molecular formula C8H7FO4S B173288 4-Fluoro-3-(methylsulfonyl)benzoic acid CAS No. 158608-00-5

4-Fluoro-3-(methylsulfonyl)benzoic acid

Cat. No.: B173288
CAS No.: 158608-00-5
M. Wt: 218.2 g/mol
InChI Key: ACHDHOLFQUPCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H7FO4S and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHDHOLFQUPCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443420
Record name 4-Fluoro-3-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158608-00-5
Record name 4-Fluoro-3-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methylsulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Fluoro-3-(methylsulfonyl)benzoic acid, identified by its CAS Number 158608-00-5 , is a strategically functionalized aromatic carboxylic acid that has emerged as a significant building block in contemporary drug discovery and development.[1][2][3] Its unique molecular architecture, featuring a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, offers a compelling combination of properties for medicinal chemists. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methylsulfonyl group can act as a key interaction point within biological targets.[4] The carboxylic acid provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its properties, synthesis, and applications, designed to empower researchers in their pursuit of novel therapeutics.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and synthesis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction design.

PropertyValueSource
CAS Number 158608-00-5[1]
Molecular Formula C₈H₇FO₄S[2][3]
Molecular Weight 218.2 g/mol [3]
Appearance Faintly yellow to beige crystalline powder[2]
Boiling Point (Predicted) 456.7 ± 45.0 °C[2]
Density (Predicted) 1.474 ± 0.06 g/cm³[2]
pKa (Predicted) 3.54 ± 0.10[2]
Storage Temperature Room Temperature, Inert atmosphere[2]
Spectroscopic Data (Predicted and Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine, carboxylic acid, and methylsulfonyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbons attached to the electronegative fluorine and within the electron-withdrawing groups (carboxyl and sulfonyl) will appear at downfield chemical shifts.

The FT-IR spectrum is expected to exhibit characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.

  • S=O stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (218.2). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the methylsulfonyl group may lead to characteristic fragmentation involving the loss of SO₂CH₃.

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence, leveraging established organic reactions. Below is a plausible synthetic pathway based on the synthesis of analogous compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound starts from a readily available fluorinated toluene derivative. The key steps involve oxidation of the methyl group to a carboxylic acid and the introduction of the methylsulfonyl group via sulfonation followed by methylation or a related sequence.

G cluster_0 Synthesis of this compound A 1-Fluoro-2-methyl-4-nitrobenzene B 4-Fluoro-3-methylaniline A->B Reduction (e.g., Fe/HCl) C 4-Fluoro-3-methylbenzenediazonium salt B->C Diazotization (NaNO2, HCl) D 4-Fluoro-3-methylbenzenesulfonyl chloride C->D Sulfonylation (SO2, CuCl2) E Methyl 4-fluoro-3-methylphenyl sulfone D->E Reduction & Methylation (e.g., Na2SO3 then (CH3)2SO4) F This compound E->F Oxidation (e.g., KMnO4)

Caption: Proposed synthetic pathway for this compound.

Key Chemical Transformations

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amidation: Reaction with amines, often activated by coupling agents, to form amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Section 3: Applications in Drug Discovery and Development

The strategic incorporation of fluorine and sulfonyl groups has become a powerful strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates.

Role as a Pharmaceutical Intermediate

This compound serves as a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] Its structural features are beneficial for developing drugs targeting a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[6] The fluorinated phenyl ring can improve metabolic stability and cell membrane permeability, while the methylsulfonyl group can participate in key hydrogen bonding interactions with biological targets.

Rationale for Use in Medicinal Chemistry

The causality behind the use of this specific building block lies in the predictable and beneficial effects of its functional groups:

  • Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and influence the electronic properties of the aromatic ring, which can lead to enhanced binding affinity to target proteins.

  • Methylsulfonyl Group: This group is a strong hydrogen bond acceptor and can significantly influence the solubility and pharmacokinetic profile of a molecule. It is often used to mimic other functional groups or to occupy specific pockets in an enzyme's active site.

Section 4: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets for this compound.[1]

Hazard Identification
  • Causes skin irritation (H315). [1]

  • Causes serious eye irritation (H319). [1]

  • May cause respiratory irritation (H335). [1]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[1]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

Section 5: Experimental Protocols

The following are generalized protocols for common spectroscopic analyses. It is crucial to adapt these based on the specific instrumentation and laboratory safety procedures.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Spectral Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_1 NMR Spectroscopy Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) Acq Data Acquisition (Lock, Shim, Acquire FID) Prep->Acq Proc Data Processing (FT, Phasing, Referencing) Acq->Proc Anal Spectral Analysis (Integration, Peak Picking, Interpretation) Proc->Anal

Caption: A generalized workflow for NMR spectroscopic analysis.

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorine atom, a methylsulfonyl group, and a carboxylic acid provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to serve as a foundational resource for its effective and safe utilization in the laboratory.

References

  • 4-Fluoro-3-(methylsulphonyl)benzoic acid 99% Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/4-fluoro-3-(methylsulphonyl)benzoic-acid-cas158608-00-5.html]
  • Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b25340/technical-guide]
  • Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [URL: https://www.chem-online.
  • SAFETY DATA SHEET. [URL: https://www.thermofisher.com/order/msds/B25340.html]
  • 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/456-22-4_1hnmr.htm]
  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [URL: https://www.chem-online.org/4-fluoro-3-methylbenzoic-acid-a-cornerstone-in-specialty-chemical-synthesis/]
  • CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/4052-30-6]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/679690]
  • 4-fluoro-3-methylbenzoic acid. Stenutz. [URL: https://stenutz.eu/chemistry/4-fluoro-3-methylbenzoic-acid]
  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/research/analytical-chemicals/organic-synthesis-building-blocks/aromatic-carboxylic-acid-derivatives/benzoic-acid-derivatives/fluorinated-benzoic-acids/3-fluoro-4-methylsulfonamidobenzoic-acid-172707]
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila. [URL: https://www.ossila.com/products/4-fluoro-3-methylbenzoic-acid]
  • 926196-72-7|4-Fluoro-3-(methylsulfamoyl)benzoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/926196-72-7.html]
  • 3-(Fluorosulfonyl)benzoic acid. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C454955&Type=IR-SPEC&Index=1]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]
  • SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M3146_EN_EU.pdf]
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/82846-18-2.htm]
  • Exp 1 - Melting Points. [URL: https://www.csus.edu/indiv/m/mackj/chem5/exp1-mp.pdf]
  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2018_04_25!11_35_31_AM.pdf]
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [URL: https://www.quickcompany.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200877/]
  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/bitstream/handle/fub188/38202/3_2023_psj_psjac00115.pdf?sequence=1&isAllowed=y]
  • FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-compound-3-organic-salt-and-benzoic-acid-4-DBA_fig1_329622998]
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [URL: https://www.researchgate.net/figure/A-section-of-13-C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_329622998]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.
  • 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/453-71-4_1hnmr.htm]
  • 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/453-71-4_13cnmr.htm]
  • 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/350-28-7_1hnmr.htm]
  • 158608-00-5(4-Fluoro-3-(methylsulphonyl)benzoic acid 99%) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_158608-00-5_CB41261905.htm]
  • This compound (C007B-523426). Cenmed Enterprises. [URL: https://www.cenmedenterprises.com/4-fluoro-3-methylsulfonyl-benzoic-acid-c007b-523426.html]
  • Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem. [URL: https://www.benchchem.
  • 4-(Fluorosulfonyl)benzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Fluorosulfonyl_benzoic-acid]
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6723908/]
  • 4-Fluoro-3-methylbenzoic acid 97 403-15-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650426]
  • A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products. Benchchem. [URL: https://www.benchchem.com/product/b6893/technical-guide]
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [URL: https://www.youtube.
  • 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6. Chemsrc. [URL: https://www.chemsrc.com/en/cas/4052-30-6_949579.html]
  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... ResearchGate. [URL: https://www.researchgate.

Sources

Section 1: Core Molecular and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the core physicochemical properties, synthesis, analytical methodologies, and applications of this versatile building block.

This compound, a fluorinated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—a carboxylic acid for derivatization, a fluorine atom for modulating electronic properties and metabolic stability, and a methylsulfonyl group—make it a valuable intermediate.

Molecular Identity and Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

PropertyValueSource
Molecular Formula C₈H₇FO₄S[1][2]
Molecular Weight 218.21 g/mol
Monoisotopic Mass 218.00491 Da[2]
CAS Number 158608-00-5[3]
Physicochemical Characteristics

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing its handling, purification, and reactivity.

PropertyValue/DescriptionRelevance in Research
Predicted XlogP 0.8Indicates moderate lipophilicity, influencing solubility and potential bioavailability.[2]
Appearance Typically a solidStandard for many organic acids of this size.
Acidity (pKa) Not explicitly found, but the presence of the electron-withdrawing fluorine and methylsulfonyl groups suggests it is a moderately strong organic acid.The acidic nature of the carboxylic group is a key site for chemical reactions.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with limited solubility in non-polar solvents and water.Crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

Section 2: Synthesis and Methodologies

Generalized Synthetic Workflow

A plausible synthetic route can be conceptualized based on standard organic chemistry transformations. The following diagram illustrates a potential workflow.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product start Fluorinated Toluene Derivative step1 Sulfonylation start->step1 e.g., Chlorosulfonic acid, followed by methylation step2 Oxidation step1->step2 e.g., KMnO4 or other strong oxidizing agent product This compound step2->product

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound (4-Fluoro-3-methoxybenzoic acid)

To provide a practical example of a synthetic protocol for a structurally similar molecule, the synthesis of 4-fluoro-3-methoxybenzoic acid from its methyl ester is described below. This illustrates a common final step in the synthesis of benzoic acid derivatives.[4]

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 4-fluoro-3-methoxybenzoate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL).[4]

  • Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[4]

  • Stir the reaction mixture at room temperature for 4 hours.[4]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

  • Dissolve the resulting residue in water (100 mL).[4]

  • Adjust the pH of the solution to 4 with 1N HCl, which will cause the product to precipitate.[4]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water (e.g., 3 x 50 mL) and dry to obtain 4-fluoro-3-methoxybenzoic acid.[4]

Rationale: This standard saponification reaction is a reliable method for converting esters to carboxylic acids. The use of a strong base like NaOH ensures complete hydrolysis. The final acidification step is crucial for protonating the carboxylate salt to yield the desired neutral carboxylic acid, which is often less soluble in water and can be isolated by filtration.

Section 3: Analytical Characterization

The purity and identity of this compound must be confirmed using various analytical techniques. This is essential for quality control and to ensure the reliability of subsequent research.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pharmaceutical intermediates.

A General HPLC Method for Benzoic Acid Derivatives:

  • Column: A reversed-phase column, such as a C18 or Purospher® STAR RP-8, is typically suitable.[5][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[6] The gradient or isocratic conditions would need to be optimized.

  • Detection: UV detection is commonly used for aromatic compounds. For benzoic acid derivatives, a wavelength around 230-274 nm is often appropriate.[7]

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, to an appropriate concentration (e.g., 0.1 mg/mL).[6]

Spectroscopic Methods

Spectroscopic techniques provide information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the arrangement of protons and carbons, respectively. The fluorine atom would cause characteristic splitting in the spectra (¹⁹F NMR could also be used).

  • Mass Spectrometry (MS): This technique confirms the molecular weight and can provide fragmentation patterns that further support the structure's identity.[2]

Method Selection Workflow

The choice of analytical method depends on the specific requirements of the analysis.

G cluster_goals cluster_methods start Analytical Goal purity Purity Assessment start->purity identity Identity Confirmation start->identity quant Quantification start->quant hplc HPLC-UV purity->hplc High resolution, quantitative nmr NMR Spectroscopy identity->nmr Definitive structure ms Mass Spectrometry identity->ms Molecular weight quant->hplc Accurate and precise

Caption: Decision workflow for selecting an appropriate analytical method.

Section 4: Applications and Relevance in Drug Discovery

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The specific combination of substituents in this compound makes it a potentially valuable building block for creating novel therapeutic agents. While specific applications of this exact molecule are not detailed in the provided search results, its structural motifs are found in various bioactive compounds.

  • Fluorine in Medicinal Chemistry: The inclusion of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, and it can modulate the pKa of nearby functional groups, potentially improving cell membrane permeability and binding affinity to target proteins.[8]

  • Sulfonamides and Sulfones in Drug Design: The methylsulfonyl group is a common feature in many pharmaceuticals. Sulfonamides, for instance, are a well-known class of antibiotics. The sulfone group is a strong hydrogen bond acceptor and can participate in key binding interactions with biological targets.

  • Carboxylic Acid as a Handle: The carboxylic acid group is a versatile functional group that can be readily converted into esters, amides, and other functionalities, allowing for its incorporation into larger, more complex molecules.[9] It can also serve as a key pharmacophoric element, forming ionic interactions with basic residues in protein active sites.

Section 5: References

  • PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information. [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • The Chemical Foundation. (2025). Understanding the Properties of 4-Fluoro-3-methylbenzoic Acid. [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]

  • ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-(methylsulfonyl)benzoic acid, with CAS Number 158608-00-5, is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern—a carboxylic acid for derivatization, a fluoro group for modulating electronic properties and metabolic stability, and a methylsulfonyl group for influencing polarity and receptor interactions—makes it a versatile building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[2]

Understanding the fundamental physical properties of this compound is paramount for its effective application, from designing synthetic routes and purification schemes to formulating final products. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In the absence of extensive published experimental data, this document combines known information with expert analysis of its structural analogues and provides detailed, field-proven protocols for the experimental determination of its most critical parameters.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

A summary of the fundamental identifiers and properties for this compound is presented below. It is noteworthy that while basic molecular information is well-established, key experimental physical properties such as melting point and pKa are not widely reported in scientific literature, necessitating the predictive analysis and experimental protocols detailed in subsequent sections.

PropertyValueSource
CAS Number 158608-00-5[1]
Molecular Formula C₈H₇FO₄S[3][4]
Molecular Weight 218.20 g/mol [1][4]
Appearance White to off-white solid (Expected)Inferred from analogues[2]
Melting Point Not reported. Expected to be >170 °CInferred from analogues
Boiling Point 456.7 ± 45.0 °C (Predicted)[5]
Density 1.474 g/cm³ (Predicted)[5]
pKa Not reported. Expected to be < 3.5Inferred from analogues

Section 1: Thermal Properties and Melting Point

The melting point of a solid crystalline compound is a critical physical constant, serving as an indicator of both identity and purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Expertise & Experience: Predictive Analysis While an experimental value is not available, we can predict the behavior of this compound by examining its structural analogues:

  • 4-Fluorobenzoic acid: 184 °C[6]

  • 4-Fluoro-3-methylbenzoic acid: 164-168 °C

  • 4-(Methylsulfonyl)benzoic acid: 268-271 °C

The methylsulfonyl (SO₂CH₃) group is a strong hydrogen bond acceptor and participates in robust dipole-dipole interactions, which significantly increases the lattice energy of the crystal structure. This is evident in the high melting point of 4-(methylsulfonyl)benzoic acid. Therefore, it is highly probable that this compound is a crystalline solid with a melting point substantially higher than that of 4-fluoro-3-methylbenzoic acid, likely exceeding 170 °C.

Trustworthiness: Protocol for Melting Point Determination via DSC Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point (as an onset temperature) and the enthalpy of fusion.

dsc_workflow start Start: Obtain Sample prep Accurately weigh 1-3 mg of sample into an aluminum DSC pan start->prep seal Hermetically seal the pan prep->seal instrument Place sample and reference pan (empty sealed pan) into DSC cell seal->instrument program Program DSC: 1. Equilibrate at 25°C 2. Ramp temperature at 10°C/min (e.g., to 300°C) instrument->program run Run experiment under inert N₂ purge gas program->run analyze Analyze thermogram: Determine onset temperature of the endothermic melt peak run->analyze end End: Report Melting Point analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC cell.

  • Thermal Program: Set the instrument to equilibrate at 25°C, followed by a temperature ramp of 10°C/minute up to a temperature well above the expected melting point (e.g., 300°C). An inert nitrogen purge (50 mL/min) should be used to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The melting point is reported as the onset temperature of this peak.

Section 2: Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction work-up to bioavailability. The presence of a polar carboxylic acid and a highly polar methylsulfonyl group, contrasted with the hydrophobic aromatic ring, suggests a nuanced solubility profile.

Expertise & Experience: Predictive Analysis

  • Aqueous Solubility: Expected to be low in neutral water due to the crystalline nature and the hydrophobic benzene ring. Solubility will increase significantly in basic aqueous solutions (e.g., pH > pKa) as the carboxylate salt is formed.

  • Organic Solubility: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexanes or toluene is expected to be very low. For comparison, 4-fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at 50 mg/mL.[2]

Trustworthiness: Protocol for Equilibrium Solubility Determination The shake-flask method is a reliable technique for determining equilibrium solubility. The concentration of the dissolved compound can be quantified using a calibrated analytical method such as HPLC-UV.

solubility_workflow start Start: Select Solvents add Add excess solid to a known volume of solvent in a vial start->add equilibrate Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours add->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw an aliquot of the supernatant settle->sample filter Filter the aliquot through a 0.22 µm syringe filter sample->filter dilute Dilute sample with mobile phase to fall within the calibration curve range filter->dilute analyze Analyze by calibrated HPLC-UV method dilute->analyze calculate Calculate concentration (mg/mL) based on calibration curve analyze->calculate end End: Report Solubility calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile, DMSO).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any suspended microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration against a pre-prepared calibration curve using a validated HPLC-UV method.

Section 3: Acidity and pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it defines the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.

Expertise & Experience: Predictive Analysis The acidity of the carboxylic acid group is strongly influenced by the electronic effects of the other ring substituents.

  • Fluorine: As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) and increases acidity.

  • Methylsulfonyl Group: The -SO₂CH₃ group is one of the strongest electron-withdrawing groups, exhibiting both a powerful inductive (-I) and resonance (-M) effect. This delocalizes the negative charge of the conjugate base, further increasing acidity.

Given that the pKa of 4-fluorobenzoic acid is 4.14[6] and the pKa of 4-(methylsulfonyl)benzoic acid is 3.48, the combined and potent electron-withdrawing effects of both the 4-fluoro and 3-methylsulfonyl groups will render this compound a significantly stronger acid. Its pKa is therefore expected to be below 3.5.

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration Potentiometric titration is a precise and direct method for determining the pKa of an ionizable compound.

  • Solution Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration: Calibrate a pH electrode and place it in the sample solution. Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Section 4: Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of a molecule's chemical structure. While experimental spectra are not publicly available, the expected NMR and Mass Spectrum can be reliably predicted based on fundamental principles and data from similar structures.[7][8][9]

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

  • ~13.5 ppm (s, 1H): The acidic proton of the carboxylic acid. Expected to be a broad singlet.

  • ~8.4 ppm (dd, J ≈ 2.0, 2.0 Hz, 1H): Aromatic proton at C2 (ortho to COOH, meta to F). Deshielded by the adjacent COOH and the SO₂CH₃ group. Appears as a doublet of doublets due to coupling with H5 and H6.

  • ~8.2 ppm (ddd, J ≈ 8.8, 4.5, 2.0 Hz, 1H): Aromatic proton at C6 (ortho to F, meta to COOH). Deshielded by the SO₂CH₃ group. Appears as a doublet of doublet of doublets due to coupling to F, H5, and H2.

  • ~7.6 ppm (t, J ≈ 8.8 Hz, 1H): Aromatic proton at C5 (ortho to SO₂CH₃, meta to F). Appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H6 and the fluorine atom.

  • ~3.4 ppm (s, 3H): The three equivalent protons of the methyl group on the sulfone.

¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)

  • ~165 ppm: Carboxylic acid carbon (C=O).

  • ~163 ppm (d, ¹JCF ≈ 255 Hz): C4, the carbon directly bonded to fluorine, will show a large one-bond coupling constant.

  • ~142 ppm: C3, the carbon bonded to the sulfonyl group.

  • ~135 ppm: C1, the carbon bearing the carboxylic acid group.

  • ~132 ppm (d): C6, aromatic CH.

  • ~125 ppm (d): C2, aromatic CH.

  • ~118 ppm (d, ²JCF ≈ 22 Hz): C5, aromatic CH, will show a smaller two-bond coupling to fluorine.

  • ~43 ppm: Methyl carbon of the sulfonyl group.

Mass Spectrometry (Predicted)

  • High-Resolution MS (ESI-): The exact mass of the deprotonated molecular ion [M-H]⁻ would be expected at m/z 216.9976.[3] This measurement is a definitive confirmation of the elemental composition.

  • High-Resolution MS (ESI+): The exact mass of the protonated molecular ion [M+H]⁺ would be expected at m/z 219.0122.[3]

  • Fragmentation: Common fragmentation pathways in Electron Ionization (EI) or Collision-Induced Dissociation (CID) would involve the loss of •OH (M-17), •COOH (M-45), and •SO₂CH₃ (M-79).

Section 5: Safe Handling and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent.

Hazard Identification:

  • Causes serious eye irritation.[10]

  • May cause skin and respiratory tract irritation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a particulate filter.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

handling_flowchart start Handle Compound? ppe_check Is appropriate PPE worn? (Goggles, Gloves, Lab Coat) start->ppe_check get_ppe Obtain and wear required PPE ppe_check->get_ppe No location_check Working in a fume hood or well-ventilated area? ppe_check->location_check Yes get_ppe->ppe_check move_location Move to a suitable ventilated location location_check->move_location No proceed Proceed with experiment location_check->proceed Yes move_location->location_check spill Spill Occurs? proceed->spill cleanup Follow SDS for spill cleanup: Absorb solid, place in sealed container for disposal spill->cleanup Yes end Complete Work & Store Compound Properly spill->end No cleanup->end

Caption: Decision Tree for Safe Handling of the Compound.

References

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides (Supporting Inform
  • Electronic Supplementary Information for A mild and efficient protocol for the synthesis of carboxylic acids from aryl/heteroaryl bromides and CO2 using formic acid as the reductant (Electronic Supplementary Inform
  • Supplementary Information for A mild and efficient protocol for the synthesis of carboxylic acids from aryl/heteroaryl bromides and CO2 using formic acid as the reductant (Supplementary Inform
  • 4-Fluoro-3-(methylsulfamoyl)benzoic acid | C8H8FNO4S | CAS 926196-72-7. BLD Pharm.
  • 3-chlorosulfonyl-4-fluoro-benzoic acid AldrichCPR. Sigma-Aldrich.
  • 4-FLUORO-3-HYDROXYBENZOIC ACID. HANGZHOU HONGQIN PHARMTECH CO.,LTD.
  • 4-Fluoro-3-methylbenzoic acid 97% | CAS 403-15-6. Sigma-Aldrich.
  • 4-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. Fluorochem.
  • 4-Fluoro-3-(methylsulphonyl)benzoic acid, 97% | CAS 158608-00-5. abcr Gute Chemie.
  • This compound (Cas 158608-00-5). Parchem.
  • This compound | CAS 158608-00-5. BLD Pharm.
  • 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). PubChemLite.
  • 4-Fluoro-3-(methylsulphonyl)benzoic acid 99% | CAS 158608-00-5. ChemicalBook.
  • This compound | CAS 158608-00-5. Aaronchem.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Certificate of Analysis - Benzoic Acid. Alpha Resources LLC.
  • 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum. ChemicalBook.
  • Certificate of analysis - 4-Bromo-N-(2-fluoro-4-methylphenyl)benzenesulfonamide. Thermo Fisher Scientific.
  • 4-FLUORO-3-METHOXYBENZOIC ACID. Six Chongqing Chemdad Co., Ltd.
  • 4-(methylsulfonyl)benzoic acid properties. Sigma-Aldrich.
  • 4-Fluoro-3-methylbenzoic acid | CAS 403-15-6. Ossila.
  • Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents.
  • 4-Fluorobenzoic acid. Wikipedia.
  • 3-fluoro-4-(methylsulphonyl)benzoic acid (C8H7FO4S). PubChemLite.

Sources

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive public experimental solubility data for this specific molecule, this document synthesizes foundational principles of solubility, outlines state-of-the-art methodologies for its empirical determination, and leverages data from structurally related analogs to inform on its expected behavior. This guide is intended to equip researchers with the necessary knowledge to approach the solubility characterization of this compound and similar compounds in a scientifically rigorous manner.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount gatekeeper for oral bioavailability.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable during the preformulation and lead optimization stages of drug development.[2]

This guide focuses on this compound, a substituted benzoic acid derivative. The presence of a carboxylic acid, a fluorine atom, and a methylsulfonyl group imparts a unique combination of polarity, acidity, and hydrogen bonding potential, all of which intricately govern its solubility profile.

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's intrinsic properties is fundamental to predicting and interpreting its solubility. While experimental data for this compound is limited, we can compile predicted values and data from closely related structures to build a physicochemical profile.

PropertyValue/PredictionSource/Note
Molecular Formula C₈H₇FO₄S[3][4]
Molecular Weight 218.2 g/mol [3][4]
CAS Number 158608-00-5[5]
Predicted Boiling Point 456.7 ± 45.0 °C[3]
Predicted Density 1.474 g/cm³[3]
Predicted XlogP 0.8[6]
Estimated pKa ~3-4Based on substituted benzoic acids[7][8][9]
Physical Appearance Expected to be a crystalline solidBased on related compounds

Structure: Chemical Structure of this compound

Theoretical Considerations for Solubility

The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent.[10] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10]

For this compound, the following structural features are key determinants of its solubility:

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence generally enhances aqueous solubility, particularly at pH values above its pKa, where it exists in its more soluble carboxylate salt form.[11]

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine can participate in hydrogen bonding as an acceptor and increases the polarity of the benzene ring.

  • Methylsulfonyl Group (-SO₂CH₃): This is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor, which is expected to contribute positively to aqueous solubility.

  • Aromatic Ring: The benzene ring is hydrophobic and tends to decrease aqueous solubility.

The overall solubility will be a balance between the hydrophilic character of the functional groups and the hydrophobic nature of the aromatic core.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure.[2] It is a path-independent property and is typically determined using methods that allow for sufficient equilibration time, such as the shake-flask method.

  • Kinetic Solubility: This is often measured in high-throughput screening settings where a compound, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[2] The resulting value can be influenced by the rate of precipitation and may represent a supersaturated state rather than true equilibrium.[12][13] While useful for rapid screening, kinetic solubility values are often higher than thermodynamic solubility and are path-dependent.[3]

The choice of which solubility to measure depends on the stage of drug development. Early discovery often relies on kinetic solubility for ranking compounds, while later stages require the more definitive thermodynamic solubility for formulation development.[2]

Experimental Determination of Solubility: Methodologies and Protocols

A variety of robust methods are available for the experimental determination of solubility. The choice of method depends on factors such as the required accuracy, throughput, and the amount of compound available.

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Diagram of the Shake-Flask Workflow:

G A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Separate solid and liquid phases (Centrifugation/Filtration) B->C Phase Separation D Quantify concentration of dissolved solid (HPLC, UV-Vis) C->D Analysis

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a dissolved compound.[7][14]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system.

  • Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of the dissolved compound.

Diagram of HPLC Quantification:

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions B Inject Standards into HPLC A->B C Generate Calibration Curve B->C F Calculate Solubility C->F D Inject Saturated Solution (from Shake-Flask) E Determine Peak Area E->F

Caption: HPLC workflow for solubility quantification.

UV-Vis Spectroscopy for Quantification

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[15][16]

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the solvent of interest.

  • Standard Preparation and Calibration: Prepare standard solutions and generate a calibration curve (absorbance vs. concentration) at the λmax according to Beer's Law.

  • Sample Measurement: Measure the absorbance of the filtered supernatant from the solubility experiment.

  • Concentration Calculation: Use the absorbance and the calibration curve to calculate the solubility.

Gravimetric Method

The gravimetric method is a straightforward, albeit less common, technique for determining solubility.[1]

Protocol:

  • Saturation: Prepare a saturated solution as described in the shake-flask method.

  • Aliquot and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish and weigh it.

  • Evaporation: Carefully evaporate the solvent to dryness in an oven.

  • Final Weighing: Cool the dish in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility based on the mass of the solute and the volume of the solvent.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound.

  • pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. At pH values below its pKa, it will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, it will deprotonate to form the more soluble carboxylate anion.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, solubility increases with increasing temperature.[5]

  • Solvent Polarity: The solubility will vary significantly with the polarity of the solvent. It is expected to have higher solubility in polar organic solvents compared to non-polar solvents.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound remains to be published, the principles and methodologies outlined herein provide a robust roadmap for its characterization. For drug development professionals, a thorough investigation of its thermodynamic solubility in various biorelevant media, its pH-solubility profile, and an assessment of its solid-state properties will be critical next steps in evaluating its potential as a drug candidate.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. [Link]
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Analytical Chemistry. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • European Journal of Pharmaceutical Sciences. (2012, October 9).
  • Analytical Chemistry. (2002).
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
  • Cenmed Enterprises. (n.d.). This compound. [Link]
  • Vianello, R., & Maksic, Z. B. (2005). Gas-phase acidity of para-substituted benzoic acids—A triadic analysis of substituent effects. Journal of Physical Organic Chemistry, 18(8), 699–705.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
  • PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). [Link]
  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. [Link]
  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]
  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
  • International Council for Harmonisation. (2019, November 20).
  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • ResearchGate. (2017, February 7). How can i determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
  • Lund University Publications. (n.d.).
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • International Council for Harmonisation. (n.d.). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

Sources

Introduction: The Strategic Importance of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and a methylsulfonyl group acting as a potent hydrogen bond acceptor, makes it a valuable building block for complex molecular architectures.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic considerations behind each synthetic step, from the introduction of the sulfur moiety to its subsequent oxidation, providing researchers with the practical insights needed for successful implementation.

Synthetic Strategy: A Two-Stage Approach

The most logical and efficient synthesis of this compound is achieved through a two-stage process. This strategy hinges on the initial formation of a thioether intermediate, which is then selectively oxidized to the desired sulfone. This approach is advantageous as it utilizes well-understood, high-yielding reactions and allows for straightforward purification of the intermediates.

The overall transformation is as follows:

G cluster_0 Overall Synthetic Pathway Start 3-Amino-4-fluorobenzoic Acid Intermediate 4-Fluoro-3-(methylthio)benzoic Acid Start->Intermediate Step 1: Sandmeyer-type Thiolation Final This compound Intermediate->Final Step 2: Thioether Oxidation

Figure 1: High-level overview of the two-step synthesis.

Part 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic Acid via Diazotization

The initial challenge is the regioselective installation of a methylthio (-SMe) group onto the 4-fluorobenzoic acid scaffold. While several methods exist, a Sandmeyer-type reaction starting from the readily available 3-amino-4-fluorobenzoic acid is a classic and reliable choice.[3][4] This process involves two key transformations: the conversion of the aromatic amine to a diazonium salt, followed by its displacement with a sulfur nucleophile.

Mechanism and Rationale
  • Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[5] The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the highly reactive aryldiazonium salt. This salt is an exceptional intermediate because dinitrogen (N₂) is a superb leaving group.

  • Nucleophilic Displacement: The diazonium salt is then treated with a source of the methylthiolate nucleophile, such as sodium thiomethoxide or dimethyl disulfide. In a copper-catalyzed Sandmeyer reaction, a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, which then proceeds through a radical mechanism.[5] However, direct displacement by a potent nucleophile like a thiolate can also occur, often without the need for a copper catalyst.[4]

G cluster_step1 Step 1: Synthesis of Thioether Intermediate A 3-Amino-4- fluorobenzoic Acid reagent1 + NaNO₂, HCl (0-5 °C) B Aryldiazonium Salt Intermediate reagent2 + (MeS)₂ or NaSMe C 4-Fluoro-3-(methylthio)benzoic Acid reagent1->B Diazotization reagent2->C Thiolation

Figure 2: Workflow for the synthesis of the thioether intermediate.

Detailed Experimental Protocol: Thioether Formation

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Dimethyl Disulfide ((MeS)₂)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-fluorobenzoic acid (1 equivalent) in a mixture of water and concentrated HCl at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Thiolation: In a separate flask, prepare a solution of sodium methylthiolate by reacting dimethyl disulfide (1.5 equivalents) with a solution of sodium hydroxide in water.

  • Carefully add the cold diazonium salt solution to the sodium methylthiolate solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Workup and Purification: Acidify the reaction mixture with concentrated HCl to a pH of ~2. The crude product, 4-fluoro-3-(methylthio)benzoic acid, will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Oxidation of 4-Fluoro-3-(methylthio)benzoic Acid to the Sulfone

The second stage of the synthesis is the oxidation of the thioether to the corresponding sulfone. This is a critical step where chemoselectivity is paramount. The thioether is highly susceptible to oxidation, much more so than the aromatic ring, making this a reliable transformation.[6][7] A variety of oxidizing agents can accomplish this, with hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) being common choices.[8][9]

Mechanism and Rationale

The oxidation of a sulfide to a sulfone proceeds in two steps via a sulfoxide intermediate. Each step involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent.

  • Sulfide to Sulfoxide: The first oxidation is rapid.

  • Sulfoxide to Sulfone: The second oxidation is typically slower, as the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the sulfinyl group. Therefore, approximately two equivalents of the oxidant are required to drive the reaction to completion.[7]

Using an oxidant like hydrogen peroxide in a solvent such as acetic acid is an effective, clean, and economical choice.[9]

Figure 3: Stepwise oxidation of a sulfide to a sulfone.

Detailed Experimental Protocol: Thioether Oxidation

Materials:

  • 4-Fluoro-3-(methylthio)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve 4-fluoro-3-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Oxidation: Slowly add hydrogen peroxide (2.2 equivalents) to the solution. The reaction may be mildly exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Heat the mixture to approximately 60-70 °C and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The product, this compound, will precipitate as a white solid.

  • Filter the solid, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.

  • Purity can be assessed by melting point and spectroscopic methods. If needed, recrystallization from ethanol/water can be performed.

Product Characterization and Data

Thorough characterization of the final product and key intermediate is essential to confirm identity and purity. The following table summarizes the expected analytical data.

Property 4-Fluoro-3-(methylthio)benzoic acid This compound
Molecular Formula C₈H₇FO₂SC₈H₇FO₄S
Molecular Weight 186.21 g/mol 218.21 g/mol [10]
Appearance Off-white to pale yellow solidWhite crystalline solid
¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 2.5 (s, 3H, S-CH₃)δ ~13.8 (s, 1H, COOH), 8.3-8.4 (m, 2H, Ar-H), 7.6-7.7 (t, 1H, Ar-H), 3.4 (s, 3H, SO₂-CH₃)
¹³C NMR (DMSO-d₆) Expected peaks: ~166 (C=O), ~162 (C-F), ~138 (C-S), aromatic carbons, ~14 (S-CH₃)Expected peaks: ~165 (C=O), ~163 (C-F), ~140 (C-SO₂), aromatic carbons, ~43 (SO₂-CH₃)
Mass Spec (ESI-) m/z 185.0 [M-H]⁻m/z 217.0 [M-H]⁻[10]

Note: NMR chemical shifts (δ) are predicted values and may vary based on solvent and concentration.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sandmeyer-type thiolation of 3-amino-4-fluorobenzoic acid, followed by a controlled oxidation of the resulting thioether. This pathway offers high yields, operational simplicity, and utilizes readily available starting materials. The protocols and mechanistic insights provided in this guide are designed to empower researchers in medicinal and materials chemistry to confidently produce this valuable synthetic intermediate for their discovery and development programs.

References

  • Chemoselective thioether oxidation. Reddit.
  • Thiols And Thioethers. Master Organic Chemistry. (2015-07-05).
  • Sandmeyer reaction. Wikipedia.
  • Synthesis of methyl sulfones. a) oxidation of thioethers b) Palladium... ResearchGate.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • CN103910658A - Method of oxidizing thioether to sulfone. Google Patents.
  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal.
  • Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Study.com.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Supporting Information for "Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2".
  • 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). PubChemLite.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018-12-03).
  • 4-Chloro-2-fluoro-3-(methylthio)benzoic acid. PubChem.
  • ALL IMPORTANT NAME REACTIONS. Quora.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
  • Aromatic Substitution. Vapourtec.
  • 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. PubChem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20).
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022-09-24).
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02).

Sources

A Guide to the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic Acid: Key Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(methylsulfonyl)benzoic acid is a crucial building block in medicinal chemistry, forming the core of numerous contemporary pharmaceutical agents. Its synthesis demands a strategic approach, balancing yield, purity, and scalability. This technical guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore a robust and logical pathway commencing from the readily available 4-fluorobenzoic acid, detailing each synthetic step with field-proven insights to ensure reproducibility and success.

Introduction: The Significance of the this compound Moiety

The unique substitution pattern of this compound, featuring a fluorine atom, a methylsulfonyl group, and a carboxylic acid on a benzene ring, imparts desirable physicochemical properties to drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group often improves solubility and acts as a key interaction point with biological targets. The carboxylic acid provides a handle for further chemical modifications, allowing for the facile construction of more complex molecules. Consequently, a reliable and well-understood synthesis of this compound is of paramount importance in the drug discovery and development pipeline.

The Primary Synthetic Pathway: A Stepwise Approach from 4-Fluorobenzoic Acid

The most logical and widely applicable synthetic strategy for this compound begins with the commercially available and cost-effective starting material, 4-fluorobenzoic acid. This multi-step synthesis is depicted below and will be discussed in detail.

Synthetic_Pathway A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 3-Amino-4-fluorobenzoic Acid B->C Reduction (e.g., H2, Pd/C) D 3-Diazo-4-fluorobenzoic Acid Salt C->D Diazotization (NaNO2, HCl) E 4-Fluoro-3-(methylthio)benzoic Acid D->E Sandmeyer-type Reaction (e.g., (CH3S)2, Cu+) F This compound E->F Oxidation (e.g., H2O2)

Caption: Synthetic pathway from 4-fluorobenzoic acid.

Step 1: Nitration of 4-Fluorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid to introduce a nitro group at the 3-position, yielding 4-fluoro-3-nitrobenzoic acid.

Causality of Experimental Choices:

  • Reagents: A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The use of potassium nitrate in concentrated sulfuric acid is also a common and effective alternative.[1]

  • Regioselectivity: The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects are synergistic, favoring substitution at the position ortho to the fluorine and meta to the carboxylic acid, which is the 3-position.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

Reagent/SolventMolecular WeightAmount (g)Moles
4-Fluorobenzoic Acid140.1150.00.357
Nitric Acid (d=1.42)63.01150 mL-
Concentrated Sulfuric Acid98.08300 mL-

Procedure:

  • To 300 mL of concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer, add 150 mL of nitric acid while maintaining the temperature at 0 °C with an ice bath.[1]

  • Slowly add 50 g of 4-fluorobenzoic acid to the cooled nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, stir the mixture at 0 °C for one hour.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[1]

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield 4-fluoro-3-nitrobenzoic acid.[1]

Step 2: Reduction of the Nitro Group

The nitro group of 4-fluoro-3-nitrobenzoic acid is then reduced to an amino group to give 3-amino-4-fluorobenzoic acid.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for the reduction of aromatic nitro groups. This method is highly selective and typically proceeds under mild conditions. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.

  • Solvent: A polar protic solvent like ethanol or methanol is commonly used for catalytic hydrogenation.

Step 3: Diazotization of the Amino Group

The amino group of 3-amino-4-fluorobenzoic acid is converted to a diazonium salt. This is a crucial intermediate that can be readily displaced by a variety of nucleophiles in the subsequent Sandmeyer-type reaction.

Causality of Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) is reacted with a strong acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the aromatic amine to form the diazonium salt.

  • Temperature: The reaction is carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.

Step 4: Sandmeyer-type Reaction for Methylthiolation

The diazonium salt is then displaced by a methylthio (-SCH₃) group in a copper(I)-catalyzed Sandmeyer-type reaction to form 4-fluoro-3-(methylthio)benzoic acid.

Causality of Experimental Choices:

  • Nucleophile: A source of the methylthio nucleophile is required. This can be sodium thiomethoxide (NaSCH₃) or dimethyl disulfide ((CH₃S)₂).

  • Catalyst: Copper(I) salts, such as copper(I) bromide or copper(I) cyanide, are essential catalysts for the Sandmeyer reaction.[2] The copper(I) facilitates the single-electron transfer process that initiates the radical mechanism of the reaction.[2]

Step 5: Oxidation of the Methylthio Group

The final step is the oxidation of the methylthio group in 4-fluoro-3-(methylthio)benzoic acid to the methylsulfonyl group, yielding the target molecule, this compound.

Causality of Experimental Choices:

  • Oxidizing Agent: A variety of oxidizing agents can be used for this transformation. Hydrogen peroxide (H₂O₂) in acetic acid is a common and effective choice. Other reagents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed. The choice of oxidant and reaction conditions can be tuned to control the oxidation state of the sulfur atom.

Alternative Starting Materials and Strategies

While the pathway from 4-fluorobenzoic acid is robust, other starting materials could be considered depending on availability and cost.

  • Starting from 4-Chloro-3-(methylsulfonyl)benzoic Acid: If this precursor is available, a nucleophilic aromatic substitution (SₙAr) reaction could be employed to replace the chlorine atom with fluorine. This would require a fluoride source, such as potassium fluoride, and a high-boiling polar aprotic solvent. The electron-withdrawing nature of the methylsulfonyl and carboxylic acid groups would activate the ring towards nucleophilic attack.

  • Building the Ring with the Desired Substituents: More complex synthetic strategies could involve the construction of the benzene ring with the required functional groups already in place or in a form that can be easily converted. However, these routes are generally more lengthy and less practical for large-scale synthesis.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions. The most practical and well-established route commences with the readily available 4-fluorobenzoic acid. This pathway involves a series of reliable and high-yielding transformations, including nitration, reduction, diazotization, a Sandmeyer-type reaction, and oxidation. By understanding the chemical principles behind each step and adhering to optimized protocols, researchers and drug development professionals can efficiently and reproducibly synthesize this valuable building block for the advancement of medicinal chemistry.

References

  • Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.).
  • Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents | Request PDF. (n.d.).
  • A New Reagent to Access Methyl Sulfones - ChemRxiv. (n.d.).
  • A reagent to access methyl sulfones - PMC. (2025, January 29).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (n.d.).
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents. (n.d.).
  • Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
  • Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives - NIH. (2025, June 27).
  • Sandmeyer Trifluoromethylthiolation - Ruhr-Universität Bochum. (n.d.).
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (2022, October 12).
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • 4-Fluorobenzoic acid - Wikipedia. (n.d.).

Sources

A Technical Guide to the Medicinal Chemistry Applications of the 4-Fluoro-3-(methylsulfonyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and sulfonyl groups has become a cornerstone of modern medicinal chemistry, imparting profound effects on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide delves into the potential applications of the 4-fluoro-3-(methylsulfonyl)benzoic acid scaffold, a versatile building block poised for utilization in contemporary drug discovery programs. While direct literature on this specific molecule is nascent, its structural motifs are prominently featured in groundbreaking therapies, most notably in the realm of oncology. Through a comprehensive analysis of its constituent functional groups and by drawing parallels to the clinical success of structurally related compounds, this document will illuminate the untapped potential of this compound and provide a forward-looking perspective for researchers, scientists, and drug development professionals. The primary focus will be on its role as a key pharmacophore in the design of covalent inhibitors of the KRAS G12C mutation, a once "undruggable" target in oncology.

The this compound Scaffold: A Privileged Motif in Drug Design

The this compound molecule integrates three key functional groups that are highly valued in medicinal chemistry: a carboxylic acid, a fluorine atom, and a methylsulfonyl group. Each of these moieties contributes to the overall profile of a drug candidate in a unique and often synergistic manner.

  • Carboxylic Acid: This functional group serves as a versatile synthetic handle, most commonly for the formation of amide bonds, which are prevalent in the backbones of many small molecule drugs. The acidity of the carboxylic acid can also be modulated to influence solubility and cell permeability.

  • Fluorine Atom: The introduction of fluorine into a drug molecule can have a multitude of positive effects. Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This has made fluorine a popular tool for optimizing the pharmacokinetic properties of drug candidates.[1][2]

  • Methylsulfonyl Group: As a strong electron-withdrawing group, the methylsulfonyl moiety can significantly impact the electronic properties of the aromatic ring, influencing its reactivity and potential for π-stacking interactions. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

The combination of these features in a single, synthetically accessible building block makes this compound a highly attractive starting point for the development of novel therapeutics.

Case Study: The Role of Substituted Phenyl Moieties in KRAS G12C Inhibitors

The protein KRAS is a key regulator of cell growth and differentiation, and mutations in the KRAS gene are found in a significant percentage of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3][4] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the lack of well-defined binding pockets.[3][5] A major breakthrough came with the discovery of a cryptic pocket in the G12C mutant of KRAS, which allowed for the development of covalent inhibitors that specifically target the mutated cysteine residue.[3][6]

Two landmark drugs, Sotorasib (AMG 510) and Adagrasib (MRTX849), have emerged as the first FDA-approved inhibitors of KRAS G12C.[6][7] A critical component of both of these drugs is a substituted aromatic ring that plays a crucial role in their binding to the KRAS G12C protein. While neither Sotorasib nor Adagrasib contains the exact this compound moiety, their structures provide a powerful blueprint for understanding its potential.

Sotorasib (AMG 510): A New Paradigm in Targeted Therapy

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer.[4][6] The drug features a quinazolinone scaffold and an acrylamide "warhead" that forms a covalent bond with the cysteine-12 residue of the mutated KRAS protein.[6] The aromatic ring of Sotorasib is able to bind to His95, strengthening the interaction with KRAS G12C.[6]

Adagrasib (MRTX849): A Second-Generation Covalent Inhibitor

Adagrasib is another potent and selective covalent inhibitor of KRAS G12C.[6][8][9][10] It irreversibly binds to the mutated Cys12 in the switch II pocket, locking the protein in its inactive GDP-bound state.[6] Adagrasib has demonstrated significant antitumor activity in preclinical models and clinical trials.[6][11]

The following diagram illustrates the general mechanism of action of covalent KRAS G12C inhibitors.

KRAS_Inhibition cluster_0 KRAS G12C Signaling Pathway cluster_1 Inhibitor Action Active KRAS-GTP Active KRAS-GTP Inactive KRAS-GDP Inactive KRAS-GDP Active KRAS-GTP->Inactive KRAS-GDP GAP (impaired in G12C) Downstream Signaling Downstream Signaling Active KRAS-GTP->Downstream Signaling Inactive KRAS-GDP->Active KRAS-GTP GEF Inhibited Complex Inhibited Complex Inactive KRAS-GDP->Inhibited Complex Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->Inactive KRAS-GDP Covalent Bonding to Cys12

Caption: Covalent inhibition of the KRAS G12C signaling pathway.

Synthetic Strategies and Protocols

The synthesis of complex drug molecules like Sotorasib and Adagrasib involves multi-step sequences. The this compound scaffold can be readily incorporated into such synthetic routes, typically through an amide coupling reaction with a suitable amine-containing fragment.

General Protocol for Amide Coupling

The following is a generalized, step-by-step protocol for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

The following diagram outlines a generalized synthetic workflow.

Synthesis_Workflow Start Start Reaction_Setup Dissolve Acid in Solvent Start->Reaction_Setup Activation Add Coupling Agent & Base Reaction_Setup->Activation Amine_Addition Add Amine Activation->Amine_Addition Reaction Stir to Completion Amine_Addition->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: Generalized workflow for amide bond formation.

Structure-Activity Relationships (SAR) and Design Considerations

The development of potent and selective KRAS G12C inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key insights into the optimal substitution patterns on the aromatic ring that interacts with the protein.

Modification Effect on Activity Rationale
Fluorine Substitution Generally enhances potency and metabolic stabilityThe electronegativity of fluorine can improve binding affinity through favorable interactions with the protein. It can also block sites of metabolism, increasing the drug's half-life.[1]
Electron-Withdrawing Groups (e.g., -SO2Me) Can modulate the electronics of the aromatic ring and provide additional hydrogen bonding opportunitiesFine-tuning the electronic properties of the ring can optimize π-stacking interactions. The sulfonyl group can act as a hydrogen bond acceptor, strengthening the binding to the target.
Positional Isomers The position of substituents is critical for optimal bindingThe precise placement of functional groups is necessary to achieve a complementary fit within the binding pocket of the target protein.

The this compound scaffold provides a promising starting point for SAR exploration. The carboxylic acid allows for the facile introduction of diverse chemical functionalities, while the fluorine and methylsulfonyl groups can be systematically varied to probe their impact on biological activity.

Broader Potential in Medicinal Chemistry

While the application of the this compound scaffold in oncology is particularly compelling, its utility is not limited to this therapeutic area. The unique combination of functional groups makes it a valuable building block for the development of a wide range of bioactive molecules.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics demonstrates the importance of fluorine in antibacterial drug design.[12] The incorporation of the this compound moiety into novel antibacterial scaffolds could lead to the discovery of new agents with improved potency and resistance profiles.

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid moiety. The electronic and steric properties of the this compound scaffold could be leveraged to design novel anti-inflammatory agents with enhanced efficacy and reduced side effects.

  • Enzyme Inhibitors: The ability of the sulfonyl group to act as a hydrogen bond acceptor makes this scaffold a promising candidate for the design of inhibitors for a variety of enzymes.

Conclusion and Future Directions

The this compound scaffold represents a convergence of several key trends in modern medicinal chemistry. Its strategic combination of a versatile synthetic handle, a metabolically stabilizing fluorine atom, and an electron-withdrawing sulfonyl group makes it a highly valuable building block for the discovery of novel therapeutics. The remarkable success of KRAS G12C inhibitors, which feature structurally related motifs, provides a compelling rationale for the exploration of this scaffold in oncology and beyond. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their evaluation in a wide range of biological assays. Such efforts are likely to uncover new lead compounds with the potential to address significant unmet medical needs.

References

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed Central.
  • KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier - GlobalRPH.
  • Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews.
  • Synthesis of Sotorasib.
  • How is Sotorasib synthesised? - ChemicalBook.
  • What are KRAS G12C inhibitors and how do they work? - Patsnap Synapse.
  • [Commercial Synthesis Spotlight] Process Optimization of Sotorasib's Key Intermediate rac-4.
  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - NIH.
  • Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors - VJOncology.
  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC - NIH.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer | Organic Letters - ACS Publications.
  • Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society - ACS Fall 2025.
  • Adagrasib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC - NIH.
  • Adagrasib Synthetic Routes - MedKoo Biosciences.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Structure activity relationship of the synthesized compounds - ResearchGate.
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila.
  • 926196-72-7|4-Fluoro-3-(methylsulfamoyl)benzoic acid|BLD Pharm.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - ChemicalBook.
  • Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com.
  • Structure Activity Relationships - Drug Design Org.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI.
  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid - MySkinRecipes.
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed.
  • Structural and Activity Profile Relationships Between Drug Scaffolds - PMC.
  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed.

Sources

The Strategic Utility of 4-Fluoro-3-(methylsulfonyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern medicinal and process chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. 4-Fluoro-3-(methylsulfonyl)benzoic acid, a trifunctional aromatic compound, has emerged as a particularly valuable synthon. Its unique electronic and structural features—a carboxylic acid for versatile coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a methylsulfonyl group to modulate electronic properties and solubility—make it a coveted component in the design and synthesis of novel active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the chemical reactivity and synthetic applications of this building block, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 158608-00-5
Molecular Formula C₈H₇FO₄S
Molecular Weight 218.21 g/mol
Appearance White to off-white solid
Melting Point 217 °C

Note: Physical properties can vary slightly based on purity and crystalline form.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.6 (br s, 1H, COOH), 8.32 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 8.15 (ddd, J=8.8, 4.4, 2.4 Hz, 1H, Ar-H), 7.65 (t, J=8.8 Hz, 1H, Ar-H), 3.35 (s, 3H, SO₂CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 165.1, 162.5 (d, J=256.2 Hz), 138.8 (d, J=3.5 Hz), 133.4 (d, J=8.8 Hz), 129.2 (d, J=1.7 Hz), 126.9 (d, J=21.8 Hz), 117.0 (d, J=23.1 Hz), 43.9.

  • IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch of COOH), 1705 (C=O stretch), 1310, 1150 (S=O stretch).

  • Mass Spectrometry (ESI-): m/z 217.0 [M-H]⁻.

The Cornerstone of Synthesis: Amide Bond Formation

The carboxylic acid moiety of this compound is its primary handle for synthetic elaboration, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this versatile building block to a vast array of amine-containing scaffolds.

Mechanistic Considerations in Amide Coupling

The direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, activation of the carboxylic acid is necessary. Common strategies involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid R-COOH (this compound) Activated_Ester Activated Intermediate (e.g., O-acylisourea) Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Amide R-CONH-R' (Amide Product) Activated_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Nucleophilic Amine) Amine->Amide

Caption: Generalized workflow for amide bond formation.

Application in the Synthesis of Kinase Inhibitors: A Case Study

A prominent application of this compound is in the synthesis of potent kinase inhibitors for the treatment of cancer. The unique substitution pattern of this building block is often crucial for achieving high potency and selectivity.

Synthesis of a Pan-BCR-ABL Inhibitor Intermediate

This building block has been utilized in the synthesis of N-(4-(3-amino-1H-indazol-4-yl)-3-fluorophenyl)-3-(methylsulfonyl)benzamide, a key intermediate for a potent pan-BCR-ABL inhibitor, which is effective against the T315I mutant in chronic myeloid leukemia.

Experimental Protocol: Amide Coupling with a Diaminoindazole Derivative

This protocol details the amide coupling of this compound with 4-(4-amino-2-fluorophenyl)-1H-indazol-3-amine, as adapted from patent literature.

Materials:

  • This compound (1.0 eq)

  • 4-(4-amino-2-fluorophenyl)-1H-indazol-3-amine (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-(4-amino-2-fluorophenyl)-1H-indazol-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(3-amino-1H-indazol-4-yl)-3-fluorophenyl)-3-(methylsulfonyl)benzamide.

G Start Start Materials Acid This compound Start->Acid Amine 4-(4-amino-2-fluorophenyl)-1H-indazol-3-amine Start->Amine Activation Activation with HATU/DIPEA in DMF Acid->Activation Coupling Amide Coupling (Room Temperature, 12-16h) Amine->Coupling Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Coupling->Workup Purification Flash Chromatography Workup->Purification Product Final Product: N-(4-(3-amino-1H-indazol-4-yl)-3-fluorophenyl)-3-(methylsulfonyl)benzamide Purification->Product

Caption: Synthetic workflow for the kinase inhibitor intermediate.

Broader Synthetic Utility: The Case of GlyT1 Inhibitors

The utility of this compound extends beyond kinase inhibitors. It has also been explored as a key building block in the synthesis of glycine transporter 1 (GlyT1) inhibitors, which are of interest for the treatment of schizophrenia.[1] The benzamide moiety derived from this acid often serves as a crucial pharmacophoric element, interacting with the target protein.

The synthesis of these inhibitors typically follows a similar amide coupling strategy, highlighting the modularity and broad applicability of this building block in constructing diverse libraries of bioactive compounds.

Conclusion: A Strategic Asset in Drug Discovery

This compound is a testament to the power of rational molecular design in creating versatile and powerful building blocks for organic synthesis. Its trifunctional nature allows for precise and strategic incorporation into complex molecules, particularly in the realm of drug discovery. The fluorine atom and methylsulfonyl group work in concert to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound, while the carboxylic acid provides a reliable anchor point for a variety of synthetic transformations. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.

References

  • PubChem. This compound. [Link]
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • Google Patents. WO2007061882A1 - Substituted Indazole Compounds as Kinase Inhibitors.
  • Albericio, F., & El-Faham, A. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
  • Lindsley, C. W., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of medicinal chemistry, 53(12), 4603-4614. [Link]

Sources

A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Sulfonylated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of drug candidates. 4-Fluoro-3-(methylsulfonyl)benzoic acid stands as a testament to this approach, serving as a critical intermediate in the synthesis of several targeted therapies, most notably the multi-kinase inhibitor Regorafenib. This guide provides an in-depth exploration of the synthesis, chemical properties, and analytical characterization of this pivotal building block, offering insights into its application in drug discovery and development. While direct biological activities of this compound are not extensively reported, its significance lies in its role as a precursor to potent therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective use in a research and development setting.

PropertyValue
CAS Number 158608-00-5[1]
Molecular Formula C₈H₇FO₄S[1]
Molecular Weight 218.20 g/mol
Appearance White to off-white solid
Melting Point Data not readily available
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.[2]

Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of this compound: A Multi-step Approach

digraph "Synthesis_of_4-Fluoro-3-(methylsulfonyl)benzoic_acid" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial", color="#5F6368"];

start [label="m-Fluorotoluene", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate1 [label="4-Fluoro-3-(methylthio)toluene"]; intermediate2 [label="4-Fluoro-3-(methylsulfonyl)toluene"]; product [label="this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Chlorosulfenylation"]; intermediate1 -> intermediate2 [label="Oxidation (e.g., H2O2)"]; intermediate2 -> product [label="Oxidation (e.g., KMnO4)"]; }

Caption: Role of this compound in Regorafenib synthesis.

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4][5] The synthesis of Regorafenib involves the coupling of this compound with another key intermediate.[6]

The presence of the fluoro and methylsulfonyl groups in this building block is not coincidental. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The methylsulfonyl group can act as a hydrogen bond acceptor and contribute to the overall polarity and solubility of the compound.

While there is a lack of data on the intrinsic biological activity of this compound itself, its derivatives have been investigated for various therapeutic applications. For instance, some sulfonylated benzoic acid derivatives have shown potential as antimicrobial agents. However, the primary value of this compound in drug discovery remains its role as a strategically functionalized scaffold for the construction of complex and potent kinase inhibitors.

Conclusion

This compound is a vital chemical intermediate whose importance is intrinsically linked to the success of the targeted therapies it helps to create. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. The analytical techniques for its characterization are robust and readily available in a modern research setting. While the direct biological activity of this compound remains largely unexplored, its role as a key building block in the synthesis of life-saving drugs like Regorafenib underscores its significance in the field of medicinal chemistry. For researchers and scientists in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the continued innovation of novel therapeutics.

References

1. Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. Available from: [https://www.benchchem.com/application-notes/quantification-of-4-fluoro-3-hydroxybenzoic-acid](https://www.benchchem.com/application-notes/quantification-of-4-fluoro-3-hydroxybenzoic-acid). 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [https://www.quickcompany.in/patents/an-improved-synthesis-of-4-fluoro-3-hydroxybenzoic-acid-and-intermediates-thereof-for-acoramidis-synthesis](https://www.quickcompany.in/patents/an-improved-synthesis-of-4-fluoro-3-hydroxybenzoic-acid-and-intermediates-thereof-for-acoramidis-synthesis). 3. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. Available from: [https://www.benchchem.com/application-notes/scale-up-synthesis-of-4-fluoro-3-hydroxybenzoic-acid](https://www.benchchem.com/application-notes/scale-up-synthesis-of-4-fluoro-3-hydroxybenzoic-acid). 4. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf](https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf). 5. Supplementary Information. The Royal Society of Chemistry. Available from: [https://www.rsc.org/suppdata/c8/ob/c8ob01221h/c8ob01221h1.pdf](https://www.rsc.org/suppdata/c8/ob/c8ob01221h/c8ob01221h1.pdf). 6. Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem. Available from: [https://www.benchchem.com/application-notes/spectroscopic-characterization-of-4-fluoro-3-hydroxybenzoic-acid](https://www.benchchem.com/application-notes/spectroscopic-characterization-of-4-fluoro-3-hydroxybenzoic-acid). 7. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents. Available from: [https://patents.google.com/patent/EP0478390A1/en](https://patents.google.com/patent/EP0478390A1/en). 8. Regorafenib. PubChem. National Institutes of Health. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Regorafenib](https://pubchem.ncbi.nlm.nih.gov/compound/Regorafenib). 9. Processes for the preparation of fluorinated benzoic acids. Google Patents. Available from: [https://patents.google.com/patent/US6333431B1/en](https://patents.google.com/patent/US6333431B1/en). 10. Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates. Google Patents. Available from: [https://patents.google.com/patent/WO1995013265A1/en](https://patents.google.com/patent/WO1995013265A1/en). 11. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook. Available from: [https://www.chemicalbook.com/synthesis/82846-18-2.htm](https://www.chemicalbook.com/synthesis/82846-18-2.htm). 12. Preparation of methylsulfonylbenzoic acids. Google Patents. Available from: [https://patents.google.com/patent/CN1038584C/en](https://patents.google.com/patent/CN1038584C/en). 13. World Journal of Pharmaceutical Research. AWS. Available from: [https://s3.amazonaws.com/academia.edu.documents/44917900/1429532822.pdf?response-content-disposition=inline%3B%20filename%3DSIMULTANEOUS_ESTIMATION_AND_VALIDATION_O.pdf](https://s3.amazonaws.com/academia.edu.documents/44917900/1429532822.pdf?response-content-disposition=inline%3B%20filename%3DSIMULTANEOUS_ESTIMATION_AND_VALIDATION_O.pdf). 14. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available from: [https://www.researchgate.net/publication/346452243_Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound](https://www.researchgate.net/publication/346452243_Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound). 15. Complete Monograph Methods. Merck Millipore. Available from: [https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201406.115](https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201406.115). 16. This compound. BLD Pharm. Available from: [https://www.bldpharm.com/products/158608-00-5.html](https://www.bldpharm.com/products/158608-00-5.html). 17. 4-Fluoro-3-(methylsulfamoyl)benzoic acid. BLD Pharm. Available from: [https://www.bldpharm.com/products/926196-72-7.html](https://www.bldpharm.com/products/926196-72-7.html). 18. Process for the oxidation of aromatic methyl groups. Google Patents. Available from: [https://patents.google.com/patent/US5527956A/en](https://patents.google.com/patent/US5527956A/en). 19. Regorafenib synthesis. ChemicalBook. Available from: [https://www.chemicalbook.com/synthesis/755037-03-7.htm](https://www.chemicalbook.com/synthesis/755037-03-7.htm). 20. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid. Benchchem. Available from: [https://www.benchchem.com/application-notes/nmr-characterization-of-4-chlorosulfonyl-benzoic-acid](https://www.benchchem.com/application-notes/nmr-characterization-of-4-chlorosulfonyl-benzoic-acid). 21. Evaluation of the biological activity of novel monocationic fluoroaryl. DDDT. Available from: [https://www.dovepress.com/evaluation-of-the-biological-activity-of-novel-monocationic-fluoroaryl-peer-reviewed-fulltext-article-DDDT](https://www.dovepress.com/evaluation-of-the-biological-activity-of-novel-monocationic-fluoroaryl-peer-reviewed-fulltext-article-DDDT). 22. 13C NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [https://www.organicdivision.org/oc/data/nmr/c13/c13-index.html](https://www.organicdivision.org/oc/data/nmr/c13/c13-index.html). 23. Therapies Regorafenib Anhydrous Summary. CIViC. Available from: [https://civicdb.org/therapies/109](https://civicdb.org/therapies/109). 24. p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [http://www.orgsyn.org/demo.aspx?prep=cv2p0303](http://www.orgsyn.org/demo.aspx?prep=cv2p0303). 25. Process for the preparation of regorafenib and its crystalline forms. Google Patents. Available from: [https://patents.google.com/patent/US9790185B2/en](https://patents.google.com/patent/US9790185B2/en). 26. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available from: [https://www.mdpi.com/1420-3049/26/17/5155](https://www.mdpi.com/1420-3049/26/17/5155). 27. Process for the preparation of regorafenib and its crystalline forms. Google Patents. Available from: [https://patents.google.com/patent/WO2016005874A1/en](https://patents.google.com/patent/WO2016005874A1/en). 28. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. Available from: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550186/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8550186/). 29. Oxidation preparation method of fluorobenzaldehyde. Google Patents. Available from: [https://patents.google.com/patent/CN101735028A/en](https://patents.google.com/patent/CN101735028A/en). 30. Process of oxidizing methyl groups in aromatic hydrocarbons. Google Patents. Available from: [https://patents.google.com/patent/US780404A/en](https://patents.google.com/patent/US780404A/en). 31. 4. 13C NMR Spectroscopy. Available from: [https://classes.org.chem.ucla.edu/web/public/13C_NMR.pdf](https://classes.org.chem.ucla.edu/web/public/13C_NMR.pdf). 32. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. Available from: [https://www.researchgate.net/figure/The-molecular-structure-of-3-fluoro-4-nitrophenyl-4-methylbenzenesulfonate-showing-the_fig1_257790696](https://www.researchgate.net/figure/The-molecular-structure-of-3-fluoro-4-nitrophenyl-4-methylbenzenesulfonate-showing-the_fig1_257790696). 33. 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. (2026, January 5). Available from: [https://www.chemicalland21.com/specialtychem/per/4-FLUORO-3-METHYLBENZOIC%20ACID.html](https://www.chemicalland21.com/specialtychem/per/4-FLUORO-3-METHYLBENZOIC%20ACID.html). 34. Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem. Available from: [https://www.benchchem.com/application-notes/mass-spectrometry-fragmentation-analysis-of-4-chloro-3-sulfamoylbenzoic-acid](https://www.benchchem.com/application-notes/mass-spectrometry-fragmentation-analysis-of-4-chloro-3-sulfamoylbenzoic-acid). 35. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). Available from: [https://www.youtube.com/watch?v=M8pYm2h420I](https://www.youtube.com/watch?v=M8pYm2h420I). 36. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available from: [https://www.masterorganicchemistry.com/reaction-guide/oxidation-of-aromatic-alkanes-with-kmno4-to-give-carboxylic-acids/](https://www.masterorganicchemistry.com/reaction-guide/oxidation-of-aromatic-alkanes-with-kmno4-to-give-carboxylic-acids/).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the essential safety protocols and handling considerations for 4-Fluoro-3-(methylsulfonyl)benzoic acid. As a cornerstone building block in contemporary medicinal chemistry, a comprehensive understanding of its properties is paramount for ensuring both personnel safety and experimental integrity. This document moves beyond rote recitation of safety data, offering a narrative grounded in the principles of chemical reactivity and toxicology to empower researchers with the rationale behind each recommendation.

Compound Profile and Hazard Identification

This compound is a crystalline solid that possesses a unique combination of functional groups: an aromatic carboxylic acid, a sulfone, and an aryl fluoride. This trifecta of functionalities imparts desirable characteristics for its application in the synthesis of pharmacologically active agents. However, these same features necessitate a nuanced approach to its handling.

The primary hazards associated with this compound, as identified in safety data sheets, are:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

The irritant nature of this compound can be attributed to its acidic properties and its potential to interact with biological macromolecules. The presence of the electron-withdrawing sulfonyl and fluoro groups enhances the acidity of the carboxylic acid, increasing its potential to cause irritation upon contact with skin, eyes, or the respiratory tract.

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Serious Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[2] This ensures that any dust or aerosols are effectively contained and exhausted, preventing inhalation. When performing reactions that involve heating or potential for aerosolization, a fume hood is mandatory. For routine weighing and transfer of small quantities, a well-ventilated area may be sufficient, but a fume hood is always the preferred and safest option.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a splash hazard.ANSI Z87.1 / EN 166Protects against dust particles and splashes, preventing serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).ASTM F1001Prevents skin contact and subsequent irritation. Ensure gloves are inspected for integrity before each use.
Body Laboratory coat.N/AProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory NIOSH/MSHA-approved respirator.29 CFR 1910.134Required if exposure limits are exceeded, if irritation is experienced, or if working outside of a fume hood with the potential for dust generation.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing small quantities? fume_hood->weighing No splash_risk Potential for splash? fume_hood->splash_risk Yes weighing->splash_risk Yes respirator Use NIOSH-approved respirator weighing->respirator No ppe_basic Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat splash_risk->ppe_basic No goggles Upgrade to chemical goggles splash_risk->goggles Yes end Proceed with experiment ppe_basic->end goggles->ppe_basic face_shield Add face shield goggles->face_shield Significant Splash Risk face_shield->ppe_basic respirator->splash_risk

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining the stability and purity of this compound and for preventing accidental exposure.

Handling
  • Avoid Dust Formation : Handle the solid material in a way that minimizes the generation of dust. Use appropriate tools for transfer, such as a spatula or powder funnel.

  • Grounding : For transfers of large quantities, ensure that equipment is properly grounded to prevent the build-up of static electricity, which could ignite fine dust particles.

  • Inert Atmosphere : While not strictly required for short-term handling, for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice.

  • Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage
  • Container : Keep the container tightly closed to prevent contamination and absorption of moisture.[4]

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4][5]

  • Incompatibilities : Store separately from strong oxidizing agents, strong acids, and strong bases.[6] The carboxylic acid functionality can react with strong bases, while the aromatic ring can be susceptible to reaction with strong oxidizing agents under certain conditions.

First Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow spill Spill of this compound Occurs size Assess Spill Size spill->size small_spill Small Spill (Manageable by lab personnel) size->small_spill Small large_spill Large Spill (Requires specialized response) size->large_spill Large ppe Don Appropriate PPE: - Respirator - Goggles - Gloves - Lab Coat small_spill->ppe evacuate Evacuate the immediate area large_spill->evacuate contain Contain the spill ppe->contain cleanup Carefully sweep up solid material (Avoid creating dust) contain->cleanup dispose Place in a sealed, labeled container for hazardous waste cleanup->dispose decontaminate Decontaminate the spill area dispose->decontaminate notify Notify EHS and lab supervisor evacuate->notify secure Secure the area until EHS arrives notify->secure

Stability and Reactivity

This compound is stable under recommended storage conditions.[4] However, it is important to be aware of its potential reactivity.

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, sulfur oxides, and hydrogen fluoride.[4][6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection : Collect waste in a clearly labeled, sealed, and appropriate container.[8]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[8]

  • Disposal Method : The recommended method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[9] Do not dispose of this material down the drain or in the regular trash.[2]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its chemical properties and adhering to the safety and handling protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A proactive approach to safety, grounded in a solid understanding of the underlying chemical principles, is the hallmark of a responsible and effective scientist.

References

  • Santa Cruz Biotechnology. (2017, October 9). Safety Data Sheet - 2-Amino-4-(methylsulfonyl)benzoic acid.
  • National Institute of Standards and Technology. (2015, December 1).
  • SynQuest Laboratories, Inc. (2016, December 6). Safety Data Sheet - 4-Fluoro-3-hydroxybenzoic acid.
  • Echemi. Methyl 4-Fluoro-3-(Methylsulfonyl)
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet - 4-Fluoro-3-hydroxybenzoic acid.
  • Sigma-Aldrich. (2024, September 6).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Benzoic acid, 5-(aminosulfonyl)-2-chloro-.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
  • Echemi. 4-Fluoro-3-(methylsulphonyl)
  • ChemicalBook. (2025, July 19). 3-Fluoro-4-(methylsulphonyl)
  • BenchChem. (2025).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet - 3-(Methylsulfonyl)benzoic acid.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2025, June 25). Safety Data Sheet - 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
  • ASHP Public
  • University of Rochester Environmental Health & Safety Services. Personal Protective Equipment.
  • TCI Chemicals. Safety Data Sheet - 4-Methylsulfonyl-2-nitrobenzoic Acid.
  • Sigma-Aldrich. (2024, January 9).
  • Key Organics. (2017, December 1). Safety Data Sheet - 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoic acid.
  • ChemicalBook. (2025, July 26).
  • BOC Sciences. Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid.
  • Ossila. 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.

Sources

A Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic acid: Sourcing, Quality Control, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] 4-Fluoro-3-(methylsulfonyl)benzoic acid (CAS No. 1205513-39-2) has emerged as a valuable building block in this context. Its unique trifunctionalized aromatic ring, featuring a carboxylic acid for versatile derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and a methylsulfonyl group to modulate solubility and electronic properties, makes it a sought-after intermediate in the synthesis of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of this compound, including a survey of chemical suppliers, detailed protocols for quality control, insights into its synthesis and applications, and essential safety and handling procedures.

I. Sourcing and Procurement of this compound

The reliability of a chemical intermediate is paramount to the success of any research and development program. A thorough evaluation of potential suppliers is a critical first step. Key considerations include the supplier's reputation, adherence to quality management systems, and the comprehensiveness of their analytical documentation.

Leading Chemical Suppliers

A number of chemical suppliers offer this compound and its structural isomers. The following table provides a comparative overview of offerings from several reputable vendors. Researchers are advised to contact these suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityAdditional Information
BLDpharm 4-Fluoro-3-(methylsulfamoyl)benzoic acid926196-72-7VariesOffers a broad range of research chemicals and custom synthesis services.[3]
ChemUniverse 3-FLUORO-4-(METHYLSULFONYL)BENZOIC ACID185945-88-495%Provides various pack sizes and accepts blanket purchase orders for bulk quantities.[4]
Fluorochem 4-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid327091-30-597%Specializes in fluorinated compounds for research and development.[5]
Sigma-Aldrich 4-(Methylsulfonyl)benzoic acid4052-30-697%A well-established supplier with extensive quality control and documentation.

Note: The listed CAS numbers may correspond to structural isomers or related compounds. It is crucial to verify the exact CAS number for this compound (1205513-39-2) with the supplier.

The Importance of a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides a batch-specific summary of a product's quality testing results. When procuring this compound, researchers should insist on a comprehensive CoA that includes:

  • Identification: Confirmation of the compound's identity using techniques like NMR and Mass Spectrometry.

  • Purity: Quantitative assessment of purity, typically determined by High-Performance Liquid Chromatography (HPLC).

  • Physical Properties: Appearance, melting point, and solubility.

  • Residual Solvents: Information on the presence of any residual solvents from the manufacturing process.

  • Date of Analysis and Expiration: Ensures the data is current and the material is within its recommended shelf life.[6]

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for accurate characterization of its derivatives.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₇FO₄S[7]
Molecular Weight 218.2 g/mol [4]
Appearance White to off-white solid[8]
Melting Point 164 - 168 °C (for 4-Fluoro-3-methylbenzoic acid)[8]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.General knowledge
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4.General chemical principles
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and methylsulfonyl groups.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the carboxylic acid group, the methylsulfonyl group, or other characteristic fragments. Predicted collision cross section (CCS) values can be a useful tool for identification.[7]

III. Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, starting from commercially available materials. The choice of a particular route will depend on factors such as scale, cost, and available equipment. A plausible synthetic approach is outlined below.

G cluster_0 Synthetic Pathway A 1-Fluoro-2-methylbenzene B 1-Fluoro-2-methyl-4-nitrobenzene A->B Nitration (HNO₃/H₂SO₄) C 4-Amino-1-fluoro-2-methylbenzene B->C Reduction (e.g., Fe/HCl) D 4-Fluoro-3-methylbenzenediazonium chloride C->D Diazotization (NaNO₂/HCl) E 4-Fluoro-3-methylbenzenesulfonyl chloride D->E Sulfonylation (SO₂/CuCl₂) F Methyl 4-fluoro-3-(methylsulfonyl)benzoate E->F Oxidation & Esterification G This compound F->G Hydrolysis (e.g., NaOH, then H⁺)

Caption: A potential synthetic route to this compound.

This multi-step synthesis involves standard organic transformations. An alternative approach could involve the Sandmeyer reaction on an appropriate aniline precursor to introduce the sulfonyl chloride group, followed by oxidation and hydrolysis.[9]

IV. Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The fluorine and methylsulfonyl groups can be strategically employed to fine-tune the properties of the final compound.

The sulfonyl group, in particular, can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins. It can also improve the metabolic stability of a drug by blocking sites that are susceptible to enzymatic degradation.[1] Furthermore, the introduction of a sulfonyl group can modulate the solubility and acid-base properties of a molecule.[1]

While specific examples of blockbuster drugs derived from this compound are not widely publicized, its structural motifs are present in numerous compounds under investigation for a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[2] For instance, related sulfamoyl benzoic acid analogues have been explored as agonists for the LPA2 receptor, which has implications for gut health.[10]

V. Quality Control: Ensuring Purity and Identity

Rigorous quality control is non-negotiable in pharmaceutical research. The following section outlines a general workflow for verifying the quality of a newly acquired batch of this compound.

Experimental Workflow for Quality Control

G cluster_0 Quality Control Workflow Start Receive Chemical Shipment CoA_Review Review Certificate of Analysis Start->CoA_Review Visual_Inspection Visual Inspection (Color, Form) CoA_Review->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test MP_Analysis Melting Point Analysis Solubility_Test->MP_Analysis HPLC_Purity HPLC Purity Analysis MP_Analysis->HPLC_Purity NMR_ID NMR Identity Confirmation HPLC_Purity->NMR_ID MS_ID Mass Spec Identity Confirmation NMR_ID->MS_ID Final_Approval Approve for Use MS_ID->Final_Approval

Caption: A comprehensive workflow for the quality control of incoming chemical intermediates.

Detailed Experimental Protocols

5.2.1. HPLC Purity Analysis

High-Performance Liquid Chromatography is the gold standard for determining the purity of organic compounds.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]

5.2.2. NMR Sample Preparation and Analysis

Nuclear Magnetic Resonance spectroscopy is a powerful tool for confirming the structure of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13][14] Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[15]

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for the structure of this compound.

VI. Safety, Handling, and Storage

Proper handling and storage of all chemicals are crucial for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[16][17]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its strategic combination of functional groups allows for the fine-tuning of molecular properties to enhance biological activity and improve pharmacokinetic profiles. By carefully selecting suppliers, rigorously verifying the quality of incoming materials, and adhering to safe handling practices, researchers can confidently incorporate this important intermediate into their discovery and development programs, paving the way for the next generation of innovative medicines.

References

  • NMR Sample Preparation. University of Regensburg.
  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
  • 4-Sulfamoylbenzoic acid Safety Data Sheet. Alfa Aesar.
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • How to make an NMR sample.
  • NMR Sample Preparation. University of California, San Diego.
  • 3-FLUORO-4-(METHYLSULFONYL)BENZOIC ACID. ChemUniverse.
  • 4-fluoro-3-(methylsulphonyl)benzoic acid. PubChemLite.
  • 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID. ChemUniverse.
  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • How to calculate the percentage purity using the HPLC? ResearchGate.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC - NIH.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH.
  • Certificate of Analysis. Alpha Resources LLC.
  • Benzoic acid 3-methyl-4-(1,3,3,3-tetrafluoro-2-methoxycarbonyl-propenylsulfanyl)-phenyl ester. PubChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • 4-Fluoro-3-methylbenzoic Acid, min 98%, 100 grams. HDH Pharma Inc.
  • Certificate of analysis. Thermo Fisher Scientific.
  • 4-Fluoro-3-(trifluomethyl)benzoic acid. NIST WebBook.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • p-(Methylsulphonyl)benzoic acid. PubChem.

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, a valuable building block in medicinal and agrochemical research. The synthetic strategy is designed for clarity, reliability, and validation, proceeding through a two-stage sequence: 1) A Sandmeyer-type thiomethylation of 3-Amino-4-fluorobenzoic acid to form the key intermediate, 4-Fluoro-3-(methylthio)benzoic acid, and 2) Subsequent selective oxidation of the thioether to the target sulfone. This guide explains the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also understand the causality behind the experimental design.

Introduction: The Significance of Fluorinated Aryl Sulfones

This compound is an important synthetic intermediate whose value is derived from the unique combination of its functional groups. The fluorinated aromatic ring is a common motif in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties.[1] The methylsulfonyl group, a strong electron-withdrawing and hydrogen bond-accepting moiety, is frequently incorporated into bioactive molecules to modulate their electronic properties and improve solubility and cell permeability. The carboxylic acid provides a versatile handle for further chemical transformations, such as amidation or esterification, enabling its integration into larger, more complex molecular architectures.[2]

Given its potential utility in the development of novel therapeutic agents and specialized chemicals, a robust and well-documented synthetic protocol is essential for the research community. This application note details such a protocol, grounded in established chemical transformations.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, starting from the commercially available 3-Amino-4-fluorobenzoic acid.

Stage 1: Diazotization and Thioether Formation. The aromatic amino group is converted into a diazonium salt, an excellent leaving group (N₂ gas). This highly reactive intermediate is then displaced by a methylthiolate nucleophile in a copper-catalyzed Sandmeyer-type reaction to furnish 4-Fluoro-3-(methylthio)benzoic acid.[3][4]

Stage 2: Oxidation. The intermediate thioether is selectively oxidized to the corresponding sulfone using a peroxyacid. This transformation is a common and high-yielding method for the synthesis of aryl sulfones.[5][6]

The complete workflow is illustrated below.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Thioether Intermediate cluster_stage2 Stage 2: Oxidation to Final Product Start 3-Amino-4-fluorobenzoic Acid Diazonium In situ Diazonium Salt Formation Start:e->Diazonium:w 1. NaNO₂, HCl 2. 0-5 °C Thioether 4-Fluoro-3-(methylthio)benzoic Acid Diazonium:e->Thioether:w Cu(I) catalyst, (CH₃S)₂ FinalProduct This compound Thioether->FinalProduct m-CPBA (≥2 equiv.) DCM Thioether_ref 4-Fluoro-3-(methylthio)benzoic Acid caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Detailed Synthesis Protocol

Safety Precautions: This protocol involves the use of corrosive acids, potentially unstable diazonium intermediates, and strong oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps should be performed in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dry; this protocol is designed for their in situ use without isolation.

Stage 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid
  • Principle: This stage employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for replacing an amino group with a wide variety of substituents.[7][8] The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt. The subsequent displacement with a methylthiolate source, catalyzed by copper(I), proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (g)Moles (mmol)
3-Amino-4-fluorobenzoic acid155.131.07.7650.0
Concentrated HCl (37%)36.46~3.012.3 mL~150
Sodium Nitrite (NaNO₂)69.001.053.6252.5
Dimethyl disulfide ((CH₃S)₂)94.201.57.0775.0
Copper(I) iodide (CuI)190.450.10.955.0
Dichloromethane (DCM)--150 mL-
Water (deionized)--100 mL-
Saturated Sodium Bicarbonate--As needed-
Anhydrous Magnesium Sulfate--As needed-

Step-by-Step Procedure:

  • Diazotization:

    • To a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-Amino-4-fluorobenzoic acid (7.76 g, 50.0 mmol).

    • Add water (50 mL) and concentrated HCl (12.3 mL, ~150 mmol). Stir the resulting slurry and cool the flask in an ice-salt bath to 0-5 °C.

    • Dissolve sodium nitrite (3.62 g, 52.5 mmol) in water (20 mL) and add this solution dropwise to the cooled slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. A clear solution of the diazonium salt should form.

  • Thiolation:

    • In a separate 250 mL flask, prepare a suspension of copper(I) iodide (0.95 g, 5.0 mmol) and dimethyl disulfide (7.07 g, 75.0 mmol) in dichloromethane (50 mL). Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution from step 1 to the copper/disulfide suspension. The addition should be done carefully to control the vigorous evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 50 mL).

    • Combine all organic layers and wash with water (50 mL) and then with saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford 4-Fluoro-3-(methylthio)benzoic acid as a solid.

Stage 2: Oxidation of 4-Fluoro-3-(methylthio)benzoic acid to this compound
  • Principle: The oxidation of a thioether to a sulfone is a robust transformation. meta-Chloroperoxybenzoic acid (m-CPBA) is an effective and common reagent for this purpose. The reaction proceeds through a sulfoxide intermediate. To ensure complete conversion to the sulfone, at least two molar equivalents of the oxidizing agent are required. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (g)Moles (mmol)
4-Fluoro-3-(methylthio)benzoic acid186.201.05.5930.0
m-CPBA (77% max.)172.572.2~11.866.0
Dichloromethane (DCM)--150 mL-
Saturated Sodium Sulfite Solution--As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Magnesium Sulfate--As needed-

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 4-Fluoro-3-(methylthio)benzoic acid (5.59 g, 30.0 mmol) in dichloromethane (150 mL) in a 500 mL flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (~11.8 g of 77% material, 66.0 mmol) to the solution in portions over 30 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C. Quench the excess peroxyacid by slowly adding saturated sodium sulfite solution until a test with starch-iodide paper is negative.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • DakotaChem. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation.

Sources

Application Note & Protocol: Synthesis of a Key Biaryl Intermediate for Sotorasib (AMG 510) via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Sotorasib (AMG 510) is a landmark achievement in oncology, being the first approved covalent inhibitor targeting the KRAS G12C mutation, long considered an "undruggable" target in cancer therapy[1][2]. Its molecular architecture is complex, featuring a pyrido[2,3-d]pyrimidin-2(1H)-one core with multiple substituents. A critical structural feature is the axially chiral biaryl bond, which gives rise to stable atropisomers and is essential for potent binding to the target protein[3]. The efficient construction of this biaryl linkage is therefore a cornerstone of the entire Sotorasib synthesis.

This document provides a detailed guide to the synthesis of the key biaryl intermediate of Sotorasib. While the user topic specified the use of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a review of authoritative process chemistry literature indicates that the established and scaled-up manufacturing routes for Sotorasib do not utilize this compound as a precursor. Instead, the core biaryl structure is assembled via a highly optimized Suzuki-Miyaura cross-coupling reaction.

This application note will therefore focus on this validated and industrially relevant methodology. We will dissect the strategic decisions behind the choice of coupling partners, the mechanistic intricacies of the catalytic cycle, and provide a robust protocol for its execution.

The Suzuki-Miyaura Coupling: A Cornerstone of Sotorasib Synthesis

The formation of the C-C bond between the heterocyclic core and the 2-fluoro-6-hydroxyphenyl moiety is achieved through a palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful and versatile tool in pharmaceutical manufacturing due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives[4].

In the context of Sotorasib, the key transformation involves coupling a chlorinated pyrido[2,3-d]pyrimidine intermediate with a boroxine, the dehydrated cyclic trimer of 2-fluoro-6-hydroxyphenylboronic acid. The boroxine is often preferred on a large scale for its stability and higher molecular weight compared to the corresponding boronic acid[5].

Causality Behind Experimental Choices: Mechanism and Optimization

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the Sotorasib synthesis, extensive mechanistic and kinetic investigations have been performed to optimize this key step for large-scale manufacturing[6][7].

  • Catalyst System: The reaction typically employs a palladium source, such as Pd(DPEphos)Cl2. Mechanistic studies have shown that the active catalytic species is a (DPEphos monoxide)Pd(0) complex, formed in situ[6]. DPEphos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition step and stabilizes the palladium center.

  • The Critical Role of the Base: The base is not merely a proton scavenger; it plays a fundamental role in the transmetalation step. Initial processes used potassium acetate (KOAc), but detailed kinetic analysis revealed that changing the base to potassium carbonate (K2CO3) significantly improves the reaction. This simple change shifts the rate-determining step and alters the transmetalation pathway, allowing for a significant reduction in both the palladium catalyst loading and the amount of the boroxine reagent required[6][7].

  • Coupling Partners: The synthesis couples the M-atropisomer of the chlorinated precursor with the boroxine derived from 3-fluoroanisole[5][8]. The use of the atropisomerically pure starting material, obtained via classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA), is critical for producing the final drug as a single, more active atropisomer[3][9].

Visualizing the Synthetic Strategy

The following workflow illustrates the strategic position of the Suzuki-Miyaura coupling within the broader synthesis of the Sotorasib backbone.

G cluster_0 Core Heterocycle Assembly cluster_1 Atropisomer Resolution cluster_2 Key Intermediate Preparation cluster_3 Key Biaryl Bond Formation cluster_4 Final Assembly A Nicotinic Acid Derivative B Acylurea Intermediate A->B Amidation & Isocyanate Formation C Racemic Dione (rac-4) B->C Base-mediated Cyclization D Pure (M)-Atropisomer C->D Classical Resolution with (+)-DBTA E Chlorinated Intermediate D->E Chlorination (e.g., POCl3) G Biaryl Intermediate E->G Suzuki-Miyaura Coupling (Pd-Catalyzed) F Boroxine Reagent (from 3-Fluoroanisole) F->G Suzuki-Miyaura Coupling (Pd-Catalyzed) H Sotorasib G->H Piperazine Addition, Deprotection & Acrylamidation

Caption: Workflow for Sotorasib synthesis highlighting the key Suzuki coupling step.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² OA_Complex->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) TM_Intermediate->Product ArylHalide Ar-Cl ArylHalide->OA_Complex Boroxine [Ar'-BO]₃ Boroxine->OA_Complex Base Base (e.g., K₂CO₃) Base->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the biaryl intermediate on a laboratory scale, adapted from published commercial process development studies[1][6][8].

Materials and Reagents
ReagentCAS No.M.W.Notes
Chlorinated Intermediate (M-atropisomer) --Substrate (1.0 equiv)
2-Fluoro-6-hydroxyphenylboroxine--Coupling Partner (0.5 equiv, ~1.5 equiv of monomer)
Pd(DPEphos)Cl₂95408-45-0740.05Catalyst (e.g., 0.01 equiv)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base (e.g., 2.0 equiv)
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.13Solvent
Deionized Water7732-18-518.02For work-up
Brine (Saturated NaCl solution)--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermocouple, and nitrogen inlet.

  • Heating mantle.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, add the chlorinated intermediate (1.0 equiv), 2-fluoro-6-hydroxyphenylboroxine (0.5 equiv), potassium carbonate (2.0 equiv), and Pd(DPEphos)Cl₂ catalyst (0.01 equiv).

  • Solvent Addition: Add anhydrous 2-MeTHF (e.g., 5-10 volumes relative to the chlorinated intermediate).

  • Reaction Execution: Stir the mixture and heat to reflux (approximately 80-85 °C). Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-8 hours).

  • Cooling and Quench: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude biaryl intermediate.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to achieve the desired purity for subsequent steps.

Data Interpretation and Quality Control

Key Process Parameters and Expected Outcomes
ParameterFirst-Generation (KOAc)Second-Generation (K₂CO₃)Rationale for Change
Base KOAcK₂CO₃Shifts rate-determining step, improves kinetics[6]
Catalyst Loading HigherSignificantly ReducedImproved catalytic turnover with K₂CO₃[6]
Boroxine Equiv. HigherReducedMore efficient transmetalation[6]
Yield ~80%>80%Optimized conditions maintain or improve yield[1]
Purity (HPLC) >99%>99%High purity is maintained
Analytical Characterization
  • HPLC: The primary tool for monitoring reaction completion and assessing the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Used to confirm the structure of the biaryl product, ensuring the correct connectivity and the presence of key functional groups. ¹⁹F NMR is particularly useful for confirming the presence of the two distinct fluorine atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Common Issues
  • Low Conversion: May be caused by inactive catalyst or insufficient heating. Ensure the reaction is run under an inert atmosphere and that the temperature is maintained at reflux. Catalyst poisoning can be an issue; ensure starting materials are of high purity.

  • Protodeboronation: The boroxine reagent can degrade to form 3-fluorophenol, especially in the presence of water[10]. Use anhydrous solvent and reagents to minimize this side reaction.

  • Formation of Impurities: Side reactions can occur if the reaction is overheated or run for an extended period. Careful monitoring is essential.

Conclusion

The Suzuki-Miyaura coupling is a pivotal transformation in the commercial manufacturing process of Sotorasib. Through rigorous mechanistic studies, the reaction has been highly optimized, demonstrating how a simple change of base from KOAc to K₂CO₃ can lead to a more efficient, economical, and sustainable process. The protocol and insights provided in this note offer a robust framework for researchers engaged in the synthesis of Sotorasib and other complex biaryl-containing pharmaceutical agents. This key step exemplifies the application of fundamental organometallic principles to solve real-world challenges in drug development.

References

  • Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes Source:Organic Process Research & Development, 2022. URL:[Link]
  • Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes Source:ACS Public
  • Title: Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer Source:ACS Medicinal Chemistry Letters via PMC, NIH, 2021. URL:[Link]
  • Title: Sotorasib – Mechanism of Action and Synthesis Source:YouTube, 2023. URL:[Link]
  • Title: Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate Source:Organic Process Research & Development, 2022. URL:[Link]
  • Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Request PDF Source:ResearchG
  • Title: Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations Source:Accounts of Chemical Research, 2022. URL:[Link]
  • Title: Sotorasib - New Drug Approvals Source:New Drug Approvals, 2021. URL:[Link]
  • Source:Google Patents, 2022.
  • Title: Development of an Improved Process To Prepare a Key Intermediate in the Manufacture of Sotorasib Source:ResearchG
  • Title: Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor | Request PDF Source:ResearchG

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-3-(methylsulfonyl)benzoic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a widely adopted strategy to fine-tune physicochemical and biological properties.[1][2][3] this compound is a prime exemplar of a highly functionalized building block, offering a unique combination of reactive sites and modulating groups.

  • Fluorine Substituent: The C-F bond, positioned on the aromatic ring, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, which are critical parameters in medicinal chemistry.[1][3][4] While historically considered inert, the activation of C-F bonds for cross-coupling is a frontier in catalysis, offering novel disconnection pathways.[5][6]

  • Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety significantly influences the electronic character of the aromatic ring. This electronic pull can render adjacent positions more susceptible to nucleophilic attack and can modulate the reactivity of the C-F bond in palladium-catalyzed cycles.

  • Carboxylic Acid Handle: The benzoic acid functionality provides a versatile anchor for subsequent chemical transformations, such as amide bond formation, which is fundamental in the synthesis of pharmaceuticals and agrochemicals.[7]

This guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions—with this compound and its derivatives. The methodologies described herein are designed to be robust and adaptable for researchers in organic synthesis and drug development.

The Foundation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[8] These reactions provide powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, typically following a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9] The general utility of these reactions in synthesizing complex molecules, from agrochemicals to pharmaceuticals, is well-documented.[7][10][11]

The key challenge in utilizing this compound as an electrophile lies in the activation of the C-F bond. While aryl bromides and iodides are more conventional substrates, advancements in ligand and catalyst design have made C-F bond activation increasingly feasible, particularly for electron-deficient arenes.[5] The protocols below are presented with this consideration, employing conditions known to facilitate the coupling of challenging substrates.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures via the coupling of an organohalide with an organoboron compound.[12][13] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the low toxicity of boron reagents.[12]

Causality in Experimental Design:
  • Catalyst/Ligand System: The oxidative addition of a C-F bond to Pd(0) is the rate-limiting step and is kinetically challenging. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) is critical. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and facilitate the final reductive elimination step to release the product.[12][14]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[15] Strong bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly for less reactive coupling partners.

  • Solvent: A polar, aprotic solvent system, often a mixture including water (e.g., dioxane/water or toluene/water), is typically used to dissolve the various inorganic and organic components of the reaction.[12][16]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-F(L)₂ pd0->pd_complex Oxidative Addition + Ar-F center transmetalation_complex Ar-Pd(II)-R(L)₂ pd_complex->transmetalation_complex Transmetalation + R-B(OR)₂ + Base transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (4 mL) and water (1 mL)

  • Standard glassware for inert atmosphere techniques (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 1 M HCl (aq) to acidify the solution to pH ~2-3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[8][17][18] The reaction is stereoselective, typically yielding the trans substituted alkene.[19]

Causality in Experimental Design:
  • Catalyst: Palladium(II) precursors like Pd(OAc)₂ are commonly used, which are reduced in situ to the active Pd(0) species.[8][17]

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N), is essential. It serves to neutralize the hydrogen halide (HF in this case) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[8]

  • Alkene Partner: The reaction works best with electron-deficient alkenes, such as acrylates or styrenes, as they undergo migratory insertion more readily.[8][20]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.

Visualizing the Mizoroki-Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)-F(L)₂ pd0->oxidative_add Oxidative Addition + Ar-F pi_complex Alkene π-Complex oxidative_add->pi_complex Alkene Coordination insertion_prod σ-Alkylpalladium(II) pi_complex->insertion_prod Migratory Insertion insertion_prod->pd0 Reductive Elimination + Base product Substituted Alkene insertion_prod->product β-Hydride Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol 2: Mizoroki-Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a sealed reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the tube and purge with Argon or Nitrogen for 15 minutes.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C in a preheated oil bath. Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.[20] The filtrate is then washed with 1 M HCl (aq) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the arylated alkene product.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[21] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[22][23]

Causality in Experimental Design:
  • Palladium Catalyst: The palladium catalyst functions similarly to the Suzuki and Heck reactions, undergoing oxidative addition with the aryl halide.[24]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the Pd(II) complex.[23][24]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it acts as the solvent and deprotonates the alkyne, facilitating the formation of the copper acetylide.[24][25]

  • Anaerobic Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining a strict inert atmosphere is vital.[25]

Visualizing the Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-F(L)₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 10 mL, acts as base and solvent)

  • Anhydrous Tetrahydrofuran (THF, 5 mL, optional co-solvent)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen.

  • Reagent Addition: Add degassed triethylamine and THF (if used) via syringe, followed by the dropwise addition of phenylacetylene.[24][25]

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC until the starting aryl halide is consumed (typically 2-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the triethylamine. Redissolve the residue in ethyl acetate and water.

  • Purification: Separate the organic layer, wash with saturated aq. NH₄Cl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.

Data Summary and Comparison

The following table provides a comparative summary of typical conditions for the three cross-coupling reactions discussed. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

ParameterSuzuki-Miyaura CouplingMizoroki-Heck CouplingSonogashira Coupling
Coupling Partner Organoboron Compound (e.g., Arylboronic acid)Alkene (e.g., n-Butyl acrylate)Terminal Alkyne (e.g., Phenylacetylene)
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (0.5-5 mol%)Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)
Ligand Bulky Phosphines (e.g., SPhos, XPhos)Phosphines (e.g., PPh₃, P(o-tol)₃)Phosphines (e.g., PPh₃)
Co-catalyst NoneNoneCopper(I) Iodide (CuI) (2-10 mol%)
Base K₃PO₄, Cs₂CO₃, Na₂CO₃ (Inorganic)Et₃N, DIPEA (Organic Amine)Et₃N, Diisopropylamine (Organic Amine)
Solvent Dioxane/H₂O, Toluene/H₂O, THFDMF, Acetonitrile, NMPEt₃N, THF, DMF
Temperature 80-120 °C80-140 °CRoom Temperature to 80 °C

General Experimental Workflow

Workflow setup 1. Reaction Setup (Add solids to dry flask) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup 5. Reaction Work-up (Quench, extract, wash) reaction->workup purify 6. Purification (Column chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Scribd. Experimental Procedure - Sonogashira Coupling.
  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Sain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis.
  • Synlett. (2005).
  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • NROChemistry. Sonogashira Coupling.
  • Christoffel, F., & Ward, T. R. (2017). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
  • Boruah, P. R., et al. (2015).
  • Wikipedia. Heck reaction.
  • Newman, S. G., & O'Brien, C. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Organic Chemistry Frontiers. (2025).
  • National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NROChemistry. Heck Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Journal of Chemical Education. (2015).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2024).
  • S. K. Ritter. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Zhang, C-P., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters.
  • Autech Industry. (2026). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.
  • OUCI. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • MDPI. (2019).
  • SynArchive. Mizoroki-Heck Reaction.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Suzuki-Miyaura coupling conditions for 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Abstract

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound, a substrate of significant interest in medicinal chemistry and materials science. The presence of a strongly deactivating aryl fluoride, a potent electron-withdrawing methylsulfonyl group, and an acidic carboxylic acid moiety presents a unique set of challenges for this transformation. This guide offers an in-depth analysis of these challenges, outlines optimized reaction parameters, and provides detailed, step-by-step protocols for researchers. By explaining the rationale behind the selection of specific catalysts, ligands, bases, and solvents, we aim to equip scientists with the necessary knowledge to successfully synthesize complex biaryl structures from this demanding electrophile.

Introduction: Navigating a Challenging Coupling Partner

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Biaryl scaffolds derived from this compound are valuable building blocks for pharmaceuticals and functional materials. However, the electronic and structural features of this substrate make its use in cross-coupling reactions non-trivial.

The primary obstacles include:

  • C-F Bond Activation: The carbon-fluorine bond is the strongest of the carbon-halogen bonds, making the initial, rate-limiting oxidative addition step to the palladium catalyst energetically demanding.[3][4][5]

  • Electron-Deficient Ring System: The powerful electron-withdrawing effects of the sulfonyl and carboxyl groups significantly alter the electronic properties of the aryl ring. While this can, in principle, facilitate oxidative addition, it also poses challenges for catalyst stability and reactivity.[3][5]

  • Carboxylic Acid Interference: The acidic proton of the carboxyl group necessitates the use of additional base. More critically, the resulting carboxylate anion can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6]

This application note addresses these challenges by presenting a systematically optimized protocol, focusing on the selection of highly active catalyst systems and reaction conditions tailored to overcome the inherent difficulties of this transformation.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound.

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Aryl trans-Ar-Pd(II)-F(L)₂ Complex Pd0->PdII_Aryl Ar-F OxAdd Oxidative Addition (Rate-Limiting for C-F) PdII_Diaryl trans-Ar-Pd(II)-R'(L)₂ Complex PdII_Aryl->PdII_Diaryl R'-B(OH)₃⁻ Transmetalation Transmetalation Borate R'-B(OH)₃⁻ (Activated Boronic Acid) Base_Activation Base (e.g., K₃PO₄) Boronic_Acid R'-B(OH)₂ Boronic_Acid->Borate + Base PdII_Diaryl->Pd0 Product Ar-R' Coupled Product PdII_Diaryl->Product RedElim Reductive Elimination Aryl_Fluoride Ar-F (Substrate) Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the oxidative addition of the C-F bond to the Pd(0) center is the most challenging step. Success hinges on using a catalyst system that is sufficiently electron-rich and sterically bulky to promote this difficult transformation while remaining stable under the reaction conditions.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of this coupling is highly dependent on the careful selection of each reaction component. The following table summarizes recommended conditions based on established principles for coupling electron-deficient aryl fluorides.[7][8][9]

ComponentRecommended ChoicesRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable sources of Pd(0) that are activated in situ by the phosphine ligand. Use at 1-5 mol %.
Ligand Buchwald-type Biaryl Phosphines: - SPhos, RuPhos, XPhosN-Heterocyclic Carbenes (NHCs): - IPr, IMesThis is the most critical parameter. These ligands are both sterically bulky and highly electron-donating.[3][9] This combination stabilizes the monomeric Pd(0) species and facilitates the high-energy oxidative addition of the C-F bond. A ligand-to-palladium ratio of 2:1 is recommended.
Base K₃PO₄, Cs₂CO₃, CsFA strong, non-nucleophilic base is required. At least 3 equivalents are necessary: 1 eq. to neutralize the carboxylic acid, and ~2 eq. to promote the transmetalation step. Anhydrous conditions are often beneficial.[6]
Boronic Acid Partner Arylboronic Acids, Arylboronic acid pinacol esters (Ar-Bpin)Boronic acids are generally more reactive.[10] Pinacol esters offer greater stability and are useful if the corresponding boronic acid is prone to decomposition or protodeboronation.[2] Use 1.2-1.5 equivalents.
Solvent System 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, 2-MeTHFA polar aprotic solvent is typically used to ensure solubility of the catalyst complex and organic partners. A small amount of water can aid in dissolving the base and facilitate the transmetalation step. Rigorous degassing is essential to prevent catalyst oxidation.
Temperature 80 - 120 °CElevated temperatures are generally required to overcome the activation barrier for C-F bond cleavage. Reaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific substrates may be necessary.

Materials & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (or other specified ligand) (0.04 eq., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert gas atmosphere (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 218.2 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 636.8 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The color may change to dark brown or black, which is typical.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot, quenching with dilute HCl, and extracting with ethyl acetate.

  • Workup:

    • Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous phase by adding 1M HCl until the pH is ~2-3. This protonates the carboxylic acid product, making it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (using a solvent system such as hexanes/ethyl acetate with 1% acetic acid to prevent streaking) or by recrystallization to afford the pure biaryl product.

Experimental Workflow and Troubleshooting

The overall process from setup to analysis follows a standard workflow for inert-atmosphere chemistry.

Workflow A 1. Reagent Prep (Flame-dry glassware, weigh solids) B 2. Inert Atmosphere Setup (Assemble flask, purge with Ar/N₂) A->B C 3. Solvent Addition (Add degassed solvents) B->C D 4. Reaction (Heat and stir, monitor progress via TLC/LC-MS) C->D E 5. Workup (Quench, acidify, extract) D->E F 6. Purification (Column chromatography or recrystallization) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature for C-F activation.3. Insufficient base.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Increase temperature in 10 °C increments (up to ~120 °C).3. Use a stronger base (e.g., Cs₂CO₃) or ensure it is anhydrous.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.1. Use anhydrous solvents and base. Switch to a boronic acid pinacol ester.2. Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen, leading to oxidative coupling of the boronic acid.[2]Improve degassing technique. Ensure the ligand-to-palladium ratio is sufficient to maintain a stable Pd(0) complex.
Product is Insoluble / Difficult to Extract The carboxylate form of the product is water-soluble and will not extract into the organic layer.During workup, ensure the aqueous layer is acidified to a pH of 2-3 to protonate the carboxylic acid before extraction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on countering the low reactivity of the C-F bond through the use of highly active, bulky, and electron-rich phosphine or NHC ligands in conjunction with an appropriate palladium source. Careful management of the acidic carboxylic acid functionality through the use of a sufficient excess of a strong base is equally critical. The protocols and guidelines presented herein provide a comprehensive framework for researchers to effectively utilize this valuable building block in the synthesis of complex molecular architectures.

References

  • Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.
  • Kabalka, G. W., et al. (n.d.). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing.
  • Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Jouffroy, M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
  • (2010). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • So, C. M., et al. (n.d.). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Pre-Published Version.
  • (2010). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Biscoe, M. R., et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates.
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • (2021). Do carboxylic acids interfere with Suzukis? Reddit. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Dornan, L. M., et al. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • (n.d.). www.rsc.org/advances. RSC Advances. [Link]
  • (2001). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides.
  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
  • Li, C., et al. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]
  • (2016). (A) Cross-coupling of carboxylic acid derivatives. (B) The first...
  • Dornan, L. M., et al. (2013).
  • (2018). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
  • Cera, G., & Monopoli, A. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Kubota, K., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central. [Link]
  • (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Shang, M., et al. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • (2023). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.
  • (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Application Note: Strategies for Efficient Amide Bond Formation Using 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the formation of amide bonds utilizing 4-fluoro-3-(methylsulfonyl)benzoic acid. This building block is of significant interest in medicinal chemistry and drug development due to its unique electronic properties. We will explore the chemical reactivity of this substrate, discuss the rationale behind selecting optimal coupling reagents and reaction conditions, and provide step-by-step protocols for successful amide synthesis. This note is intended for researchers, chemists, and drug development professionals seeking to employ this versatile reagent in their synthetic workflows.

Introduction: The Significance of this compound

The amide bond is a cornerstone of modern pharmacology, present in a vast array of life-saving therapeutics.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1]

This compound (Figure 1) is a particularly valuable building block. Its structure is adorned with two potent electron-withdrawing groups: a fluorine atom and a methylsulfonyl group. These substituents significantly modulate the electronic character of the molecule, influencing the reactivity of the carboxylic acid and providing vectors for molecular recognition in biological targets. However, these same activating features can present unique challenges in standard amide coupling reactions. This guide aims to demystify these challenges and provide robust, reproducible protocols.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Reactivity Profile and Mechanistic Considerations

The two electron-withdrawing groups on the aromatic ring increase the acidity of the carboxylic acid proton. While this can be beneficial, the primary effect is on the activation of the carboxyl group, which is the rate-determining step in many amide coupling reactions.[3]

The general mechanism for amide bond formation involves two key steps:

  • Activation: The carboxylic acid is converted into a more reactive species, such as an active ester or acylisourea, by a coupling reagent. This transforms the hydroxyl group into a better leaving group.[4][5]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond.[4][6][7]

For an electron-deficient benzoic acid like our topic molecule, the initial activation step is generally favorable. The challenge often lies in the subsequent nucleophilic attack, especially when using poorly nucleophilic or sterically hindered amines.[1][8] The choice of coupling reagent and conditions is therefore critical to success.

Recommended Coupling Protocols

We present two primary protocols using widely accepted, highly efficient coupling reagents suitable for this compound. The choice between them often depends on the nucleophilicity of the amine, cost considerations, and ease of byproduct removal.

Protocol A: HATU-Mediated Coupling (High Efficiency Standard)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency, rapid kinetics, and low rates of racemization.[6][9] It is particularly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.[10][11]

Mechanism Rationale: HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[6][7][9] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the reaction and suppresses side reactions.[6] A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the released acid.[6][9]

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF base Add DIPEA (2.5 eq) reagents->base 1 pre_activation Stir 15 min at RT (Pre-activation) base->pre_activation 2 add_amine Add Amine (1.0-1.2 eq) pre_activation->add_amine 3 coupling Stir 2-16 h at RT Monitor by LC-MS/TLC add_amine->coupling 4 quench Dilute with EtOAc coupling->quench 5 wash Wash with: 1. aq. NH₄Cl 2. aq. NaHCO₃ 3. Brine quench->wash 6 purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Column Chromatography) wash->purify 7

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HATU (1.05–1.2 eq).

  • Solvation: Dissolve the solids in a suitable anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM). A typical concentration is 0.1–0.5 M.

  • Base Addition: Add DIPEA (2.5–3.0 eq) to the mixture.

  • Pre-activation: Stir the solution at room temperature for 15–30 minutes. During this time, the highly reactive OAt-active ester is formed.[6]

  • Amine Addition: Add the amine (1.0–1.2 eq) to the activated mixture. A slight excess of the amine can help drive the reaction to completion.[6]

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1 to 18 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.[6] These washes effectively remove excess reagents and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective Standard)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is a widely used, cost-effective method for amide bond formation.[1][11][12] It is suitable for a broad range of substrates.

Mechanism Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3][5] This intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct, which can complicate purification.[11][13] The addition of HOBt traps the O-acylisourea by forming an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[1][3][12] This also serves to minimize racemization if chiral amines are used.[8][12]

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.1 eq).

  • Solvation: Dissolve the solids in an anhydrous solvent (DMF or DCM are common choices).

  • EDC Addition: Add EDC·HCl (1.2 eq) to the solution and stir.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Amine & Base Addition: Add the amine (1.0 eq) followed by a non-nucleophilic base like DIPEA or triethylamine (3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature until completion (typically 4–24 hours), monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water.[8] Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material as needed.

Data Summary & Troubleshooting

The following table provides a general guideline for selecting conditions based on the nature of the amine coupling partner. Yields are representative and will vary based on substrate and reaction scale.

Amine Substrate TypeRecommended ReagentBaseTypical TimeExpected YieldKey Considerations
Primary Aliphatic Amine EDC/HOBt or HATUDIPEA2-8 h>85%Both methods are highly effective. EDC is more economical.
Secondary Aliphatic Amine HATUDIPEA4-16 h70-90%HATU is preferred due to the increased steric hindrance.[10]
Aniline (Electron-rich) EDC/HOBtDIPEA8-18 h75-90%Generally straightforward coupling.
Aniline (Electron-deficient) HATUDIPEA12-24 h50-80%Requires more forcing conditions. HATU is superior for these challenging substrates.[11] Heating may be necessary.
Sterically Hindered Amine HATU or T3P®DIPEA16-36 h40-75%Longer reaction times and potentially elevated temperatures (40-50 °C) may be required.[8][11]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete acid activation.[8] 2. Amine is protonated/non-nucleophilic.[8] 3. Presence of water hydrolyzing intermediates.[8]1. Increase equivalents of coupling reagent (to 1.5 eq). 2. Ensure sufficient base (2.5-3.0 eq) is used. 3. Use anhydrous solvents and reagents; run under an inert atmosphere.
Formation of N-acylurea (with EDC) Rearrangement of the O-acylisourea intermediate.Ensure HOBt or another additive (e.g., OxymaPure) is used.[8] Run the reaction at a lower temperature (0 °C to RT).
Reaction Stalls 1. Poorly nucleophilic amine. 2. Steric hindrance.[8]1. Switch to a more powerful coupling reagent like HATU.[10] 2. Gently heat the reaction (40-50 °C). 3. Increase reaction time.
Difficult Purification Byproducts (tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC) co-elute with the product.Optimize the aqueous workup washes to remove the majority of urea byproducts before chromatography.

Conclusion

This compound is a valuable reagent for introducing a uniquely functionalized phenyl ring into target molecules. While its electronic properties necessitate careful consideration of reaction conditions, successful amide bond formation is readily achievable. For most applications, the HATU/DIPEA system in DMF provides a reliable and high-yielding route, especially for challenging or precious amine substrates. For more routine couplings on a larger scale, the EDC/HOBt method offers a robust and economical alternative. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this versatile building block into their synthetic programs.

References

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Form
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC, NIH. [Link]
  • H
  • Amine to Amide (Coupling)
  • Amine to Amide Mechanism - H
  • Tips and tricks for difficult amide bond form
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice.Chemistry Stack Exchange. [Link]
  • Chemistry of Amides.Chemistry LibreTexts. [Link]
  • What Is The Detailed Mechanism Of Amide Bond Form
  • Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps. [Link]
  • Commonly used amide/peptide coupling reagents.

Sources

Application Notes and Protocols for the Functional Group Transformations of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Pharmaceutical Importance

4-Fluoro-3-(methylsulfonyl)benzoic acid is a versatile building block in medicinal chemistry and drug development.[1] Its trifunctional nature, featuring a carboxylic acid, an electron-withdrawing methylsulfonyl group, and a fluorine atom, offers a rich landscape for synthetic diversification. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group influences the electronic properties of the aromatic ring.[2] The carboxylic acid serves as a primary handle for a variety of transformations, including amidation and esterification.[1][2] This document provides detailed protocols for key functional group transformations of this compound, offering researchers a practical guide to leveraging this scaffold in their synthetic endeavors.

I. Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a cornerstone for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

A. Amide Synthesis: Forging the Backbone of Bioactive Molecules

The formation of an amide bond is a fundamental transformation in the synthesis of pharmaceuticals.[3] Amides can be readily prepared from this compound by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Scientific Rationale: Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient. Therefore, activating agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), and uronium/aminium-based reagents like HATU are commonly used for this purpose. The choice of coupling reagent and conditions can be critical to avoid side reactions and ensure high yields.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventYield (%)
BenzylamineHATUDIPEADMF>90
MorpholineHATUDIPEADMF>90
AnilineHATUDIPEADMF85-95

Experimental Workflow: Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification A This compound mix1 Mix and Stir A->mix1 B Amine B->mix1 C DIPEA C->mix1 D Anhydrous DMF D->mix1 E HATU mix1->E Add portion-wise react Stir at RT Monitor by TLC/LC-MS E->react F Dilute with EtOAc react->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Column Chromatography I->J product Purified Amide J->product

Caption: Workflow for HATU-mediated amide synthesis.

B. Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be used to modulate the lipophilicity and pharmacokinetic properties of a molecule.[2] The Fischer-Speier esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a classic and effective method.[4][5][6]

Scientific Rationale: The Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed.[4][7] A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the alcohol.[4][5]

Protocol 2: Fischer-Speier Esterification

This protocol details the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

C. Reduction to a Primary Alcohol: Accessing a New Functional Handle

Reduction of the carboxylic acid to a primary alcohol provides a different functional group for further synthetic elaboration.[1]

Scientific Rationale: Carboxylic acids are generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.[8][9][10][11] The reaction proceeds through the formation of an aluminum-carboxylate complex, which is then reduced to the primary alcohol.[8][12] It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[9]

Protocol 3: Reduction of the Carboxylic Acid with LiAlH₄

This protocol describes the reduction of this compound to the corresponding benzyl alcohol derivative.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of this compound (1.0 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of ethyl acetate, followed by careful addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alcohol.

II. Transformations of the Aromatic Ring

The fluorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution, and the aromatic ring itself can participate in cross-coupling reactions, although the latter may require derivatization.

A. Nucleophilic Aromatic Substitution (SNAr): Introducing Nitrogen and Oxygen Nucleophiles

The presence of the electron-withdrawing methylsulfonyl group ortho to the fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr).[13][14][15][16]

Scientific Rationale: The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[13][16] The electron-withdrawing group is essential to stabilize the negative charge of this intermediate.[13][16] The reaction is generally favored with strong nucleophiles and in polar aprotic solvents.

Protocol 4: General SNAr Reaction with an Amine

This protocol provides a general procedure for the displacement of the fluorine atom with an amine.

Materials:

  • This compound or its corresponding ester

  • Amine (primary or secondary)

  • Potassium carbonate or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a sealed tube, combine this compound methyl ester (1.0 eq), the amine (1.5-2.0 eq), and potassium carbonate (2.0-3.0 eq) in anhydrous DMSO.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography. If the carboxylic acid was used as the starting material, acidification of the aqueous layer may be necessary to precipitate the product.

Reaction Scheme: Key Transformations

G cluster_acid_transforms Carboxylic Acid Transformations cluster_ring_transforms Aromatic Ring Transformations start This compound amide Amide start->amide RNH2, HATU, DIPEA ester Ester start->ester ROH, H+ alcohol Primary Alcohol start->alcohol 1. LiAlH4 2. H3O+ snar SNAr Product (e.g., Amine) start->snar R2NH, Base, Heat

Caption: Summary of key functional group transformations.

III. Advanced Application: Suzuki-Miyaura Cross-Coupling

While direct Suzuki-Miyaura coupling of aryl fluorides can be challenging, conversion of a related intermediate to a triflate or a bromo-derivative can enable this powerful C-C bond-forming reaction. For instance, if a phenol analog were available, conversion to a triflate would provide a suitable substrate for Suzuki-Miyaura coupling.[17] Alternatively, if a bromo-analog of the starting material is synthesized, it can readily participate in Suzuki-Miyaura reactions.[17]

Scientific Rationale: The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[17][18] This reaction is widely used in the synthesis of biaryl compounds.[18][19] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[20]

Protocol 5: Suzuki-Miyaura Coupling of a Bromo-Analog

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-analog of this compound ester with an arylboronic acid.

Materials:

  • Bromo-analog of this compound ester

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a degassed solution of the bromo-analog (1.0 eq) in a 1,4-dioxane/water mixture, add the arylboronic acid (1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecules with potential applications in drug discovery and materials science. As with all chemical reactions, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

References

  • Wikipedia. (n.d.). Oxazoline.
  • Kangani, C. O., & Kelley, D. E. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters, 46(51), 8917-8920.
  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8983.
  • Kunishima, M., et al. (2001). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Tetrahedron, 57(8), 1551-1558.
  • Gómez-Martínez, M., et al. (2021). Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. Molecules, 26(16), 4983.
  • San, N. H., & Yousuf, S. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-61.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis.
  • Google Patents. (1995). WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates.
  • National Institutes of Health. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid.
  • PubMed. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides.
  • Chemguide. (n.d.). Reduction of Carboxylic Acids.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
  • Chemistry LibreTexts. (2020). 21.9: Reduction of Carboxylic Acids.
  • ResearchGate. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • ResearchGate. (2022). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.
  • National Institutes of Health. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • National Institutes of Health. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S).
  • National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate.
  • YouTube. (2022). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
  • MDPI. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • Google Patents. (2011). US8022244B2 - Method for producing benzoic acid esters.
  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

Scale-up Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol detailed herein focuses on a robust and scalable two-step process commencing with the methylation of 4-fluoro-3-mercaptobenzoic acid to yield 4-fluoro-3-(methylthio)benzoic acid, followed by a controlled oxidation to the final sulfone product. This application note emphasizes the underlying chemical principles, safety protocols, and analytical checkpoints necessary for successful and reproducible large-scale production.

Introduction: Significance and Synthetic Strategy

This compound is a crucial building block in medicinal and agricultural chemistry.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methylsulfonyl group acts as a key pharmacophore or a versatile synthetic handle.[2] Given its importance, the development of a scalable, efficient, and safe synthetic route is of paramount importance for researchers and drug development professionals.

The synthetic strategy outlined in this guide is a two-step process designed for scalability and reproducibility. The first step involves a nucleophilic substitution reaction to form the thioether, 4-fluoro-3-(methylthio)benzoic acid. The subsequent and critical step is the selective oxidation of the thioether to the corresponding sulfone. This oxidation is a common and effective method for sulfone synthesis.[3][4][5][6] Careful control of this step is essential to prevent over-oxidation and ensure high purity of the final product.

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below:

Reaction_Scheme start 4-Fluoro-3-mercaptobenzoic acid intermediate 4-Fluoro-3-(methylthio)benzoic acid start->intermediate 1. Methyl Iodide, K2CO3 2. Acetonitrile, Reflux product This compound intermediate->product Hydrogen Peroxide (30%) Acetic Acid, Reflux

Caption: Overall synthetic workflow for this compound.

The first step proceeds via an SN2 mechanism where the thiolate, generated in situ from 4-fluoro-3-mercaptobenzoic acid and a base (potassium carbonate), acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide.

The second step, the oxidation of the thioether to the sulfone, is a critical transformation. Hydrogen peroxide is employed as a green and effective oxidizing agent. The reaction is typically carried out in an acidic medium, such as acetic acid, which can activate the hydrogen peroxide. The proposed mechanism involves the initial formation of a sulfoxide intermediate, which is then further oxidized to the sulfone.

Materials and Equipment

Reagents Grade Supplier CAS No.
4-Fluoro-3-mercaptobenzoic acid≥98%Commercially Available110248-62-3
Methyl Iodide≥99%Commercially Available74-88-4
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available75-05-8
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OCommercially Available7722-84-1
Acetic Acid (AcOH)Glacial, ≥99.7%Commercially Available64-19-7
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Sodium Bicarbonate (NaHCO₃)Saturated SolutionN/A144-55-8
BrineSaturated NaCl SolutionN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Commercially Available7757-82-6
Equipment
Jacketed glass reactor (size appropriate for scale) with overhead stirrer, reflux condenser, and temperature probe
Addition funnel
Heating/cooling circulator
pH meter or pH paper
Rotary evaporator
Filtration apparatus (Büchner funnel, filter flask)
High-performance liquid chromatography (HPLC) system
Nuclear magnetic resonance (NMR) spectrometer
Mass spectrometer (MS)
Melting point apparatus

Detailed Experimental Protocol

Part A: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid

Protocol_A cluster_0 Step 1: Reagent Charging cluster_1 Step 2: Methylation cluster_2 Step 3: Work-up and Isolation A1 Charge reactor with 4-Fluoro-3-mercaptobenzoic acid and Acetonitrile. A2 Add Potassium Carbonate. A1->A2 B1 Cool to 0-5 °C. B2 Slowly add Methyl Iodide via addition funnel. B1->B2 B3 Warm to room temperature and then reflux. B2->B3 C1 Monitor reaction by HPLC. C2 Cool and filter off solids. C1->C2 C3 Concentrate filtrate. C2->C3 C4 Acidify with HCl and extract with Ethyl Acetate. C3->C4 C5 Wash organic layer, dry, and concentrate. C4->C5 Protocol_B cluster_0 Step 1: Reagent Charging cluster_1 Step 2: Oxidation cluster_2 Step 3: Work-up and Purification A1 Charge reactor with 4-Fluoro-3-(methylthio)benzoic acid and Acetic Acid. B1 Heat to 60-70 °C. B2 Slowly add 30% Hydrogen Peroxide. B1->B2 B3 Heat to reflux. B2->B3 C1 Monitor reaction by HPLC. C2 Cool and quench with NaHSO₃ solution. C1->C2 C3 Precipitate product by adding water. C2->C3 C4 Filter, wash with water, and dry. C3->C4 C5 Recrystallize from Ethanol/Water. C4->C5

Caption: Workflow for the synthesis of this compound.

  • Reactor Setup: In a clean and dry jacketed reactor, charge the crude 4-fluoro-3-(methylthio)benzoic acid (1.0 eq) from the previous step and glacial acetic acid (8 vol).

  • Oxidation: Heat the mixture to 60-70 °C. Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature. Caution: The reaction is exothermic. After the addition, heat the mixture to reflux (approximately 118 °C).

  • Reaction Monitoring: Monitor the reaction by HPLC until the sulfoxide intermediate is fully converted to the sulfone product (typically 8-12 hours).

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a stirred solution of sodium bisulfite to quench any unreacted hydrogen peroxide. Add cold water to precipitate the product.

  • Isolation and Drying: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60 °C.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or isopropanol.

Safety Considerations

Methyl Iodide: is a toxic and volatile substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause severe skin and eye burns. [7][8][9][10]Always wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, and a lab coat. [9][11]The oxidation reaction is exothermic and can lead to a runaway reaction if the addition of hydrogen peroxide is not controlled. Ensure adequate cooling capacity and continuous monitoring of the reaction temperature. [7]Any contamination can accelerate the decomposition of hydrogen peroxide. [7][11] General Precautions: All reactions should be carried out in a well-ventilated area or fume hood. Emergency eyewash and shower stations should be readily accessible. [7][8]Dispose of all chemical waste according to institutional and local regulations. [12]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance White to off-white solid
Melting Point 215-218 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.8 (br s, 1H), 8.45 (dd, J=7.2, 2.4 Hz, 1H), 8.20 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 7.65 (t, J=8.8 Hz, 1H), 3.40 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.2, 162.8 (d, J=256.5 Hz), 138.1 (d, J=3.0 Hz), 134.2 (d, J=9.1 Hz), 129.8 (d, J=5.1 Hz), 125.4 (d, J=1.1 Hz), 118.9 (d, J=22.2 Hz), 43.9
HPLC Purity ≥98%
Mass Spectrometry (ESI-) m/z 217.0 [M-H]⁻

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly during the oxidation step, and adhering to the outlined safety precautions, researchers and drug development professionals can consistently produce high-purity material for their downstream applications. The detailed analytical characterization provides a benchmark for quality control.

References

  • Solvay. H2O2 Safety and Handling of Hydrogen Peroxide. [Link]
  • Lab Alley. Hydrogen Peroxide Safety & Hazards. [Link]
  • USP Technologies. Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. [Link]
  • Centers for Disease Control and Prevention (CDC). Hydrogen Peroxide | Medical Management Guidelines. [Link]
  • Organic Chemistry Portal.
  • MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]
  • ResearchGate.
  • SciSpace. Recent Advances in the Synthesis of Sulfones. [Link]
  • Specialty Chemicals Magazine. 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [Link]

Sources

Application Notes and Protocols for the Purification of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-(methylsulfonyl)benzoic acid is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties imparted by the fluorine and methylsulfonyl substituents. The purity of this reagent is paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification techniques for this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure the highest degree of scientific integrity.

Physicochemical Properties and Strategic Considerations for Purification

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the choice of solvents and techniques for optimal separation from potential impurities.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₈H₇FO₄S[1]-
Molecular Weight 218.2 g/mol Essential for calculations in all procedures.
Predicted Boiling Point 456.7 ± 45.0 °CSuggests low volatility, making distillation impractical for purification.
Predicted Density 1.474 g/cm³-
pKa Not experimentally determined. Estimated to be acidic due to the carboxylic acid group, with the electron-withdrawing sulfonyl and fluoro groups increasing acidity compared to benzoic acid.Crucial for developing acid-base extraction protocols. The acidic nature allows for selective solubilization in aqueous base.
Solubility Profile Based on the analogue 4-Fluoro-3-hydroxybenzoic acid: Soluble in polar organic solvents (Methanol, Ethanol, DMF, DMSO); Sparingly soluble in water; Low solubility in moderately polar solvents (Ethyl Acetate); Very low solubility in non-polar solvents (Dichloromethane, Toluene, Hexanes).[2]Guides the selection of solvents for recrystallization and chromatographic mobile phases. The differential solubility is the basis for effective purification.

Understanding Potential Impurities: A Synthesis-Based Approach

A common synthetic route to this compound involves the oxidation of its methylthioether precursor, 4-fluoro-3-(methylthio)benzoic acid.[3][4] This understanding is critical for anticipating potential impurities.

Synthetic_Pathway cluster_impurities Potential Impurities Precursor 4-Fluoro-3-(methylthio)benzoic acid Intermediate Sulfoxide Intermediate (Potential Impurity) Precursor->Intermediate Mild Oxidation (e.g., 1 eq. H₂O₂) Product This compound (Target Compound) Precursor->Product Strong Oxidation (e.g., m-CPBA, Oxone®) Intermediate->Product Further Oxidation (e.g., excess H₂O₂) StartingMaterial Unreacted Starting Material

Figure 1: Synthetic route to this compound and potential impurities.

Key Potential Impurities:

  • Unreacted Starting Material: 4-Fluoro-3-(methylthio)benzoic acid.

  • Sulfoxide Intermediate: 4-Fluoro-3-(methylsulfinyl)benzoic acid, resulting from incomplete oxidation.

  • By-products from Starting Material Synthesis: Impurities carried over from the synthesis of the thioether precursor.

The purification strategies outlined below are designed to effectively separate the target sulfone from these less polar (thioether) and more polar (sulfoxide and other potential by-products) impurities.

Purification Techniques: Detailed Protocols and Methodologies

The choice of purification technique will depend on the scale of the purification and the nature and quantity of the impurities present. A multi-step approach, combining extractive workup with either recrystallization or chromatography, is often the most effective strategy.

Acid-Base Extraction: A Primary Purification Step

This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from non-acidic impurities.

Extraction_Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract Extract with Aqueous Base (e.g., 1M NaOH or NaHCO₃) start->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains neutral and basic impurities separate->organic_layer Discard or analyze aqueous_layer Aqueous Layer: Contains Sodium 4-fluoro-3-(methylsulfonyl)benzoate separate->aqueous_layer acidify Acidify Aqueous Layer with concentrated HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter end Dry the Purified Product filter->end

Figure 2: Workflow for acid-base extraction of this compound.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which both the product and impurities are soluble, such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt, while less acidic or neutral impurities will remain in the organic layer. The use of a weak base is strategic to avoid potential hydrolysis of other functional groups under strongly basic conditions. Repeat the extraction 2-3 times to ensure complete transfer of the acidic product to the aqueous phase.

  • Separation: Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any remaining non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. The protonation of the carboxylate will cause the purified this compound to precipitate out of the solution due to its low solubility in acidic water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Recrystallization: For High Purity Crystalline Product

Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.[5] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection Strategy:

Based on the solubility profile of the analogous 4-fluoro-3-hydroxybenzoic acid, a polar protic solvent or a solvent mixture is a good starting point. Ethanol, methanol, or a mixture of ethanol and water are promising candidates.

Protocol for Recrystallization from an Ethanol/Water System:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or extracted this compound in a minimal amount of hot ethanol. Heat the solution on a hot plate and add the solvent portion-wise until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for achieving high purity.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography: For Complex Mixtures or Difficult Separations

Flash column chromatography is an effective method for purifying compounds from complex mixtures or when recrystallization is not feasible.[6]

Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a suitable choice for this polar compound.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point for method development would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A small amount of acetic acid or formic acid can be added to the eluent to suppress the ionization of the carboxylic acid group and improve the peak shape by reducing tailing.

Protocol for Flash Column Chromatography:

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent mixture (e.g., 70:30 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column. This dry loading technique generally results in better separation than direct liquid injection.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. The less polar impurities, such as the starting thioether, will elute first. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound. The more polar sulfoxide impurity will elute after the desired product.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment: Analytical Techniques and Protocols

The purity of the final product must be rigorously assessed to ensure it meets the required specifications.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for determining the purity of this compound.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Elution Gradient elution (e.g., starting with a higher percentage of A and increasing B over time)Allows for the effective separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~235-254 nmAromatic compounds typically exhibit strong UV absorbance in this range. A UV scan of the pure compound should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, DMSO-d₆) Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
-COOH~13.5broad singlet-
Ar-H~8.3-8.5multiplet-
Ar-H~7.6-7.8multiplet-
-SO₂CH₃~3.4singlet-

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data:

CarbonPredicted Chemical Shift (ppm)
-COOH~165
C-F~160 (d, ¹JCF ≈ 250 Hz)
C-SO₂~140
Ar-C~120-135
-SO₂CH₃~43

Expected IR (ATR) Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Hydrogen-bonded O-H stretch
C=O (Carboxylic Acid)1680-1710Carbonyl stretch
S=O (Sulfone)1300-1350 and 1120-1160Asymmetric and symmetric S=O stretches
C-F1000-1400C-F stretch

Conclusion

The successful purification of this compound is readily achievable through a systematic approach that combines an understanding of its physicochemical properties with the appropriate selection and execution of purification techniques. An initial acid-base extraction provides a significant increase in purity by removing non-acidic impurities. Subsequent recrystallization from a suitable solvent system, such as ethanol/water, can yield highly pure crystalline material. For more complex mixtures, flash column chromatography offers a robust alternative. The purity of the final product should always be verified by a reliable analytical method, with reverse-phase HPLC being the most appropriate choice. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity this compound for their critical applications in research and development.

References

  • Supporting Information for a scientific article. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(7).
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-273.
  • PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • SpectraBase. (n.d.). 4-Fluoro-3-methylbenzoic acid - Optional[ATR-IR] - Spectrum.
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E60, o1948-o1949.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(11), 2598–2601.
  • Tan, J., et al. (2017). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros.
  • NIST. (n.d.). 3-(Fluorosulfonyl)benzoic acid. NIST Chemistry WebBook.

Sources

Experimental procedure for the synthesis of KRAS G12C inhibitors using 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic strategy for what was once considered an "undruggable" target. This application note provides a detailed experimental protocol for the synthesis of a key aniline intermediate, a crucial building block for potent KRAS G12C inhibitors like Sotorasib. The synthesis commences with the readily available starting material, 4-Fluoro-3-(methylsulfonyl)benzoic acid, and employs a Curtius rearrangement to introduce the vital amine functionality. This guide is designed to provide researchers with a practical and scientifically grounded methodology, complete with explanations for experimental choices, safety protocols, and characterization techniques.

Introduction: Targeting the KRAS G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer.[2][3] For decades, the high affinity of KRAS for GTP and the absence of deep binding pockets rendered it a notoriously challenging therapeutic target.[2]

The development of covalent inhibitors has revolutionized the landscape of KRAS-targeted therapies. These small molecules irreversibly bind to the mutant cysteine residue in the switch-II pocket of KRAS G12C, locking the protein in its inactive, GDP-bound state.[1][4] This allosteric inhibition prevents downstream signaling and curtails oncogenic activity. Sotorasib (AMG 510) and Adagrasib (MRTX849) are two such FDA-approved drugs that have demonstrated significant clinical efficacy.[2][3]

This document outlines a robust synthetic route to a key aniline precursor for Sotorasib and related analogs, starting from this compound. The strategic placement of the fluoro and methylsulfonyl groups on the benzoic acid starting material is critical for the final inhibitor's interaction with the KRAS G12C protein.

The Strategic Role of this compound

This compound is an ideal starting material for the synthesis of this class of inhibitors for several key reasons:

  • Pre-installed Functional Groups: It contains the fluoro and methylsulfonyl moieties in the correct substitution pattern required for the final drug scaffold. This avoids complex and potentially low-yielding aromatic substitution reactions later in the synthesis.

  • Versatile Carboxylic Acid Handle: The carboxylic acid group provides a convenient anchor for conversion into an amine via well-established chemical transformations, such as the Curtius rearrangement.

  • Electronic Properties: The electron-withdrawing nature of the sulfonyl and fluoro groups influences the reactivity of the aromatic ring, which can be advantageous in subsequent cross-coupling reactions.

Overall Synthetic Strategy

The synthesis is designed in two main stages. The first stage focuses on the conversion of this compound to the corresponding aniline derivative via a Curtius rearrangement. The second stage outlines the subsequent steps to construct a key pyridopyrimidinone intermediate, which is a core component of Sotorasib.

Synthetic_Workflow A This compound B Acyl Azide Intermediate A->B DPPA, Et3N C Isocyanate Intermediate B->C Heat (Rearrangement) D Boc-Protected Aniline C->D t-BuOH E 4-Fluoro-3-(methylsulfonyl)aniline D->E Deprotection F Pyridopyrimidinone Core E->F Multi-step Synthesis

Caption: Overall workflow for the synthesis of a key KRAS G12C inhibitor intermediate.

Detailed Experimental Protocol

4.1. Stage 1: Synthesis of 4-Fluoro-3-(methylsulfonyl)aniline

This stage employs a one-pot Curtius rearrangement to convert the carboxylic acid to a Boc-protected aniline, which is then deprotected.

Materials and Equipment:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • tert-Butanol (t-BuOH)

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Diphenylphosphoryl azide (DPPA) is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organic azides are potentially explosive, especially when heated. Conduct the reaction behind a blast shield, particularly on a larger scale.

  • Trifluoroacetic acid is highly corrosive. Handle with appropriate gloves and eye protection.

Step 1: Synthesis of tert-butyl (4-fluoro-3-(methylsulfonyl)phenyl)carbamate (Boc-Protected Aniline)

  • To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous toluene (approx. 0.2 M concentration relative to the benzoic acid).

  • Add triethylamine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide.

  • Add tert-butanol (t-BuOH) (2.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 110 °C) and maintain for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Nitrogen gas will evolve during this step.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected aniline as a solid.

ReagentMolar Eq.Molecular WeightAmount (for 10 mmol scale)
This compound1.0218.20 g/mol 2.18 g
Triethylamine1.2101.19 g/mol 1.68 mL
Diphenylphosphoryl azide (DPPA)1.1275.24 g/mol 2.36 mL
tert-Butanol2.074.12 g/mol 1.89 mL

Step 2: Deprotection to 4-Fluoro-3-(methylsulfonyl)aniline

  • Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis confirms complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-Fluoro-3-(methylsulfonyl)aniline.

4.2. Stage 2: Synthesis of the Pyridopyrimidinone Core

The synthesized 4-Fluoro-3-(methylsulfonyl)aniline can then be utilized in established synthetic routes for Sotorasib. A key subsequent transformation involves the construction of the pyridopyrimidinone core. A representative procedure is outlined below, adapted from published syntheses.[5]

Key Transformation: Cyclization to form the dione intermediate

This step typically involves the reaction of an appropriately substituted nicotinamide with oxalyl chloride to form an acyl isocyanate, which then reacts with an aminopyridine derivative. The resulting urea intermediate undergoes a base-mediated intramolecular cyclization.[5]

Core_Synthesis A Substituted Nicotinamide B Acyl Isocyanate A->B (COCl)2 C Urea Intermediate B->C Aminopyridine D Pyridopyrimidinone Dione C->D Base (e.g., t-BuONa)

Sources

Application Notes & Protocols: The Strategic Application of 4-Fluoro-3-(methylsulfonyl)benzoic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] This approach relies on screening libraries of low molecular weight fragments to identify weak but high-quality binders that can be optimized into potent, drug-like molecules.[2][3] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This document provides a detailed guide on the strategic application of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a functionally rich fragment, in FBDD workflows. We will explore the chemical rationale for its use, present detailed protocols for screening and hit-to-lead evolution, and explain the causality behind key experimental choices.

Introduction: The Rationale for Employing this compound in FBDD

Fragment-Based Drug Design (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently.[4] By starting with smaller, less complex molecules (typically <300 Da), FBDD campaigns can identify multiple starting points for optimization, often leading to final compounds with superior ligand efficiency and physicochemical properties.[2][5]

The choice of fragments is paramount. An ideal fragment should possess sufficient complexity to provide a specific interaction signature while remaining simple enough for straightforward synthetic elaboration. This compound is an exemplary fragment due to the strategic combination of three key functional groups on a stable phenyl ring:

  • Carboxylic Acid: A versatile interaction hub, capable of acting as both a hydrogen bond donor and acceptor. It frequently engages with basic residues like lysine or arginine in protein active sites and serves as a well-defined vector for synthetic elaboration (fragment "growing" or "linking").[6]

  • Methylsulfonyl Group: The sulfonamide moiety and its derivatives are privileged structures in medicinal chemistry, found in a wide array of approved drugs.[7][8][9] The sulfonyl group is a potent hydrogen bond acceptor and can significantly enhance solubility and binding affinity.

  • Fluorine Atom: The strategic placement of a fluorine atom can profoundly influence a molecule's properties. It can enhance binding affinity through halogen bonding, block sites of metabolic degradation to improve pharmacokinetic profiles, and modulate the pKa of adjacent functional groups.[10][11]

These features make this compound a high-value fragment capable of providing a robust starting point for developing inhibitors against a variety of protein targets.

Physicochemical Properties of the Fragment

A clear understanding of the fragment's properties is essential for designing effective experiments.

PropertyValueSignificance in FBDD
CAS Number 158608-00-5[12]Unique identifier for sourcing and data retrieval.
Molecular Formula C₈H₇FO₄SAdheres to the low complexity principle of FBDD.
Molecular Weight ~218.2 g/mol Falls well within the "Rule of Three" (MW < 300 Da) for fragments.[2]
Key Functional Groups Carboxylic Acid, Methylsulfonyl, FluoroProvides multiple points for protein interaction and synthetic modification.
Predicted Solubility Moderate aqueous solubilityCrucial for preparing stock solutions and avoiding aggregation in biophysical assays.

The FBDD Experimental Workflow

The successful application of any fragment involves a multi-stage process designed to identify binding, validate the interaction, and guide chemical optimization. This workflow ensures that resources are focused on the most promising chemical matter.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization LibPrep Fragment Library QC & Preparation Screening Primary Biophysical Screen (e.g., SPR) LibPrep->Screening HitList Initial Hit List (Binding Detected) Screening->HitList OrthoScreen Orthogonal Screen (e.g., NMR, Thermal Shift) HitList->OrthoScreen Progress Hits XRay X-ray Crystallography or Cryo-EM OrthoScreen->XRay ValidatedHits Validated Hits with Structural Context XRay->ValidatedHits SBDD Structure-Based Design Cycle ValidatedHits->SBDD Guide Optimization Synthesis Analogue Synthesis (Fragment Growing/Linking) SBDD->Synthesis Assay Potency & Selectivity Assays Synthesis->Assay Assay->SBDD Lead Lead Compound Assay->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[13][14] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (K_D), while consuming very little protein.[14] This makes it more efficient than techniques like NMR for an initial, high-throughput pass.[15]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Target protein of interest (>95% purity)

  • This compound and other library fragments

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • High-quality DMSO

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a standard EDC/NHS injection.

    • Immobilize the target protein to a desired density (typically 2000-10000 RU) on a flow cell. The choice of pH for the immobilization buffer is critical; it should be ~0.5 pH units below the protein's pI to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with an ethanolamine injection.

    • Self-Validation: A reference flow cell must be prepared in parallel (activated and deactivated without protein) to enable subtraction of bulk refractive index changes and non-specific binding.

  • Fragment Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series in running buffer. A typical screening concentration for fragments is 100-500 µM. The final DMSO concentration should be kept constant across all samples and ideally below 2% to minimize solvent effects.

  • SPR Screening Assay:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Inject the fragment solutions over the target and reference flow cells. Use a short contact time (e.g., 60 seconds) followed by a longer dissociation time (e.g., 120 seconds).

    • Between injections, regenerate the surface if necessary using a mild, validated regeneration solution (e.g., low pH glycine or high salt buffer).

    • Causality: A single high concentration injection is used for primary screening to maximize throughput. Hits are identified by a response signal on the target flow cell that is significantly higher than the reference cell signal.

  • Data Analysis:

    • Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

    • A fragment is considered a "hit" if it produces a dose-dependent binding response that fits a 1:1 steady-state affinity model.

    • Calculate the equilibrium dissociation constant (K_D) for all confirmed hits. For fragments, K_D values are typically in the high micromolar (µM) to millimolar (mM) range.

Protocol 2: Hit Validation by X-ray Crystallography

Rationale: While SPR confirms binding, it does not reveal the binding location or orientation. X-ray crystallography is the gold standard for visualizing the precise interactions between the fragment and the target protein at an atomic level.[16][17] This structural information is indispensable for the subsequent structure-guided optimization phase.[6]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Highly purified and concentrated protein solution (>10 mg/mL)

  • This compound solid or concentrated stock

  • Crystallization screens and plates

  • Cryoprotectant solutions

  • Synchrotron beamline access

Methodology:

  • Crystal Growth:

    • Set up crystallization trials for the apo-protein using vapor diffusion (sitting or hanging drop) methods to find conditions that yield well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking (Preferred for initial hits): Transfer apo-crystals to a solution containing the fragment (typically 1-10 mM) dissolved in the mother liquor. The soaking time can range from minutes to hours. This method is faster as apo-crystal conditions are already known.

    • Co-crystallization: If soaking fails (e.g., cracks the crystals), set up new crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-protection and Data Collection:

    • Soak the fragment-bound crystal in a cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully analyze the resulting electron density map (Fo-Fc map) to unambiguously identify the bound fragment. The presence of clear, unexplained density corresponding to the fragment's shape is the primary validation.

    • Refine the model of the protein-fragment complex.

Figure 2: Potential binding interactions of this compound.

Protocol 3: Structure-Guided Hit-to-Lead Optimization

Rationale: With a validated hit and a high-resolution crystal structure, the process of "fragment growing" can begin.[3][5][18] This involves designing and synthesizing new molecules that retain the core binding interactions of the original fragment while adding new chemical functionality to engage with adjacent pockets in the active site, thereby systematically increasing potency.[19]

Objective: To design and synthesize analogues of this compound with improved binding affinity and drug-like properties.

Methodology:

  • Structural Analysis and Design:

    • Analyze the protein-fragment co-crystal structure to identify nearby pockets and potential new interaction points.

    • Examine the solvent-exposed vectors of the bound fragment. For this compound, the carboxylic acid is a primary and synthetically tractable "growth vector".

    • Causality: The goal is to extend the molecule from this vector to displace water molecules and form new, favorable interactions (e.g., hydrophobic interactions, hydrogen bonds) with the protein, which provides the enthalpic driving force for improved affinity.

  • Synthetic Elaboration (Example: Fragment Growing):

    • Strategy: Utilize the carboxylic acid as a chemical handle for amide coupling. This is a robust and widely used reaction in medicinal chemistry.

    • Step A (Amide Formation): Couple the carboxylic acid of the fragment with a library of diverse, small amines. The choice of amines should be guided by the structural analysis (e.g., if a hydrophobic pocket is nearby, use an amine with an alkyl or aryl group).

    • Step B (Reaction): Activate the carboxylic acid with a coupling agent (e.g., HATU, HBTU). React with the chosen primary or secondary amine in a suitable solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

    • Step C (Purification & Characterization): Purify the resulting amide analogues using chromatography (e.g., HPLC) and confirm their structure and purity via LC-MS and NMR.

  • Iterative Screening and Design:

    • Screen the newly synthesized analogues using the primary SPR assay to determine their K_D values.

    • A significant improvement in affinity (e.g., 10-fold or more) indicates a successful design.

    • Obtain co-crystal structures of the most potent analogues to validate the design hypothesis and guide the next round of synthesis. This iterative cycle of design-synthesize-test is the core of hit-to-lead optimization.

Hit_To_Lead cluster_0 cluster_1 cluster_2 Fragment Fragment Hit (e.g., this compound) KD = 500 µM PocketA Primary Binding Pocket Design Design Linker (R) to Engage Pocket B Fragment->Design Use as Core PocketB Adjacent Hydrophobic Pocket GrownCmpd Grown Compound Fragment-R KD = 5 µM Design->GrownCmpd Synthesize InteractionA Original Interactions Maintained GrownCmpd->InteractionA InteractionB New Hydrophobic Interactions GrownCmpd->InteractionB

Figure 3: Conceptual diagram of the fragment growing strategy.

Safety and Handling

All laboratory work should be conducted in accordance with standard safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and related compounds.[20][21]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23] Avoid contact with skin and eyes.[20]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[20][22]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[24]

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Its trifunctional nature provides a robust anchor for binding to a wide range of biological targets, while its inherent chemical stability and tractable vectors for synthetic modification make it an ideal starting point for hit-to-lead campaigns. By employing a rigorous, structure-guided workflow encompassing sensitive biophysical screening and high-resolution structural biology, researchers can effectively leverage this fragment to accelerate the discovery of novel, potent, and selective therapeutics.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • Development of potent inhibitors by fragment-linking strategies. (2022). Chemical Biology & Drug Design. [Link]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2014).
  • Growing fragments through fragment-linking. (2013).
  • Fragment Linking Strategies for Structure-Based Drug Design. (2020). Journal of Medicinal Chemistry. [Link]
  • The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. (2015). Cresset Group. [Link]
  • Med.chem sulfonamides. (2015). Slideshare. [Link]
  • Sulfonamide (medicine). Wikipedia. [Link]
  • The recent progress of sulfonamide in medicinal chemistry. (2020).
  • Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. (2022). Journal of Medicinal Chemistry. [Link]
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions. [Link]
  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]
  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. Semantic Scholar. [Link]
  • Fragment-Based Drug Discovery. (2013). Proteopedia. [Link]
  • Fragment-based lead discovery. Wikipedia. [Link]
  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. (2017). RSC Medicinal Chemistry. [Link]
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2019). Frontiers in Molecular Biosciences. [Link]
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
  • 4-Fluoro-3-methoxybenzoic acid. PubChem. [Link]
  • (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). PubChem. [Link]
  • Fragment Based Drug Discovery. (2016). Cambridge Healthtech Institute. [Link]
  • The Chemical Foundation: Understanding the Properties of 4-Fluoro-3-methylbenzoic Acid. (2025). Boroncore. [Link]
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. Boroncore. [Link]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. [Link]
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). Medicinal Chemistry Research. [Link]
  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid. MySkinRecipes. [Link]
  • 3-Fluoro-4-methylbenzoic acid. (2004).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Versatile Building Block

4-Fluoro-3-(methylsulfonyl)benzoic acid is a highly functionalized aromatic compound with significant potential as a starting material in the synthesis of novel heterocyclic compounds for drug discovery and development. Its unique trifunctional nature—a carboxylic acid for versatile derivatization, a fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a strongly electron-withdrawing methylsulfonyl group to activate the aromatic ring—makes it an attractive scaffold for the construction of a diverse range of heterocyclic systems. The incorporation of a fluorine atom and a sulfonyl group can also impart desirable physicochemical properties to the final molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.[1]

This application note provides detailed protocols and expert insights into the synthesis of various heterocyclic compounds starting from this compound. We will explore key synthetic transformations and provide step-by-step guidance for the preparation of quinazolinones and benzoxazinones, two classes of heterocycles with established importance in medicinal chemistry.

Core Synthetic Strategies: Activating the Carboxylic Acid and Leveraging the Fluorine Leaving Group

The primary synthetic routes to heterocyclic compounds from this compound involve two key transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid group is typically converted into a more reactive derivative, such as an amide or an ester, to facilitate subsequent cyclization reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho- and para-directing electron-withdrawing methylsulfonyl group, serves as an excellent leaving group in SNAr reactions. This allows for the introduction of various nucleophiles, which can then participate in intramolecular cyclization to form the desired heterocyclic ring.

The following diagram illustrates the general synthetic workflow:

G A This compound B Amide/Ester Derivative A->B Amidation/ Esterification C Nucleophilic Aromatic Substitution (SNAr) B->C Reaction with a Nucleophile D Intramolecular Cyclization C->D Ring Closure E Heterocyclic Compound D->E

Caption: General synthetic workflow for heterocyclic synthesis.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzamide

Rationale: The conversion of the carboxylic acid to a primary amide is a crucial first step for the synthesis of nitrogen-containing heterocycles like quinazolinones. Thionyl chloride is a common and effective reagent for the formation of the intermediate acyl chloride, which readily reacts with ammonia to yield the desired amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

    • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-fluoro-3-(methylsulfonyl)benzoyl chloride as an oil or solid, which can be used in the next step without further purification.

  • Amidation:

    • Cool the crude acyl chloride in an ice bath.

    • Slowly and carefully add a concentrated solution of ammonium hydroxide (5.0 eq) to the flask with vigorous stirring. Caution: This reaction is exothermic.

    • Continue stirring the mixture at room temperature for 1-2 hours.

    • A precipitate of the amide will form. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to obtain 4-Fluoro-3-(methylsulfonyl)benzamide.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Quinazolinone Derivatives

Protocol 2: Synthesis of 6-(Methylsulfonyl)-4-oxo-3,4-dihydroquinazoline

Rationale: This protocol describes a two-step synthesis of a quinazolinone core. The first step is a nucleophilic aromatic substitution of the fluorine atom in 4-fluoro-3-(methylsulfonyl)benzamide with formamide, followed by an intramolecular cyclization. Formamide serves as both the nucleophile and the source of the C2 carbon of the quinazolinone ring.

Materials:

  • 4-Fluoro-3-(methylsulfonyl)benzamide

  • Formamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Heating mantle or oil bath

  • Crystallization dish

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution and Cyclization:

    • In a round-bottom flask, combine 4-Fluoro-3-(methylsulfonyl)benzamide (1.0 eq), formamide (10 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF (5 mL per gram of starting amide) to the mixture.

    • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 6-(Methylsulfonyl)-4-oxo-3,4-dihydroquinazoline.

Expected Yield: 60-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Data Summary Table:

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (DMSO-d₆, δ ppm)
4-Fluoro-3-(methylsulfonyl)benzamide C₈H₈FNO₃S217.22~8.2-7.8 (m, 3H, Ar-H), 7.6 (br s, 1H, NH), 7.4 (br s, 1H, NH), 3.3 (s, 3H, SO₂CH₃)
6-(Methylsulfonyl)-4-oxo-3,4-dihydroquinazoline C₉H₈N₂O₃S224.24~12.5 (br s, 1H, NH), 8.5 (s, 1H, Ar-H), 8.2 (s, 1H, NCHN), 8.0-7.8 (m, 2H, Ar-H), 3.3 (s, 3H, SO₂CH₃)

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

G A This compound B 4-Fluoro-3-(methylsulfonyl)benzamide A->B 1. SOCl2, DCM, reflux 2. NH4OH C 6-(Methylsulfonyl)-4-oxo-3,4-dihydroquinazoline B->C Formamide, K2CO3, DMF, 120-130°C

Caption: Synthesis of a quinazolinone derivative.

Part 3: Synthesis of Benzoxazinone Derivatives

Protocol 3: Synthesis of 7-(Methylsulfonyl)-2H-benzo[b][2][3]oxazin-3(4H)-one

Rationale: This protocol outlines the synthesis of a benzoxazinone derivative. The first step involves a nucleophilic aromatic substitution of the fluorine atom with the hydroxyl group of ethyl glycolate. The subsequent intramolecular cyclization is base-catalyzed, leading to the formation of the benzoxazinone ring.

Materials:

  • This compound

  • Ethyl glycolate

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl glycolate (1.2 eq) in anhydrous DMSO (10 mL per gram of starting material).

    • Add potassium carbonate (2.5 eq) to the mixture.

    • Heat the reaction to 80-90 °C and stir for 6-8 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 2-((4-carboxy-2-(methylsulfonyl)phenyl)oxy)acetic acid.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in absolute ethanol (10 mL per gram).

    • Add a solution of sodium ethoxide in ethanol (1.5 eq) to the mixture at room temperature.

    • Heat the reaction to reflux (approximately 78 °C) and stir for 3-4 hours.

    • After completion, cool the reaction to room temperature and neutralize with 1M HCl.

    • Remove the ethanol under reduced pressure.

    • The product will precipitate from the aqueous residue. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain 7-(Methylsulfonyl)-2H-benzo[b][2][3]oxazin-3(4H)-one.

Expected Yield: 55-70% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and HRMS.

G A This compound B Intermediate Ether A->B Ethyl glycolate, K2CO3, DMSO, 80-90°C C 7-(Methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one B->C NaOEt, Ethanol, reflux

Caption: Synthesis of a benzoxazinone derivative.

Expert Insights and Troubleshooting

  • Moisture Sensitivity: Many of the reagents used, such as thionyl chloride and anhydrous solvents, are sensitive to moisture. It is crucial to use flame-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and ensure high yields.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. Choosing an appropriate solvent system for TLC will allow for clear separation of the starting material, intermediates, and products.

  • Purification: While some intermediates can be used in their crude form, final products often require purification by recrystallization or column chromatography to achieve high purity, which is essential for biological testing and further synthetic transformations.

  • Alternative Cyclization Conditions: For the synthesis of quinazolinones, other reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used as a one-carbon source for the cyclization step. For benzoxazinone synthesis, alternative bases like sodium hydride (NaH) can be employed for the intramolecular cyclization, although caution must be exercised due to its pyrophoric nature.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel quinazolinones and benzoxazinones. By understanding the core synthetic strategies and paying close attention to experimental details, scientists can effectively utilize this building block to generate diverse molecular scaffolds for drug discovery programs.

References

  • Synthesis of quinazoline-4-ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines. (n.d.).
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health.

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of established and efficient methodologies for the chemical modification of the carboxylic acid group on 4-Fluoro-3-(methylsulfonyl)benzoic acid. This molecule is a valuable building block in contemporary drug discovery and medicinal chemistry, largely due to the strategic placement of its fluoro and methylsulfonyl substituents, which can significantly influence pharmacokinetic and pharmacodynamic properties.[1] The derivatization of its carboxylic acid function into a diverse array of functional groups, such as amides, esters, and acyl halides, is a critical step in the synthesis of novel bioactive compounds. This document outlines detailed protocols for these key transformations, supported by mechanistic insights and practical considerations to guide researchers in achieving high-yield, high-purity synthesis of novel chemical entities.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly impacts the physicochemical properties of the molecule and its derivatives. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The derivatization of the carboxylic acid group is a pivotal strategy for exploring the structure-activity relationship (SAR) of new chemical entities. The ability to efficiently generate a library of derivatives from this core scaffold is therefore of paramount importance in the early stages of drug development.

This guide will focus on three principal classes of derivatization reactions:

  • Amide Bond Formation: Coupling with a diverse range of amines to generate carboxamides.

  • Esterification: Reaction with alcohols to produce esters.

  • Acyl Halide Formation: Conversion to the highly reactive acyl chloride intermediate.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one ofthe most fundamental transformations in organic and medicinal chemistry. For a carboxylic acid like this compound, direct reaction with an amine is generally not feasible and requires the use of a coupling reagent to "activate" the carboxyl group.[2][3][4]

Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC), are widely used coupling agents that facilitate amide bond formation by activating carboxylic acids.[5][6]

Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide.[5][7] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea can also undergo side reactions, such as rearrangement to an unreactive N-acylurea or reaction with another molecule of the carboxylic acid to form a symmetric anhydride.[5][7] To mitigate these side reactions and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often employed. These additives react with the O-acylisourea to form a more stable and selective active ester.[5]

Workflow for Carbodiimide-Mediated Amidation

cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-Fluoro-3-(methylsulfonyl) benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC or DIC Amide_Product Amide Product O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct + Amine Amine Primary or Secondary Amine (R-NH2)

Caption: Carbodiimide-mediated amide bond formation workflow.

Protocol 2.1.1: EDC/HOBt Mediated Amidation

ParameterValue/ConditionRationale
Reagents This compound (1.0 eq), Amine (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq)A slight excess of the amine ensures complete consumption of the starting acid. Excess coupling agents drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Provides good solubility for reactants and is unreactive under the reaction conditions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side reactions.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Uronium/Guanidinium-Based Amide Coupling

Uronium and guanidinium salts, such as HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered substrates.[8][9]

Mechanism of Action: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive acyl-uronium species, which then readily reacts with the amine.[10] The use of HATU is particularly advantageous as it can suppress racemization in chiral substrates.[9]

Workflow for HATU-Mediated Amidation

cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-Fluoro-3-(methylsulfonyl) benzoic Acid Active_Ester HOAt Active Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base DIPEA Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine Primary or Secondary Amine (R-NH2) Carboxylic_Acid 4-Fluoro-3-(methylsulfonyl) benzoic Acid Ester_Product Ester Product Carboxylic_Acid->Ester_Product + Alcohol, H⁺ Alcohol Alcohol (R-OH) (in excess) Acid_Catalyst H₂SO₄ or HCl Water Water

Caption: Fischer esterification workflow.

Protocol 3.1.1: Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

ParameterValue/ConditionRationale
Reagents This compound (1.0 eq), Methanol (large excess), Concentrated H₂SO₄ (catalytic)Methanol acts as both the reagent and the solvent, driving the equilibrium forward.
Temperature RefluxElevated temperature is required to achieve a reasonable reaction rate.
Reaction Time 4-16 hoursMonitor by TLC or LC-MS until the starting material is consumed.

Procedure:

  • Suspend this compound in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-16 hours.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude ester.

  • Purify by recrystallization or column chromatography if necessary.

Acyl Chloride Formation: Gateway to Highly Reactive Intermediates

Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives, including amides and esters, often under milder conditions than direct coupling.

Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. [11][12] Mechanism of Action: The reaction produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. [11][12]A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.

Workflow for Acyl Chloride Formation

Carboxylic_Acid 4-Fluoro-3-(methylsulfonyl) benzoic Acid Acyl_Chloride 4-Fluoro-3-(methylsulfonyl) benzoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Gaseous_Byproducts SO₂ (g) + HCl (g)

Caption: Acyl chloride formation using thionyl chloride.

Protocol 4.1.1: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoyl Chloride

ParameterValue/ConditionRationale
Reagents This compound (1.0 eq), Thionyl chloride (2.0-5.0 eq), DMF (catalytic)An excess of thionyl chloride ensures complete conversion and can also serve as the solvent.
Solvent Neat thionyl chloride or an inert solvent like Toluene or DichloromethaneThe choice of solvent depends on the scale and desired reaction temperature.
Temperature RefluxHeating is typically required to drive the reaction to completion.
Reaction Time 1-3 hoursThe reaction is usually rapid.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • To this compound, add an excess of thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-3 hours.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can aid in removing residual SOCl₂).

  • The resulting crude 4-Fluoro-3-(methylsulfonyl)benzoyl chloride is often used immediately in the next step without further purification.

Summary and Conclusion

The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of novel compounds for drug discovery. This guide has provided detailed protocols and mechanistic insights for three key transformations: amide bond formation, esterification, and acyl chloride synthesis. The choice of method will depend on the specific target molecule, the nature of the coupling partner, and the desired scale of the reaction. By understanding the principles behind these transformations, researchers can effectively and efficiently generate diverse libraries of compounds for biological evaluation.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
  • Vrettos, E. I., et al. (2017).
  • Angewandte Chemie International Edition. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: A Guide to Coupling Reagents. [Link]
  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
  • Dalidovich, T., et al. (2020).
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Ningbo Zeyu Chemical Co., Ltd. (2026, January 5). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [Link]
  • Analytical Chemistry. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
  • Organic Letters. (2020, March 25).
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]
  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Organic Syntheses. (n.d.). 3-Nitro-2-[trans-2-(4-fluorophenyl)vinyl]benzoic Acid. [Link]

Sources

Topic: Reaction of 4-Fluoro-3-(methylsulfonyl)benzoic acid with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Importance of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is characterized by a benzoic acid core substituted with two powerful electron-withdrawing groups: a fluorine atom and a methylsulfonyl (-SO₂CH₃) group. This electronic profile imparts unique chemical properties, including enhanced acidity of the carboxylic proton and modified reactivity of the aromatic ring. In drug discovery, the incorporation of fluorine and sulfonyl groups can improve metabolic stability, binding affinity, and pharmacokinetic properties of candidate molecules.[1][2]

This guide provides a detailed exploration of the reactions between this compound and common organometallic reagents. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, guiding researchers in making informed decisions for the synthesis of key intermediates, particularly ketones, which are pivotal building blocks in organic synthesis.[3]

Section 1: Core Chemical Principles and Reactivity Overview

The reaction of a carboxylic acid with a strong organometallic nucleophile/base like an organolithium or Grignard reagent is fundamentally a two-stage process. Understanding the competition between these stages is critical for experimental design.

  • Acid-Base Reaction (Deprotonation) : The carboxylic acid proton is the most acidic site in the molecule. Organometallic reagents are exceptionally strong bases and will rapidly and irreversibly deprotonate the carboxylic acid to form a lithium or magnesium carboxylate salt.[4] This is the initial, unavoidable reaction.

  • Nucleophilic Acyl Addition/Substitution : Following deprotonation, the organometallic reagent can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylate.[5][6][7]

The outcome of the reaction is highly dependent on the nature of the organometallic reagent employed.

Reactivity Differences: Organolithium vs. Grignard Reagents
  • Grignard Reagents (R-MgX) : After the initial deprotonation, the resulting magnesium carboxylate is generally unreactive towards a second equivalent of the Grignard reagent.[4][8] Grignards are not typically nucleophilic enough to attack the electron-rich, negatively charged carboxylate. Therefore, the reaction usually halts after the acid-base step, making direct ketone synthesis from carboxylic acids with Grignard reagents inefficient.[4]

  • Organolithium Reagents (R-Li) : Organolithium reagents are significantly more reactive and basic than their Grignard counterparts.[9] After the initial deprotonation, a second equivalent of the organolithium reagent is capable of attacking the lithium carboxylate. This forms a stable, geminal dianion (a tetrahedral intermediate) which persists in solution until it is hydrolyzed during an acidic workup to yield a ketone.[4][10][11]

This fundamental difference in reactivity dictates the strategic approach to synthesizing ketones from this compound.

Section 2: Direct Ketone Synthesis with Organolithium Reagents

The direct conversion of a carboxylic acid to a ketone is a highly efficient transformation that leverages the potent nucleophilicity of organolithium reagents.[12] This one-pot method requires at least two equivalents of the organolithium reagent.

Mechanism of Reaction

The reaction proceeds through a well-established pathway:

  • Deprotonation : The first equivalent of organolithium reagent acts as a base.

  • Nucleophilic Addition : The second equivalent adds to the carbonyl, forming a stable dianionic tetrahedral intermediate.

  • Acidic Workup : The addition of aqueous acid protonates the dianion to form a geminal diol (hydrate).

  • Dehydration : The hydrate is unstable and readily eliminates a molecule of water to furnish the final ketone product.[4][11]

G cluster_0 Direct Ketone Synthesis Workflow start This compound + 2.2 eq. R-Li in THF react Reaction at -78 °C to 0 °C (Formation of Dianion Intermediate) start->react 1. Deprotonation 2. Nucleophilic Addition workup Aqueous Acidic Workup (e.g., 1M HCl) react->workup Hydrolysis & Dehydration product Target Ketone + LiCl + R-H workup->product

Caption: Workflow for direct ketone synthesis using an organolithium reagent.

Protocol 1: General Procedure for Direct Synthesis of Ketones

Materials:

  • This compound

  • Organolithium reagent (e.g., n-BuLi, MeLi, PhLi), ~2.0 M solution in a suitable solvent

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Dissolution : Add anhydrous THF to dissolve the starting material.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent : Slowly add the organolithium reagent (2.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • Reaction : After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching : Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the chosen organic solvent (e.g., ethyl acetate).

  • Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude ketone product by flash column chromatography or recrystallization.

ParameterConditionRationale / Note
Stoichiometry >2.0 eq. OrganolithiumFirst equivalent is consumed in deprotonation; a slight excess of the second ensures complete conversion.
Solvent Anhydrous THFEthereal solvent is required to stabilize the organometallic reagent. Must be anhydrous to prevent quenching.[13]
Temperature -78 °C to 0 °CLow initial temperature controls the exothermic reaction. Warming allows the reaction to proceed to completion.
Workup Aqueous AcidNeutralizes excess organolithium and hydrolyzes the dianion intermediate to the product ketone.[4]

Section 3: The Weinreb Amide Strategy: A Versatile Indirect Route

To overcome the limitations of Grignard reagents and to provide a more controlled route to ketones that stops cleanly without risk of over-addition to a tertiary alcohol, the Weinreb amide intermediate is employed.[10] The N-methoxy-N-methylamide (Weinreb amide) of this compound reacts cleanly with one equivalent of either a Grignard or organolithium reagent to produce a highly stable chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup is performed, thus preventing a second nucleophilic addition.[10]

G cluster_1 Indirect Ketone Synthesis via Weinreb Amide start Carboxylic Acid step1 Step 1: Amide Formation (e.g., POCl₃, DIPEA, HN(OMe)Me·HCl) start->step1 intermediate Weinreb Amide step1->intermediate step2 Step 2: Acylation (R-MgX or R-Li) intermediate->step2 workup Aqueous Acidic Workup step2->workup product Target Ketone workup->product

Caption: Two-step workflow for ketone synthesis using a Weinreb amide intermediate.

Protocol 2A: Synthesis of the Weinreb Amide

Numerous methods exist for converting carboxylic acids to Weinreb amides.[14][15][16][17][18] A modern and efficient one-pot procedure using phosphorus oxychloride (POCl₃) is described below.[18]

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup : Under an inert atmosphere, combine the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and anhydrous DCM in a round-bottom flask.

  • Cooling : Cool the suspension to 0 °C in an ice bath.

  • Base Addition : Add DIPEA (3.0 eq.) dropwise to the mixture.

  • Activating Agent : Slowly add POCl₃ (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup : Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Washing & Drying : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to yield the pure Weinreb amide.

Protocol 2B: Reaction of Weinreb Amide with a Grignard Reagent

Materials:

  • Weinreb amide of this compound (from Protocol 2A)

  • Grignard reagent (e.g., MeMgBr, PhMgCl), ~1.0-3.0 M solution

  • Anhydrous THF

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup : Add the Weinreb amide (1.0 eq.) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Grignard Addition : Add the Grignard reagent (1.2 eq.) dropwise.

  • Reaction : Stir the mixture at 0 °C for 1-2 hours or until the reaction is complete by TLC/LC-MS.

  • Workup : Quench the reaction by the slow addition of 1 M HCl. Extract with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

  • Purification : Purify the resulting ketone via chromatography or recrystallization.

ParameterConditionRationale / Note
Stoichiometry ~1.2 eq. Grignard ReagentA slight excess ensures full conversion of the amide. The stable intermediate prevents over-addition.
Solvent Anhydrous THFStandard solvent for Grignard reactions.
Temperature 0 °CProvides good control over the reaction rate.
Intermediate Chelate-stabilizedThe key to the reaction's success, preventing formation of the tertiary alcohol byproduct.[10]

Conclusion

The synthesis of ketones from this compound using organometallic reagents requires a strategic selection of methodology based on the desired outcome and available reagents.

  • Direct Synthesis : For a rapid, one-pot conversion, the use of organolithium reagents is the method of choice. It is efficient but requires careful control of stoichiometry and temperature.

  • Indirect Synthesis : The Weinreb amide route offers superior control and versatility. It is a two-step process but reliably prevents over-addition, works well with both Grignard and organolithium reagents, and is often higher yielding and cleaner, making it ideal for complex molecule synthesis where preserving functionality is paramount.

By understanding the mechanistic nuances behind these protocols, researchers can effectively leverage the unique properties of this compound to construct valuable and complex molecular architectures.

References

  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. [Link]
  • Cope, A. C., & Ciganek, E. (1963). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Syntheses, 43, 53. [Link]
  • LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2011). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 13(20), 5572-5575. [Link]
  • OpenStax. (2023). Nucleophilic Acyl Substitution Reactions. In Organic Chemistry. [Link]
  • KPU Pressbooks. (n.d.). Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. In Organic Chemistry II. [Link]
  • Niu, T., Wang, K. H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synfacts, 10(04), 0386. [Link]
  • LibreTexts Chemistry. (2021). Nucleophilic Acyl Substitution. [Link]
  • Ali, A., et al. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Authorea Preprints. [Link]
  • LibreTexts Chemistry. (2021). Nucleophilic Acyl Substitution Reactions. [Link]
  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]
  • Wang, X., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. [Link]
  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. [Link]
  • Wikipedia. (n.d.). Organolithium reagent. [Link]
  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. [Link]
  • University of Massachusetts Boston. (n.d.).
  • Wikipedia. (n.d.). Organolithium reagent. [Link]
  • Studylib. (n.d.). Grignard Reagent Reactions: Benzoic Acid Synthesis. [Link]
  • Autechaux, S. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
  • Autechaux, S. (2025). The Chemical Foundation: Understanding the Properties of 4-Fluoro-3-methylbenzoic Acid. [Link]
  • Autechaux, S. (2026). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [Link]
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
  • PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). [Link]
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]
  • The Organic Chemistry Tutor. (2021).
  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2025). Reaction of Carboxylic Acids with Organometallic Compounds [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Fluoro-3-(methylsulfonyl)benzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Sulfonyl Scaffolds

In the competitive landscape of agrochemical research, the development of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. 4-Fluoro-3-(methylsulfonyl)benzoic acid is a highly functionalized aromatic building block that embodies two critical structural motifs sought after in modern herbicide design: a fluorine atom and a methylsulfonyl group.

The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its overall potency and bioavailability.[1] Concurrently, the methylsulfonyl (mesyl) group is a key feature in several classes of commercial herbicides, including sulfonylureas and triketones.[2] It acts as a potent electron-withdrawing group and can participate in crucial hydrogen bonding interactions within the active site of target plant enzymes.

This guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of next-generation herbicides, focusing on its application in the preparation of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical class of bleaching herbicides.[3] We will detail the synthesis of the core intermediate, its conversion into a potent agrochemical, and the analytical protocols required for quality assurance.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not broadly published, its properties can be inferred from its structure and data on analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationSource
CAS Number 158608-00-5[BLD Pharm (2024)]
Molecular Formula C₈H₇FO₄S[BLD Pharm (2024)]
Molecular Weight 218.20 g/mol [BLD Pharm (2024)]
Appearance Expected to be a white to off-white crystalline solidAnalogy
Solubility Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., THF, DMF, Methanol)Analogy

Safety & Handling: Researchers must consult the specific Safety Data Sheet (SDS) before handling this compound. Based on analogous substituted benzoic acids, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.[4]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[4]

Proposed Synthesis of the Core Intermediate

The synthesis of this compound is not widely documented. However, a robust and logical synthetic pathway can be designed based on established organosulfur chemistry, specifically the oxidation of a thioether precursor. This two-step process offers high yields and utilizes readily available starting materials.

SynthesisWorkflow A 4-Fluoro-3-mercaptobenzoic acid B 4-Fluoro-3-(methylthio)benzoic acid A->B Step 1: Methylation Reagents: CH3I, K2CO3 Solvent: Acetone C This compound (Target Intermediate) B->C Step 2: Oxidation Reagents: H2O2, Acetic Acid (or m-CPBA)

Caption: Proposed workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Rationale: This protocol first establishes the C-S bond via a standard Williamson ether-like synthesis (methylation of the thiol) and then oxidizes the resulting thioether to the sulfone. The oxidation with hydrogen peroxide in acetic acid is a classic, effective, and relatively "green" method for this transformation.

Materials:

  • 4-Fluoro-3-mercaptobenzoic acid

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid. a. To a stirred suspension of 4-Fluoro-3-mercaptobenzoic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetone, add iodomethane (1.2 eq) dropwise at room temperature. b. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. After completion, cool the reaction to room temperature and filter off the inorganic salts. d. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and acidify with 1M HCl to pH ~2-3 to precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum to yield 4-Fluoro-3-(methylthio)benzoic acid.

  • Step 2: Oxidation to this compound. a. Dissolve the 4-Fluoro-3-(methylthio)benzoic acid (1.0 eq) from the previous step in glacial acetic acid. b. Slowly add hydrogen peroxide (30% solution, 2.5-3.0 eq) to the solution, maintaining the temperature below 40°C with an ice bath if necessary. c. Heat the reaction mixture to 60-70°C and stir for 8-12 hours until TLC analysis indicates complete consumption of the starting material. d. Cool the mixture and pour it into ice-cold water. The product will precipitate out of solution. e. Filter the white solid, wash thoroughly with water to remove acetic acid, and dry under high vacuum. f. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.

Application in the Synthesis of Triketone Herbicides

This compound is an ideal precursor for synthesizing HPPD-inhibiting herbicides of the triketone class, such as analogs of Sulcotrione and Tembotrione.[2] The core synthetic strategy involves the acylation of 1,3-cyclohexanedione with the benzoyl chloride derivative of our intermediate, followed by a base- or cyanide-catalyzed rearrangement.[2][3]

HerbicideSynthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation & Rearrangement A 4-Fluoro-3-(methylsulfonyl) benzoic acid B 4-Fluoro-3-(methylsulfonyl) benzoyl chloride A->B SOCl2 or (COCl)2 cat. DMF D Enol Ester Intermediate B->D Acylation Base (e.g., Et3N) C 1,3-Cyclohexanedione E Triketone Herbicide D->E Rearrangement cat. Acetone Cyanohydrin or DMAP

Caption: Key workflow for the synthesis of a triketone herbicide.

Mechanism Insight: The critical step is the rearrangement of the enol ester (D) to the final C-acylated triketone (E). This transformation is typically catalyzed by a nucleophilic catalyst. Acetone cyanohydrin serves as a safe source of cyanide ions, which attack the enol ester carbonyl, leading to a tetrahedral intermediate. Subsequent collapse and rearrangement, driven by the formation of the stable triketone system, yields the final product.[2][3] This method avoids the direct use of highly toxic reagents like KCN.

Protocol 2: Synthesis of 2-[4-Fluoro-3-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

Rationale: This two-part protocol follows the well-established route for triketone synthesis.[5] Thionyl chloride provides a reliable method for converting the carboxylic acid to the more reactive acid chloride. The subsequent acylation of 1,3-cyclohexanedione in the presence of triethylamine (a non-nucleophilic base to scavenge HCl) followed by a cyanide-catalyzed rearrangement affords the target herbicide.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene, anhydrous

  • 1,3-Cyclohexanedione

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Acetone cyanohydrin

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Part A: Preparation of 4-Fluoro-3-(methylsulfonyl)benzoyl chloride. a. To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic drop of DMF. b. Add thionyl chloride (1.5 eq) dropwise at room temperature. c. Heat the mixture to 70-80°C and stir for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases. d. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride as an oil or low-melting solid. This material is moisture-sensitive and is typically used immediately in the next step without further purification.

  • Part B: Acylation and Rearrangement. a. Dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. b. Add triethylamine (1.1 eq). c. Slowly add a solution of the crude 4-Fluoro-3-(methylsulfonyl)benzoyl chloride (1.05 eq) from Part A in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the enol ester. e. To the reaction mixture, add a catalytic amount of acetone cyanohydrin (0.1 eq) and continue stirring at room temperature overnight (12-16 hours). f. Workup: Quench the reaction by adding 1M HCl. Separate the organic layer. g. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to yield the final triketone herbicide.

Analytical & Quality Control

To ensure the integrity of the synthesis and the purity of the final product, a robust analytical method is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for monitoring reaction progress and determining the purity of both the intermediate and the final agrochemical product.[6]

Table 2: RP-HPLC Method Parameters

ParameterConditionRationale
HPLC System Standard system with UV/DAD detectorDAD allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmStandard nonpolar stationary phase for retaining aromatic compounds.[6]
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification ensures carboxylic acids are protonated for better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 30% B to 95% B over 15 minA gradient is necessary to elute both the polar starting acid and the more nonpolar final triketone.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 254 nm or 275 nmAromatic compounds strongly absorb in this UV range.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Self-Validation and System Suitability:

  • Standard Preparation: Prepare a stock solution of a purified reference standard (e.g., 1 mg/mL in acetonitrile). Create a series of dilutions to establish a calibration curve.

  • System Suitability: Before analysis, inject a standard solution multiple times. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.

  • Purity Assessment: The purity of the final product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for agrochemical intermediates.

References

  • University of Hertfordshire. (n.d.). Tembotrione (Ref: AE 0172747). Agriculture & Environment Research Unit (AERU).
  • Patsnap. (n.d.). Synthetic process of herbicide tembotrione. Eureka.
  • Quick Company. (n.d.). A Process For Preparing Triketone Compound And Its Intermediate.
  • Prasanta, K. et al. (2015). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Chemical Science Review and Letters, 4(15), 924-929.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Google Patents. (n.d.). US5648525A - Method for preparation of herbicide intermediates.

Sources

Application Note: Asymmetric Synthesis of Chiral Alcohols from 4-Fluoro-3-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated, Sulfonylated Chiral Scaffolds

In contemporary medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. The 4-fluoro-3-(methylsulfonyl)phenyl moiety is of particular interest due to the unique interplay of its substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] Concurrently, the electron-withdrawing methylsulfonyl group can modulate the acidity of adjacent protons and participate in hydrogen bonding, further influencing drug-target interactions.

When these structural motifs are part of a chiral molecule, the precise three-dimensional arrangement of atoms becomes paramount for biological activity. Asymmetric synthesis, the selective production of a single enantiomer, is therefore not a luxury but a necessity in the development of potent and selective therapeutics.

This application note provides a comprehensive guide to the asymmetric synthesis of a key chiral intermediate, (R)-1-(4-fluoro-3-(methylsulfonyl)phenyl)ethan-1-ol, starting from a readily accessible derivative of 4-fluoro-3-(methylsulfonyl)benzoic acid. We will detail a robust and highly enantioselective protocol using a Noyori-type asymmetric transfer hydrogenation (ATH) and provide the scientific rationale behind each step to ensure both reproducibility and a deep understanding of the process.

Overall Synthetic Strategy

The pathway involves two key stages: the synthesis of a prochiral ketone substrate and its subsequent asymmetric reduction to the target chiral alcohol. This approach provides a practical and scalable route to enantiopure compounds for further elaboration in drug discovery programs.

G cluster_0 Part 1: Substrate Synthesis cluster_1 Part 2: Asymmetric Transfer Hydrogenation A 1-Fluoro-2-(methylsulfonyl)benzene B Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) A->B Reagents C 1-(4-Fluoro-3-(methylsulfonyl)phenyl)ethan-1-one (Prochiral Ketone) B->C Product E KOH, Isopropanol (Activation & H-Source) C->E Substrate in D [RuCl₂(p-cymene)]₂ + (R,R)-TsDACH (Catalyst Precursors) D->E F (R)-1-(4-Fluoro-3-(methylsulfonyl)phenyl)ethan-1-ol (Chiral Alcohol) E->F G cluster_0 Noyori Catalytic Cycle A [Ru]-Cl (Precatalyst) B [Ru]-H (Active Catalyst) 18e⁻ A->B + iPrOH, Base - HCl, Acetone C Six-Membered Transition State B->C + Ketone D [Ru]-Amide 16e⁻ C->D H₂ Transfer D->B + iPrOH - Chiral Alcohol

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on the aromatic ring imparts unique electronic and physiological properties to molecules derived from it. However, the synthesis of this compound is not without its challenges. The interplay of these functional groups can lead to specific side reactions and purification difficulties. This guide offers practical, field-proven insights to help you optimize your synthetic route and achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, organized by the primary synthetic routes.

Route 1: Oxidation of 4-Fluoro-3-(methylthio)toluene

This common two-step route involves the oxidation of the methylthio group to a methylsulfonyl group, followed by the oxidation of the toluene's methyl group to a carboxylic acid.

digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];

start [label="4-Fluoro-3-(methylthio)toluene", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Sulfide Oxidation\n(e.g., H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="4-Fluoro-3-(methylsulfonyl)toluene"]; step2 [label="Step 2: Methyl Group Oxidation\n(e.g., KMnO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Figure 1: Synthetic pathway via oxidation of 4-Fluoro-3-(methylthio)toluene.

Question 1: My sulfide oxidation is incomplete, and I'm isolating the sulfoxide byproduct. How can I drive the reaction to the desired sulfone?

Answer: This is a very common issue. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete conversion is often a result of insufficient oxidant, suboptimal reaction time, or temperature.

  • Causality: The sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation step slower. To achieve full conversion to the sulfone, more forcing conditions are often necessary.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the equivalents of your oxidizing agent (e.g., hydrogen peroxide). It is recommended to use at least 2.2-2.5 equivalents to ensure complete oxidation.

    • Elevate Reaction Temperature: If using an oxidant like hydrogen peroxide in acetic acid, cautiously increasing the temperature to 50-70 °C can enhance the rate of the second oxidation. Monitor the reaction closely to prevent runaway reactions or decomposition.

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe the sulfoxide intermediate, extend the reaction time until it is fully consumed.

    • Choice of Oxidant: For a more robust oxidation, consider using stronger oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) in sufficient quantities. However, be aware that these may also be less selective.

ParameterRecommendation for SulfoxideRecommendation for Sulfone
H₂O₂ (30%) Equiv. 1.0 - 1.22.2 - 3.0
Temperature Room Temperature50 - 70 °C
Reaction Time 2 - 6 hours12 - 24 hours

Question 2: During the oxidation of the methyl group with potassium permanganate, my yield is low, and I observe a complex mixture of byproducts. What is happening?

Answer: The oxidation of the methyl group on 4-Fluoro-3-(methylsulfonyl)toluene can be challenging due to the presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl). These groups deactivate the aromatic ring, making the benzylic protons less susceptible to oxidation.[1] Harsh reaction conditions required for oxidation can lead to side reactions.

  • Causality: The electron-withdrawing nature of the substituents makes the benzylic C-H bonds stronger and less prone to radical abstraction, which is often the initial step in permanganate oxidations.[2] This necessitates more forcing conditions (higher temperature, longer reaction times), which can promote undesirable side reactions.

  • Potential Side Reactions:

    • Ring Oxidation and Cleavage: Aggressive oxidation can lead to the breakdown of the aromatic ring, resulting in a mixture of aliphatic acids and other degradation products.

    • Incomplete Oxidation: The reaction may stall at the benzaldehyde or benzyl alcohol stage.

    • Reaction with Sulfonyl Group: While generally stable, under very harsh conditions, the sulfonyl group could undergo undesired reactions, though this is less common.

digraph "Troubleshooting_KMnO4" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];

start [label="Low Yield in KMnO₄ Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue1 [label="Complex Mixture of Byproducts?"]; issue2 [label="Unreacted Starting Material?"];

start -> issue1; start -> issue2;

sub_issue1 [label="Possible Ring Oxidation", fillcolor="#FBBC05"]; sub_issue2 [label="Incomplete Oxidation", fillcolor="#FBBC05"];

issue1 -> sub_issue1; issue1 -> sub_issue2;

solution1 [label="Decrease Temperature\nControl KMnO₄ Addition Rate", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Increase Reaction Time\nEnsure Sufficient KMnO₄", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub_issue1 -> solution1; sub_issue2 -> solution2; issue2 -> solution2; }

Figure 2: Troubleshooting logic for permanganate oxidation.

  • Troubleshooting Steps:

    • Controlled Addition of KMnO₄: Add the potassium permanganate solution portion-wise or as a slow continuous drip. This helps to maintain a manageable reaction temperature and avoid localized high concentrations of the oxidant.

    • Temperature Management: Maintain the reaction temperature in a controlled range, typically between 80-100 °C. Overheating can significantly increase the rate of side reactions.

    • pH Control: The oxidation is often performed under basic or neutral conditions. Ensure the pH is maintained throughout the reaction, as changes can affect the reactivity of the permanganate.

    • Alternative Oxidants: If permanganate proves too harsh, consider alternative oxidation methods such as catalytic oxidation with air or oxygen in the presence of a cobalt or manganese catalyst, although these may require specialized equipment.[3]

Route 2: Hydrolysis of 4-Fluoro-3-(methylsulfonyl)benzonitrile

This route involves the hydrolysis of a nitrile precursor, which can be advantageous if the nitrile is readily available.

digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];

start [label="4-Fluoro-3-(methylsulfonyl)benzonitrile", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Hydrolysis\n(Acid or Base Catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="4-Fluoro-3-(methylsulfonyl)benzamide\n(Intermediate)"]; product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 -> intermediate -> step1 -> product; }

Figure 3: Synthetic pathway via nitrile hydrolysis.

Question 3: My nitrile hydrolysis is stalling, and I'm isolating the amide intermediate. How can I push the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through a stable amide intermediate.[4] Incomplete hydrolysis is a common issue, especially with electron-withdrawing groups on the aromatic ring which can affect the reactivity of the amide.

  • Causality: The amide is generally less reactive towards hydrolysis than the nitrile is towards initial hydration. Stronger conditions are required to hydrolyze the amide to the carboxylic acid.

  • Troubleshooting Steps:

    • Increase Reaction Temperature and Time: For both acidic and basic hydrolysis, increasing the reflux temperature and extending the reaction time are the most effective ways to drive the reaction to completion. Monitor the reaction's progress by TLC or LC-MS until the amide is no longer observed.

    • Use a More Concentrated Acid or Base: Increasing the concentration of the acid (e.g., from 6M HCl to concentrated HCl) or base (e.g., from 10% NaOH to 40% NaOH) can accelerate the hydrolysis of the amide.

    • Consider a Co-solvent: If the starting nitrile or intermediate amide has poor solubility in the aqueous medium, adding a water-miscible co-solvent like ethanol or dioxane can improve solubility and reaction rates.

    • For Basic Hydrolysis: After the reaction, ensure complete acidification of the reaction mixture to a pH of 1-2 to precipitate the carboxylic acid from its carboxylate salt.

ConditionFor Amide IsolationFor Carboxylic Acid
Temperature Mild (e.g., 60-80 °C)Vigorous Reflux (≥100 °C)
Reaction Time Shorter (2-4 hours)Extended (12-48 hours)
Reagent Conc. LowerHigher

Experimental Protocols

Protocol 1: Two-Step Oxidation of 4-Fluoro-3-(methylthio)toluene

Step 1: Oxidation of 4-Fluoro-3-(methylthio)toluene to 4-Fluoro-3-(methylsulfonyl)toluene

  • To a stirred solution of 4-fluoro-3-(methylthio)toluene (1 equivalent) in glacial acetic acid, add 30% hydrogen peroxide (2.5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford 4-fluoro-3-(methylsulfonyl)toluene.

Step 2: Oxidation of 4-Fluoro-3-(methylsulfonyl)toluene to this compound

  • To a stirred suspension of 4-fluoro-3-(methylsulfonyl)toluene (1 equivalent) in a mixture of water and pyridine, heat the mixture to 80 °C.

  • Slowly add a solution of potassium permanganate (3-4 equivalents) in water over 2-3 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue stirring at 90-100 °C for 8-12 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrate and washings, cool in an ice bath, and acidify with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Hydrolysis of 4-Fluoro-3-(methylsulfonyl)benzonitrile

  • In a round-bottom flask, combine 4-fluoro-3-(methylsulfonyl)benzonitrile (1 equivalent) and 10 M sulfuric acid.

  • Heat the mixture to a vigorous reflux (around 120-130 °C) and maintain for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile and the intermediate amide.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Recrystallization from ethanol/water may be performed for further purification if necessary.

Purification Strategies

ImpurityIssuePurification Method
4-Fluoro-3-(methylsulfinyl)benzoic acid Incomplete oxidation of the sulfide.Recrystallization from a suitable solvent system like ethanol/water. The sulfoxide is generally more polar than the sulfone, which may also allow for chromatographic separation on silica gel if necessary.
Unreacted 4-Fluoro-3-(methylsulfonyl)toluene Incomplete oxidation of the methyl group.The starting toluene is non-acidic. After acidification of the reaction mixture to precipitate the desired carboxylic acid, the unreacted toluene will remain in the acidic aqueous solution or can be removed by extraction with a non-polar solvent before acidification.
4-Fluoro-3-(methylsulfonyl)benzamide Incomplete hydrolysis of the nitrile.The amide can be separated from the carboxylic acid by recrystallization. Alternatively, the crude product mixture can be re-subjected to the hydrolysis conditions to drive the conversion to completion.

References

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Processes for the preparation of fluorinated benzoic acids.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermedi
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions. Benchchem.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applic
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Preparation of methylsulfonylbenzoic acids.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • The reactions of highly fluorinated organic compounds. X.
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI.
  • Sulfone synthesis by oxid
  • Carboxylic acids from the oxidation of terminal alkenes by permangan
  • The Oxidation of Toluene by Potassium Permangan
  • THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections.
  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderiv
  • Hydrolysis of nitriles to carboxylic acids.
  • Bond-Forming and -Breaking Reactions at Sulfur(IV)
  • Process for the hydrolysis of nitriles.
  • 4-fluoro-3-hydroxybenzoic acid. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent synthetic strategies are employed. The first involves the oxidation of a pre-installed sulfur-containing group at the 3-position of a 4-fluorobenzoic acid derivative. A common precursor for this route is 4-fluoro-3-(methylthio)benzoic acid. The second major route is a nucleophilic aromatic substitution (SNAr) on a 3-halo-4-fluorobenzoic acid with a methylsulfinate salt.

Q2: Why is the choice of starting material critical for this synthesis?

A2: The selection of the starting material dictates the overall synthetic strategy and potential challenges. For instance, starting with 4-fluoro-3-methylbenzoic acid requires a benzylic halogenation followed by substitution and oxidation, introducing steps that may have their own complications.[1][2] Conversely, a route commencing with 3-chloro-4-fluorobenzoic acid simplifies the introduction of the sulfonyl group but is dependent on the efficiency of the SNAr reaction.[3]

Q3: What are the key challenges in the oxidation step from a sulfide to a sulfone?

A3: The primary challenge is preventing over-oxidation or under-oxidation. Achieving complete conversion to the sulfone without the formation of sulfoxide intermediates as impurities requires careful control of reaction conditions, including the choice of oxidant, stoichiometry, temperature, and reaction time.[4][5][6]

Q4: Can you explain the role of the fluorine atom in the SNAr approach?

A4: The fluorine atom at the 4-position, being highly electronegative, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[7][8] This electronic-withdrawing effect is crucial for facilitating the displacement of a leaving group (like chlorine) at the 3-position by the methylsulfinate nucleophile.[9]

Troubleshooting Guide

Issue 1: Low Yield in the Oxidation of 4-Fluoro-3-(methylthio)benzoic acid

Question: I am experiencing low yields during the oxidation of 4-fluoro-3-(methylthio)benzoic acid to the corresponding sulfone. My main impurity appears to be the sulfoxide intermediate. What can I do to improve the conversion?

Answer:

This is a common issue stemming from incomplete oxidation. The conversion of a sulfide to a sulfone proceeds through a sulfoxide intermediate, and driving the reaction to completion can be challenging.[10][11] Here are several strategies to enhance your yield:

  • Choice of Oxidant: While hydrogen peroxide is a "green" and common choice, its reactivity can sometimes be insufficient for complete oxidation to the sulfone.[12][13] Consider using a stronger oxidizing agent like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). However, be mindful that these stronger oxidants can lead to side reactions if not used carefully.

  • Stoichiometry and Temperature Control: Ensure you are using a sufficient excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion. Temperature also plays a critical role. A higher reaction temperature can increase the rate of the second oxidation step (sulfoxide to sulfone).[13]

  • Catalysis: The use of a catalyst can significantly improve the efficiency of the oxidation. For hydrogen peroxide-based oxidations, catalysts like sodium tungstate or various transition metal complexes can be employed.[5]

Experimental Protocol: Optimized Oxidation of 4-Fluoro-3-(methylthio)benzoic acid

  • Dissolve 1 equivalent of 4-fluoro-3-(methylthio)benzoic acid in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of sodium tungstate (e.g., 0.05 equivalents).

  • Slowly add 2.5 equivalents of 30% hydrogen peroxide to the reaction mixture, maintaining the temperature between 25-30°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Upon completion, quench the excess peroxide with a reducing agent like sodium bisulfite.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Comparison of Oxidizing Conditions

OxidantStoichiometry (eq.)Temperature (°C)Typical Yield of SulfoneCommon Impurities
H₂O₂2.225-5060-75%Sulfoxide
H₂O₂ / Na₂WO₄2.22585-95%Minimal
m-CPBA2.20-2590-98%m-chlorobenzoic acid
KMnO₄2.10-2580-90%Over-oxidation byproducts
Issue 2: Inefficient Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to synthesize this compound via the reaction of 3-chloro-4-fluorobenzoic acid with sodium methanesulfinate, but the reaction is slow and gives a low yield. How can I improve this SNAr reaction?

Answer:

The success of this SNAr reaction hinges on several factors, including the reactivity of the substrate, the nucleophilicity of the sulfinate, and the reaction conditions. Here's how to troubleshoot and optimize this step:

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Aprotic polar solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion.

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, consider increasing it. A typical temperature range for this type of reaction is 80-150°C.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Water can compete as a nucleophile and can also solvate the sulfinate anion, reducing its reactivity.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially if there are solubility issues with the sulfinate salt in the organic solvent.

Experimental Protocol: Optimized SNAr Reaction

  • To a solution of 1 equivalent of 3-chloro-4-fluorobenzoic acid in anhydrous DMSO, add 1.5 equivalents of sodium methanesulfinate.

  • Heat the reaction mixture to 120°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 8-16 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthetic strategies, the following diagrams illustrate the key steps.

Oxidation_Route 4-Fluoro-3-methylbenzoic acid 4-Fluoro-3-methylbenzoic acid 3-(Bromomethyl)-4-fluorobenzoic acid 3-(Bromomethyl)-4-fluorobenzoic acid 4-Fluoro-3-methylbenzoic acid->3-(Bromomethyl)-4-fluorobenzoic acid NBS, AIBN 4-Fluoro-3-(methylthio)benzoic acid 4-Fluoro-3-(methylthio)benzoic acid 3-(Bromomethyl)-4-fluorobenzoic acid->4-Fluoro-3-(methylthio)benzoic acid NaSMe This compound This compound 4-Fluoro-3-(methylthio)benzoic acid->this compound [O] (e.g., H2O2, Na2WO4)

Caption: Oxidation route starting from 4-fluoro-3-methylbenzoic acid.

SNAr_Route 3-Chloro-4-fluorobenzoic acid 3-Chloro-4-fluorobenzoic acid This compound This compound 3-Chloro-4-fluorobenzoic acid->this compound NaSO2Me, DMSO, Heat

Caption: SNAr route starting from 3-chloro-4-fluorobenzoic acid.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). ACS Publications.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021, January 25). ACS Publications.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021, January 25). ResearchGate.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021, January 25). ACS Publications.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Reduction of nitroarenes to anilines in basic alcoholic media. (n.d.). RSC Publishing.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC - NIH.
  • Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025, October 26).
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.).
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019, September 22). MDPI.
  • Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry [Video]. YouTube.
  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions.
  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References.
  • Selected syntheses and reactions of sulfones. (n.d.). ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC - PubMed Central.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate.
  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. (2026, January 5).

Sources

Technical Support Center: Optimization of Catalyst Loading for Reactions with 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 4-Fluoro-3-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this specific substrate. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Our approach is grounded in fundamental principles of organometallic chemistry, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction as a representative and highly relevant transformation for this class of molecule. The insights provided here are synthesized from established literature and field-proven experience to ensure scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with an electron-deficient aryl halide like this compound?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a standard and effective starting point.[1][2] This concentration is often sufficient for many coupling reactions and provides a good balance between reaction efficiency and cost. It's important to note that "catalyst loading" refers to the mole percentage of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) relative to the limiting reagent, which is typically the aryl halide. The ligand-to-metal ratio is also a critical parameter, often starting at 1:1 to 2:1.[3]

Q2: My reaction is showing low conversion. Should my first step be to increase the catalyst loading?

A2: While increasing the catalyst loading (e.g., to 5 mol%) is a potential solution, it should not be the first or only parameter you adjust.[4] A systematic approach is more efficient. Before increasing the catalyst, consider the following:

  • Integrity of Reagents: Ensure the boronic acid/ester is of high quality, as impurities can poison the catalyst.[5][6] Also, confirm the purity of your this compound.

  • Solvent and Base Combination: The choice of solvent and base is crucial and their interaction can significantly impact reaction rates.[7][8] Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can lead to undesired side reactions and catalyst deactivation.[7][9]

  • Reaction Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome activation barriers without significantly increasing side product formation.

If these factors are optimized and conversion remains low, then a careful increase in catalyst loading is a logical next step.

Q3: Are there any specific properties of this compound that I should be concerned about?

A3: Yes, the functional groups on this substrate present specific challenges:

  • Electron-Deficient Ring: The methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing. While this generally makes the C-F bond more reactive towards oxidative addition (the first step in the catalytic cycle), it can also influence other steps.[8][10]

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the base. You must use at least one extra equivalent of base to account for this. Failure to do so will result in insufficient base to promote the catalytic cycle, leading to low or no conversion.

  • Potential for Catalyst Inhibition: While not as common as with nitrogen-containing heterocycles, the sulfonyl group's oxygen atoms could potentially coordinate to the palladium center, although this is less likely to be a primary cause of failure.[11] More critically, impurities like elemental sulfur in the starting material can act as potent catalyst poisons.[6]

Q4: How do I choose the right palladium catalyst and ligand for this substrate?

A4: The choice of catalyst system is paramount. For an electron-deficient aryl halide, a catalyst system that promotes a fast oxidative addition is beneficial.

  • Palladium Precatalyst: Common choices include Pd(OAc)₂ or Pd₂(dba)₃. These are air-stable and are reduced in situ to the active Pd(0) species.[8]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands are often required.[3] Good starting points include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for coupling aryl chlorides and other challenging substrates.[3][4]

    • Triphenylphosphine (PPh₃): While a classic ligand, it may be less effective for this specific substrate, especially at lower temperatures, due to slower reaction kinetics.[12]

A screening of different ligands is often the most effective way to identify the optimal choice for your specific reaction.[2]

Q5: What are the best analytical techniques to monitor the progress of my reaction?

A5: Real-time or periodic monitoring is essential for optimization.[13] The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick, simple, and cost-effective method for qualitative analysis of reaction progress.[14]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These provide quantitative data on the consumption of starting materials and the formation of the product.[15] They are the industry standard for accurate monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the product and starting materials are sufficiently volatile and thermally stable.

Acquiring high-density, reliable temporal profiles of the reaction can provide deep mechanistic insights and inform process optimization.[13]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Reaction Stalled / Incomplete Conversion

Your reaction starts but stops before the limiting reagent is fully consumed, even after an extended time.

Initial Diagnostic Workflow

start Reaction Stalled q1 Check Reagent Stoichiometry (esp. >2 equiv. base for COOH) start->q1 q2 Analyze Catalyst System Is the Pd/Ligand appropriate? q1->q2 Stoichiometry OK sol1 Action: Add more base q1->sol1 Base < 2 equiv. q3 Evaluate Reaction Conditions (Temp, Concentration) q2->q3 System is Standard sol2 Action: Screen Ligands (e.g., Buchwald ligands) q2->sol2 Using PPh3 q4 Test for Catalyst Deactivation q3->q4 Conditions OK sol3 Action: Increase Temp by 10-20°C Increase concentration q3->sol3 Temp < 80°C sol4 Action: Increase Catalyst Loading (e.g., from 1% to 3%) q4->sol4 All else fails start Side Products Observed q1 Identify Side Product (Homocoupling vs. Protodeboronation) start->q1 homo Boronic Acid Homocoupling q1->homo Biaryl of Boronic Acid proto Protodeboronation q1->proto Boronic Acid replaced by -H sol_homo1 Action: Rigorous Degassing Ensure inert atmosphere homo->sol_homo1 sol_homo2 Action: Lower Reaction Temp homo->sol_homo2 sol_proto1 Action: Use Milder Base (e.g., K3PO4 instead of Cs2CO3) proto->sol_proto1 sol_proto2 Action: Switch to Boronic Ester (e.g., pinacol ester) proto->sol_proto2

Caption: Workflow for addressing side product formation.

Detailed Troubleshooting Steps
Side Product Explanation & Recommended Action
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. [7]It results in a biaryl dimer of your boronic acid partner. Action: 1. Improve your degassing procedure. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst is highly recommended. [16]2. Ensure the reaction is run under a positive pressure of an inert gas. 3. Lowering the reaction temperature may also reduce the rate of this side reaction.
Protodeboronation The boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner. This is often promoted by strong bases and high temperatures, especially in the presence of water. [4]Action: 1. Switch to a milder base. For example, if you are using Cs₂CO₃, try K₃PO₄. 2. Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid. Boronic esters are generally more stable and less prone to protodeboronation. [4]3. Minimize the amount of water in the reaction, or consider running under anhydrous conditions if feasible.
Dehalogenation of Starting Material The fluoro-substituent on your starting material is replaced by a hydrogen atom. This can occur as a competing pathway in the catalytic cycle. Action: This is often a sign of an inefficient catalyst system. A more active ligand that promotes faster cross-coupling can often outcompete the dehalogenation pathway. Consider screening more electron-rich and bulky ligands.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a robust starting point for optimizing the reaction.

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. [4]3. Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the limiting reagent) via syringe. [16]4. Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv., 2 mol%) and the ligand (e.g., SPhos, 0.04 equiv., 4 mol%). Add these to the reaction vessel under a positive flow of inert gas.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously. [4]6. Monitoring: Monitor the reaction progress periodically (e.g., every 1-2 hours) by taking small aliquots (under inert atmosphere) and analyzing them by LC-MS or TLC. [4]7. Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography. [16]

Protocol 2: Catalyst and Ligand Screening

To efficiently find the optimal catalyst system, a parallel screening approach is recommended.

Parameter Screening Variables Typical Range
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts1-5 mol %
Ligand PPh₃, SPhos, XPhos, RuPhos, JohnPhos1.1 - 2.2 equiv. relative to Pd
Base K₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃2.0 - 3.0 equiv.
Solvent Toluene, 1,4-Dioxane, THF, 2-MeTHF (often with water)Biphasic or monophasic
Temperature Room Temperature to 120 °C80-110 °C is common

Note: When setting up a screen, change only one variable at a time (e.g., screen different ligands while keeping the Pd source, base, solvent, and temperature constant) to obtain clear, interpretable results. [2]

References

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ACS Publications. (2014, April 24). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Effect of catalyst, base, and solvent on the cross-coupling of phenol.... Download Table. [Link]
  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
  • ACS Publications. (n.d.). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. [Link]
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Download Table. [Link]
  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • ACS Publications. (2022, September 14). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (n.d.). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. [Link]
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
  • NIH. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]
  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
  • FULIR. (n.d.).
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
  • Semantic Scholar. (n.d.). Palladium-catalyzed direct sulfonylation of C-H bonds with the insertion of sulfur dioxide. [Link]
  • ResearchGate. (n.d.). Scheme 1.
  • NIH. (n.d.).
  • ACS Publications. (n.d.). Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. [Link]
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Strategies for Preventing Defluorination in Reactions with Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with fluorinated benzoic acids. Unwanted defluorination is a significant challenge that can lead to undesired byproducts, reduced yields, and difficulties in purification. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you maintain the integrity of the C-F bond in your critical reactions.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a problem with fluorinated benzoic acids?

A: Defluorination is the cleavage of a carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, which is why fluorinated compounds are often metabolically stable and valuable in pharmaceuticals. However, under certain reaction conditions, this bond can be broken, leading to the formation of undesired defluorinated or hydrodefluorinated byproducts. This is problematic because it reduces the yield of the target molecule, introduces impurities that can be difficult to separate, and ultimately compromises the intended properties of the final compound. For instance, the trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid under harsh basic conditions.[1][2]

Q2: Which reaction types are most prone to causing defluorination of fluorinated benzoic acids?

A: Several common synthetic transformations can inadvertently lead to defluorination. Key reaction types to approach with caution include:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): These reactions often employ strong bases and high temperatures, which can promote defluorination. The choice of ligand, base, and solvent is critical in these systems.[3][4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): While typically requiring electron-deficient arenes, SNAr reactions on fluorinated benzoic acids can sometimes lead to displacement of fluoride, especially if there are other activating groups on the aromatic ring.[7][8] Recent advances using photoredox catalysis have enabled SNAr on unactivated fluoroarenes under milder conditions, which can be a strategy to avoid defluorination.[7][9]

  • Reactions Using Strong Bases or Nucleophiles: Strong bases like lithium diisopropylamide (LDA) or organolithium reagents can promote defluorination through various mechanisms, including benzyne formation or direct nucleophilic attack.[8]

  • High-Temperature Reactions: Thermal stress can provide the energy needed to cleave the C-F bond, particularly in the presence of other reactive species.

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting strategies for common synthetic challenges involving fluorinated benzoic acids.

Scenario 1: Defluorination during a Suzuki-Miyaura Cross-Coupling Reaction

Problem: "I am attempting a Suzuki coupling with 4-fluoro-3-nitrobenzoic acid and an arylboronic acid, but I am observing significant amounts of 3-nitrobenzoic acid (hydrodefluorination) and 4-hydroxy-3-nitrobenzoic acid as byproducts."

Root Cause Analysis: Hydrodefluorination in palladium-catalyzed cross-couplings can be a significant side reaction, often involving water as a hydrogen source.[3][4] The choice of phosphine ligands can also influence the product distribution between the desired coupling and hydrodefluorination.[3][4] The formation of the hydroxy byproduct suggests that the base is acting as a nucleophile, displacing the fluoride.

Troubleshooting Workflow:

Caption: Troubleshooting guide for defluorination during amide coupling.

Detailed Protocol Adjustments:

  • Milder Activation Reagents:

    • Rationale: Harsh reagents like oxalyl chloride or thionyl chloride often require elevated temperatures and can generate reactive intermediates that promote side reactions. Modern peptide coupling reagents are designed to work under mild, neutral pH conditions.

    • Recommendation: Use coupling reagents such as HATU, HBTU, or a combination of EDC with HOBt. These reagents efficiently form the activated ester in situ at room temperature or below.

  • Control of Basicity and Temperature:

    • Rationale: The amine nucleophile is basic, and an additional external base is often used. An excess of a strong, unhindered base can lead to deprotonation or side reactions.

    • Recommendation: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Perform the reaction at 0 °C and allow it to slowly warm to room temperature.

Experimental Protocol: Defluorination-Free Amide Coupling

  • Dissolve the fluorinated benzoic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add a non-nucleophilic base such as DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the amine (1.2 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the product and the absence of defluorinated byproducts.

Advanced Strategies to Circumvent Defluorination

For particularly sensitive substrates, consider alternative synthetic strategies:

  • Photocatalysis: Recent developments in organic photoredox catalysis have enabled nucleophilic aromatic substitution on unactivated and even electron-rich fluoroarenes under exceptionally mild conditions. [7][9]This approach avoids the use of strong bases and high temperatures, making it an excellent option for preserving the C-F bond. [7]* Enzymatic Reactions: Biocatalysis offers a highly selective method for transformations. While some enzymes are known to catalyze defluorination, others can be used for reactions on other parts of the molecule while leaving the C-F bond intact. [10][11][12]For instance, specific dehalogenases exist for 4-fluorobenzoate, but their activity is highly substrate-specific. [10][11]* Transition-Metal-Free Methods: For certain transformations like amination, methods using solvated electrons have been developed that can function at near-ambient temperatures, offering an alternative to high-temperature, metal-catalyzed processes. [13]

Analytical Confirmation of Defluorination

It is crucial to accurately identify and quantify defluorination byproducts.

  • Mass Spectrometry (LC-MS, GC-MS): This is the primary tool for identifying defluorinated products. A hydrodefluorinated byproduct will have a molecular weight difference of -18 Da (F replaced by H), and a hydroxylated byproduct will have a difference of -2 Da (F replaced by OH). [14][15]* ¹⁹F NMR Spectroscopy: This technique is highly sensitive to the chemical environment of the fluorine atoms. The disappearance of a signal corresponding to the starting material and the potential appearance of new fluorine signals (if partial defluorination occurs on a polyfluorinated ring) can confirm the reaction. [16]* Ion Chromatography: This method can be used to detect the liberated fluoride ion (F⁻) in the aqueous phase after workup, providing quantitative evidence of the extent of defluorination. [14][16][17] By understanding the mechanisms that lead to defluorination and by carefully selecting reagents and conditions, researchers can successfully perform a wide range of chemical transformations on fluorinated benzoic acids while preserving the integrity of the crucial carbon-fluorine bond.

References

  • Sakai, T., & Santi, D. V. (1973). Spontaneous aqueous defluorination of trifluoromethylphenols. Journal of Medicinal Chemistry.
  • Jones, R. G. (1947). Base-mediated defluorination of 4-TFMP. Journal of the American Chemical Society.
  • Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274.
  • Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works.
  • Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(62).
  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Zhang, T., et al. (2019). Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Chemistry – A European Journal.
  • Chan, W. T., et al. (2019). Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society.
  • Pol, R., et al. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. Trends in Analytical Chemistry.
  • Bedford, R. B., et al. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wang, D., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(1), 665.
  • Sather, A. C., et al. (2018). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research.
  • ATSDR. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
  • Key, B. D., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters.
  • Sharma, P., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science.
  • Hoke, R. A., et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment. ACS ES&T Water.
  • Sridevi, P. S., et al. (2021). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron Letters.

Sources

Technical Support Center: Side Product Formation from the Methylsulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the methylsulfonyl (-SO₂CH₃) group in your research. This powerful functional group, while invaluable in drug development and organic synthesis, can present unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to anticipate and mitigate unwanted side product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems related to the methylsulfonyl group. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Unexpected Elimination Instead of Substitution

Q: I am attempting a nucleophilic substitution on a substrate containing a methylsulfonyl group as a leaving group (mesylate), but I am observing a significant amount of alkene byproduct. How can I favor substitution over elimination?

A: This is a classic competition between Sₙ2 and E2 pathways. The methylsulfonyl group, particularly when part of a mesylate (-OMs), is an excellent leaving group, which can facilitate both reactions.[1][2] Several factors can tip the balance towards the undesired E2 elimination.

Root Cause Analysis:

  • Steric Hindrance: A sterically hindered substrate will favor elimination as the nucleophile, acting as a base, can more easily access a β-hydrogen than the electrophilic carbon.

  • Strong, Bulky Bases: Using a strong, sterically hindered base (e.g., potassium tert-butoxide) will strongly favor elimination. Even some nucleophiles can act as strong bases.[1]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

Troubleshooting Protocol:

  • Choice of Nucleophile/Base:

    • If your nucleophile is also a strong base, consider using a less basic alternative if possible.

    • For substitution, use a good nucleophile that is a weak base (e.g., azide, halide ions).

  • Solvent Selection:

    • Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). These solvents solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity without significantly increasing its basicity.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and slowly warm if necessary.

  • Substrate Design (if applicable):

    • If possible, design your synthetic route to minimize steric hindrance around the reaction center.

Illustrative Workflow for Minimizing Elimination: ```dot graph "Troubleshooting_Elimination" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="High Alkene Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the Nucleophile a \nStrong/Bulky Base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Is the Reaction \nTemperature High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="What is the Solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Base [label="Use a less basic nucleophile \n(e.g., NaN3, NaI)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Lower Reaction \nTemperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Solvent [label="Switch to Polar Aprotic \nSolvent (DMF, DMSO)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Increased Substitution Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Base; Check_Base -> Solution_Base [label="Yes"]; Check_Base -> Check_Temp [label="No"]; Solution_Base -> End; Check_Temp -> Solution_Temp [label="Yes"]; Check_Temp -> Check_Solvent [label="No"]; Solution_Temp -> End; Check_Solvent -> Solution_Solvent [label="Polar Protic"]; Check_Solvent -> End [label="Polar Aprotic"]; Solution_Solvent -> End; }

Caption: Competing reaction pathways in the Julia-Kocienski olefination.

Frequently Asked Questions (FAQs)

Q1: How stable is the methylsulfonyl group to acidic and basic conditions?

A1: The methylsulfonyl group itself is generally very stable under a wide range of acidic and basic conditions, which is one of its key advantages in multi-step synthesis. [3]However, its stability can be influenced by the rest of the molecule. For example, while the sulfonyl group is stable, if it's part of a sulfonamide, the N-S bond can be cleaved under specific, often harsh, acidic or reductive conditions. [3][4] Q2: Can the methylsulfonyl group undergo nucleophilic attack directly at the sulfur atom?

A2: Yes, nucleophilic attack at the sulfur atom of a sulfonyl group is a known reaction pathway, though it is generally less common than reactions at the α-carbon. [5][6][7]This is more prevalent with sulfonyl chlorides or when the sulfur atom is highly activated. For typical dialkyl or aryl alkyl sulfones, the high oxidation state and steric shielding of the sulfur atom make it a relatively hard electrophilic center, and reactions at the α-carbon or other parts of the molecule often predominate.

Q3: My drug candidate contains a methylsulfonyl group. What are the common degradation pathways I should be aware of?

A3: For drug molecules, the primary concerns are hydrolysis and photolysis, although the sulfone group itself is quite robust. [8][9][10]The main vulnerabilities often lie in adjacent functional groups. However, in some contexts, such as with experimental antineoplastic agents containing methanesulfonate esters, hydrolysis of the ester to the corresponding alcohol can be a major degradation pathway. [11]It is crucial to conduct forced degradation studies under various pH, oxidative, and photolytic conditions to identify the specific liabilities of your molecule.

Q4: What is the Ramberg-Bäcklund reaction and what are its potential side products?

A4: The Ramberg-Bäcklund reaction is a powerful method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂). [12][13][14]The reaction proceeds through a transient episulfone intermediate. Potential side products can arise from alternative reaction pathways of the initial carbanion or from the reagents used. For instance, in some modifications that generate the α-halo sulfone in situ, highly reactive species like dichlorocarbene can be formed, leading to cyclopropanation of any alkenes present. [15]Using reagents like CBr₂F₂ instead of CCl₄ can help suppress these carbene-related side reactions. [16]

References

  • Sulfonyl Protective Groups. (2014).
  • Sheng, L. S., Horning, E. C., & Horning, M. G. (1984). Synthesis and elimination reactions of methylsulfonium ions formed from styrene oxide and methylthio compounds related to methionine and cysteine. Drug Metabolism and Disposition, 12(3), 297–303. [Link]
  • Kumpaty, H. J., Bhattacharyya, S., & Rehr, E. (2012). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 17(4), 3789–3801. [Link]
  • Modified Julia Olefination, Julia-Kocienski Olefin
  • Ramberg–Bäcklund reaction. Wikipedia. [Link]
  • A new one-flask Ramberg-Bäcklund reaction. Organic Chemistry Portal. [Link]
  • Pillai, R. S., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(3), 532–539. [Link]
  • Yagami, T., et al. (1994). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Chemical & Pharmaceutical Bulletin, 42(6), 1259-1263. [Link]
  • The Julia–Kocienski Olefin
  • Julia olefin
  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]
  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Molecules, 29(12), 2789. [Link]
  • Ramberg-Bäcklund Reaction. SynArchive. [Link]
  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
  • Sulfone. Wikipedia. [Link]
  • Alcohol to Mesylate - Common Conditions.
  • Monjoin, P., & Ruasse, M. F. (1983). Nucleophilic substitution at sulfonyl sulfur atom: Aminolysis of 1-tosyl-3-methyl imidazolium chloride in aqueous medium. Tetrahedron Letters, 24(30), 3183-3186. [Link]
  • Reductive desulfonyl
  • King, J. F., et al. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 60(8), 1241-1250. [Link]
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]
  • Ei Elimination: An Unprecedented Facet of Sulfone Chemistry.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
  • Selected syntheses and reactions of sulfones.
  • Sulfones. Chemistry LibreTexts. [Link]
  • Compendium of Drug Degradation P
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
  • Sulfones as Radical Progenitors: An Unprecedented Example of Homolytic Sulfone Cleavage Facilitated by o-Stannyl Substitution of Aryl Sulfones. The Journal of Organic Chemistry. [Link]
  • Elimination Reactions: an Introduction. Chemistry Steps. [Link]
  • Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Journal of Scientific Research. [Link]
  • Leaving group. Wikipedia. [Link]
  • Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry. [Link]
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
  • Tosylates And Mesyl
  • Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • What Makes A Good Leaving Group. Master Organic Chemistry. [Link]
  • Nucleophilic Substitution at Tetracoordinate Sulfur.
  • 1 Protection Reactions. Wiley-VCH. [Link]
  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability.

Sources

Optimizing solvent and base selection for 4-Fluoro-3-(methylsulfonyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-3-(methylsulfonyl)benzoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reacting with this highly functionalized building block. Here, we provide in-depth, field-proven insights into optimizing solvent and base selection for common transformations, troubleshooting experimental hurdles, and ensuring the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A: This molecule possesses two primary reactive sites. The first is the carboxylic acid group, which can undergo standard transformations like esterification, amidation, or reduction. The second is the carbon atom attached to the fluorine. The strong electron-withdrawing effects of the adjacent sulfonyl group and the para-carboxylic acid group activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), making the fluoride an excellent leaving group.[1][2]

Q2: How do the electron-withdrawing groups influence the molecule's reactivity?

A: The methylsulfonyl (-SO₂CH₃) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups (EWGs).

  • On the SNAr reaction: They significantly lower the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles at the C-F bond. This activation is crucial for the success of SNAr reactions.[1][2]

  • On the carboxylic acid: These EWGs increase the acidity of the carboxylic acid proton (lowering its pKa) compared to benzoic acid itself.[3] This can affect base selection during reactions, as weaker bases may be sufficient for deprotonation. The electrophilicity of the carbonyl carbon is also enhanced, which can facilitate nucleophilic acyl substitution.[4]

Q3: Is the fluorine atom a good leaving group for SNAr reactions on this molecule?

A: Absolutely. While fluoride is typically a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr. The rate-determining step in SNAr is usually the initial nucleophilic attack to form a resonance-stabilized intermediate (the Meisenheimer complex).[1] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating this initial attack.[1] For SNAr reactions, the leaving group ability is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1]

Q4: Can I perform reactions on the carboxylic acid without displacing the fluorine?

A: Yes, this is generally feasible under the right conditions. Standard amide coupling reactions using reagents like EDC/HOBt or HATU, or Fischer esterifications under acidic conditions, typically do not provide a sufficiently nucleophilic environment to displace the fluoride. However, if you are using a strong base to deprotonate a weak nucleophile for an amidation or esterification, you must be cautious of competing SNAr, especially at elevated temperatures.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common and powerful applications of this substrate. However, achieving high yields and purity requires careful optimization.

Issue 1: Low or No Conversion of Starting Material

  • Question: I'm reacting this compound with an amine/alcohol nucleophile and a base like K₂CO₃ in acetonitrile, but I'm only recovering my starting material. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Insufficient Nucleophilicity: Your nucleophile may not be strong enough. If it's an alcohol or a weakly basic amine, it likely requires full deprotonation to become a potent nucleophile. K₂CO₃ might be too weak a base.

      • Solution: Switch to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to generate the alkoxide/amide anion before adding the substrate. For amines, a non-nucleophilic organic base like DBU or DIPEA can be effective.

    • Solvent Choice is Critical: Acetonitrile (MeCN) is a polar aprotic solvent, but it is less effective at promoting SNAr than other common choices. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[1]

      • Solution: Switch to a more effective polar aprotic solvent such as DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1][5][6] These solvents excel at solvating cations, leaving the nucleophilic anion "naked" and highly reactive.

    • Temperature is Too Low: Many SNAr reactions require thermal energy to overcome the activation barrier, even on a highly activated substrate.

      • Solution: Gradually increase the reaction temperature. Start at 60 °C and increase in 20 °C increments, monitoring by TLC or LCMS. Many SNAr reactions proceed well between 80-150 °C.[1]

    • Water Contamination: Ensure your reaction is anhydrous. Trace amounts of water can protonate your nucleophile or lead to undesired hydrolysis byproducts.[1] Use dry solvents and reagents.

Issue 2: Formation of Multiple Products & Side Reactions

  • Question: My SNAr reaction with a primary amine is working, but I'm getting a significant byproduct. What could it be?

  • Answer & Troubleshooting Steps:

    • Amide Formation: The most likely side reaction is the amine reacting with the carboxylic acid group to form an amide. This is especially probable if the reaction is run at high temperatures for extended periods.

      • Solution 1 (Protecting Group): Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) before performing the SNAr. The ester can be hydrolyzed in a subsequent step.

      • Solution 2 (Optimize Conditions): Lower the reaction temperature and shorten the reaction time. SNAr on this activated system is often much faster than amide formation without coupling agents. Use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired reaction.

    • Solvent Participation: At very high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[1]

      • Solution: If high temperatures (>150 °C) are required, consider a more stable solvent like DMSO or NMP (N-Methyl-2-pyrrolidone).[7]

SNAr Troubleshooting Workflow

SNAr_Troubleshooting start Low S N Ar Yield check_sm Is Starting Material (SM) Consumed? start->check_sm increase_temp Increase Temperature (e.g., 80-120 °C) check_sm->increase_temp No check_products Multiple Products Observed? check_sm->check_products Yes sm_no No change_solvent Switch to DMF or DMSO increase_temp->change_solvent stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) change_solvent->stronger_base sm_yes Yes side_reaction Likely Side Reaction: Amide Formation check_products->side_reaction Yes workup_issue Potential Work-up or Purification Issue check_products->workup_issue No products_yes Yes protect_cooh Protect -COOH as Ester side_reaction->protect_cooh optimize_cond Lower Temperature, Shorter Time side_reaction->optimize_cond products_no No check_solubility Check Product Solubility workup_issue->check_solubility

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Table 1: Recommended Solvents & Bases for SNAr Reactions
Nucleophile ClassRecommended SolventsRecommended BasesTypical Temp. (°C)Key Considerations
Alcohols (ROH) DMSO, DMF, THFNaH, KHMDS, Cs₂CO₃25 - 100Pre-form the alkoxide by adding base to the alcohol before adding the substrate. Ensure anhydrous conditions.
Amines (RNH₂) DMSO, DMF, NMP, MeCNK₂CO₃, Cs₂CO₃, DIPEA, DBU60 - 120Weaker amines may require stronger bases. Risk of competing amidation at high temperatures.[1]
Thiols (RSH) DMF, DMSOK₂CO₃, Et₃N, DIPEA25 - 80Thiolates are very potent nucleophiles; reactions are often fast at lower temperatures.

Troubleshooting Guide: Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, which is a key transformation in drug discovery.

Issue: Incomplete reaction or low yield with standard coupling reagents.

  • Question: I'm using EDC/HOBt to couple my amine, but the reaction is sluggish and gives a low yield. Why is this happening?

  • Answer & Troubleshooting Steps:

    • Electronic Effects: While the electron-withdrawing groups activate the carbonyl carbon, they also make the carboxylate intermediate less nucleophilic after activation. Furthermore, if your amine is electron-deficient, its low nucleophilicity can make the reaction difficult.[8][9][10]

      • Solution 1 (Stronger Coupling Agents): Switch to a more potent coupling reagent system. Urionium-based reagents like HATU or HBTU are often more effective for coupling challenging or electron-deficient substrates.

      • Solution 2 (Acyl Fluoride Intermediate): A protocol involving the in situ formation of an acyl fluoride has been shown to be highly effective for coupling electron-deficient amines and sterically hindered substrates.[9][10] This can be achieved using reagents like BTFFH.[8]

    • Base Selection: The choice of base is critical. Hindered, non-nucleophilic bases are preferred.

      • Solution: Use DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine . Avoid bases like triethylamine with less hindered amines, as it can sometimes lead to side reactions. Ensure at least 2-3 equivalents of the base are used to neutralize the acid and any salts from the coupling agents.

    • Solvent and Temperature:

      • Solution: DMF is a good general-purpose solvent for amide couplings. For difficult couplings, heating the reaction (e.g., to 50-80 °C) can significantly improve the rate and yield.[8]

General Amidation Mechanism

Amidation_Mechanism sub R-COOH activated [Activated Ester Intermediate] sub->activated + Coupler/Base amine R'-NH₂ coupler Coupling Reagent (e.g., HATU) base Base (DIPEA) tetrahedral [Tetrahedral Intermediate] activated->tetrahedral + R'-NH₂ amide R-CO-NHR' tetrahedral->amide - Leaving Group

Caption: Generalized mechanism for amide bond formation using a coupling agent.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equiv) and anhydrous DMF (0.2 M relative to the substrate).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 equiv) in one portion.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature and cautiously quench by pouring it into a beaker of cold water.

  • Acidify the aqueous mixture to pH ~2-3 with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using HATU

  • To a dry flask, add this compound (1.0 equiv), HATU (1.1 equiv), and the desired amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 50 °C.

  • Monitor the reaction by TLC or LCMS until the starting acid is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by silica gel chromatography.

References

  • WordPress.SNAr Reaction in Other Common Molecular Solvents.[Link]
  • The Royal Society of Chemistry.
  • WordPress.SNAr Solvents and Reagents.[Link]
  • University of Southern Denmark.
  • ResearchGate.Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]
  • PubMed Central (PMC).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PubMed Central (PMC) - NIH.Electronic and solvent effects on kinetics of SNAr substitution reactions...[Link]
  • ACS Publications - Organic Letters.Nucleophilic Aromatic Substitution (SNAr)
  • PubMed Central (PMC).Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.[Link]
  • ResearchGate.
  • Quora.Which is more acidic: benzenesulfonic acid or benzoic acid? Why?[Link]
  • Reddit.SNAr troubleshooting : r/AskChemistry.[Link]
  • Corteva Agriscience.
  • ResearchGate.C−H functionalization of benzoic acid with sulfonyl azides.[Link]
  • ResearchGate.
  • Chemistry LibreTexts.16.

Sources

Technical Support Center: Purification of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Fluoro-3-(methylsulfonyl)benzoic acid. This molecule is a key building block in medicinal chemistry and drug development, valued for its specific structural and electronic properties.[1] However, its purification presents unique challenges due to its combination of functional groups: a carboxylic acid, a sulfone, and an activated aromatic ring.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, framed from the perspective of a Senior Application Scientist. Our goal is to explain the causality behind experimental choices, empowering you to resolve purification issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The most common and effective method for purifying this compound on a laboratory scale is recrystallization .[2][3] This technique leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. For more challenging separations or for isolating very pure material for analytical standards, column chromatography over silica gel can be employed.

Q2: What are the most likely impurities I will encounter during the purification process?

Impurities can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, precursors used in the synthesis may carry through.

  • Side-Reaction Products: The synthesis may generate isomers or related compounds. For instance, incomplete oxidation could leave precursor compounds.

  • Hydrolysis Products: The methylsulfonyl group, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common.[4]

  • Desfluoro Impurities: Although carbon-fluorine bonds are very strong, certain reaction conditions can lead to defluorination, resulting in the formation of 3-(methylsulfonyl)benzoic acid.[5][6][7][8] This is a known issue with related fluorinated pharmaceutical compounds.[8]

  • Residual Solvents: Solvents used in the reaction or initial workup can become trapped in the crystalline matrix.

Q3: Which analytical techniques are best suited for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of substituted benzoic acids.[9][10] A reversed-phase C18 column with a UV detector is typically effective.

  • Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative monitoring of the purification progress.[11][12] It can quickly show the presence of impurities relative to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are resolved.

Troubleshooting Guide: Common Purification Challenges

Problem 1: Low recovery after recrystallization.

Potential Cause 1: Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound has high solubility in the solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to low yields.

Solution:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents. A good starting point is to test polar protic solvents (like water or ethanol/water mixtures), polar aprotic solvents (like acetone or ethyl acetate), and non-polar solvents (like toluene).

  • Mixed-Solvent Systems: If a single perfect solvent cannot be found, use a mixed-solvent system.[14] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Potential Cause 2: Using an Excessive Amount of Solvent Even with the correct solvent, using too much will keep more of your product dissolved upon cooling, drastically reducing the recovered yield.[2]

Solution:

  • Minimal Solvent Usage: Add the hot solvent in small portions to the crude material, ensuring the mixture is kept at or near boiling. Stop adding solvent as soon as all the solid has just dissolved.

  • Concentration: If you have already added too much solvent, you can carefully evaporate some of it to re-saturate the solution before cooling.

Problem 2: The product "oils out" instead of forming crystals during recrystallization.

Potential Cause 1: Solution is Supersaturated at a Temperature Above the Solvent's Boiling Point This occurs when the solution is cooled too rapidly or is highly concentrated. The compound comes out of solution as a liquid (an oil) rather than forming a crystal lattice.

Solution:

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath. Rapid cooling promotes oiling.[3]

  • Induce Crystallization: If oiling occurs, reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. As it cools again, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to provide a nucleation site.

Potential Cause 2: Presence of Impurities Impurities can depress the melting point of the compound, sometimes to the point where it forms a eutectic mixture that is liquid at the crystallization temperature.

Solution:

  • Pre-Purification Wash: Before recrystallization, wash the crude solid with a solvent in which the desired product is insoluble but the suspected impurities are soluble. For example, a wash with cold water or a non-polar solvent like hexane can remove certain impurities.

  • Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[13][14] Use charcoal sparingly, as it can also adsorb your product.

Problem 3: Persistent impurities are detected by HPLC or TLC after multiple recrystallizations.

Potential Cause: Co-crystallization The impurity may have very similar solubility properties and molecular structure to your target compound, causing it to incorporate into the crystal lattice of your product.

Solution:

  • Change the Solvent System: Recrystallizing from a solvent with different polarity can alter the solubility profiles of the product and the impurity, potentially allowing for their separation. For example, if you used an ethanol/water mixture, try ethyl acetate or toluene.

  • Chromatographic Purification: If co-crystallization is severe, column chromatography is the most effective solution. A silica gel column using a gradient elution of hexane and ethyl acetate (with a small amount of acetic acid to improve peak shape) is a common starting point for separating substituted benzoic acids.

  • Acid/Base Extraction: Exploit the carboxylic acid functionality. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a weak base like aqueous sodium bicarbonate. The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with HCl to precipitate the pure product, which can be filtered and then recrystallized.[15]

Visualization of Purification & Troubleshooting

Here is a general workflow for the purification and analysis of this compound.

G cluster_purification Purification Workflow cluster_analysis Purity Analysis Crude Crude Product Recrystallize Recrystallization (Select Solvent) Crude->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Dry Dry Crystals Filter->Dry Analysis Purity Check (HPLC, TLC, MP) Dry->Analysis Check Purity > 99%? Analysis->Check Pure Pure Product Check->Pure Yes Troubleshoot Troubleshoot Check->Troubleshoot No Troubleshoot->Recrystallize Re-run with new solvent ColumnChrom Column Chromatography Troubleshoot->ColumnChrom Switch to Column Chromatography

Caption: General purification and analysis workflow.

This decision tree can help diagnose the source of impurities.

G cluster_questions cluster_answers Impurity Impurity Detected by HPLC/TLC Q1 Is the impurity more or less polar than the product? Impurity->Q1 A1_More Likely a more polar side product or hydrolyzed material. Q1->A1_More More Polar A1_Less Likely unreacted starting material or non-polar side product. Q1->A1_Less Less Polar Q2 Does the impurity react with a base (e.g., NaHCO3)? A2_Yes Likely another acidic impurity. Q2->A2_Yes Yes A2_No Likely a neutral impurity. Q2->A2_No No Q3 Does the impurity have a similar retention time? A3_Yes Suggests an isomer or structurally similar impurity (e.g., desfluoro). Q3->A3_Yes Yes A1_More->Q3 A1_Less->Q2

Caption: Troubleshooting logic for impurity identification.

Data & Protocols

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemPolarityBoiling Point (°C)Suitability & Comments
WaterHigh100Good for highly polar compounds. Benzoic acids often have low solubility in cold water but higher solubility in hot water, making it a potential choice.[3]
Ethanol/WaterMedium-High~80-100A very versatile mixed-solvent system. Allows for fine-tuning of polarity to achieve optimal solubility differential.[14]
IsopropanolMedium82A good alternative to ethanol.
Ethyl AcetateMedium77Often a good choice for moderately polar compounds. Less polar than alcohols.
TolueneLow111Useful if the compound is contaminated with non-polar impurities. The high boiling point requires careful handling.
Protocol 1: Standard Recrystallization Procedure
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Select a solvent from Table 1 (e.g., an ethanol/water mixture). Add the "good" solvent (ethanol) dropwise to the crude solid at room temperature until it forms a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask. This step removes particulates.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[3]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum, in a desiccator, or in a low-temperature vacuum oven until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This protocol is a general starting point and should be optimized for your specific system.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: Ramp from 20% to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 20% B and re-equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

This method provides a robust way to separate the main compound from potential impurities, which is crucial for pharmaceutical intermediates.[10][16]

References

  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society.
  • Electrochemical Defluorinative Matteson Homolog
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase.
  • Separation of substituted benzoic acids by ion-pair chrom
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chrom
  • Acidification and tissue disruption affect glucosinolate and S-methyl-l-cysteine sulfoxide hydrolysis and formation of amines, isothiocyanates and other organosulfur compounds in red cabbage (Brassica oleracea var. capitata f. rubra).
  • The Recrystallization of Benzoic Acid. University of Massachusetts.
  • Recrystallization of Benzoic Acid. University of Missouri-St. Louis.
  • Recrystallization and Extractions of Organic Compounds. Santa Monica College.
  • A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila.
  • Chem 33 Experiment 4 Recrystalliz
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Lab Report Recrystalliz
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method valid

Sources

Overcoming poor reactivity of 4-Fluoro-3-(methylsulfonyl)benzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-(methylsulfonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile but challenging building block in their synthetic campaigns. My aim is to provide not just protocols, but a deep, mechanistically-grounded understanding of the reactivity of this molecule, enabling you to troubleshoot and optimize your reactions effectively.

The unique structure of this compound, featuring a highly inert C-F bond ortho to a bulky, strongly electron-withdrawing sulfonyl group, presents a distinct set of challenges in common cross-coupling reactions. This guide is structured into a direct, problem-solving format to address the most common issues encountered in the lab.

Part 1: Troubleshooting Guide for Cross-Coupling Reactions

This section addresses the primary challenge associated with this molecule: the functionalization of the C-F bond. The combination of the C-F bond's high dissociation energy and the electronic and steric profile of the molecule makes standard conditions for Suzuki and Buchwald-Hartwig couplings ineffective.[1]

1.1 Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound shows no conversion or very low yields. What is the underlying issue?

Answer: The poor reactivity stems from the exceptional strength of the carbon-fluorine bond (approx. 126 kcal/mol), which makes the crucial oxidative addition step of the catalytic cycle kinetically challenging for standard palladium catalysts.[1] While the strong electron-withdrawing methylsulfonyl group typically accelerates oxidative addition for aryl chlorides and bromides, the C-F bond's stability is the overriding factor.[2] Furthermore, the steric bulk of the ortho-sulfonyl group can hinder the palladium catalyst's approach to the C-F bond.[3][4]

Question: What specific catalyst systems and conditions are recommended to overcome the C-F activation barrier for a successful Suzuki coupling?

Answer: Success with this substrate requires moving beyond standard catalysts like Pd(PPh₃)₄. More specialized, potent catalyst systems are necessary. In our experience, nickel-based catalysts often outperform palladium for activating aryl fluorides due to nickel's lower electronegativity, which facilitates the cleavage of strong bonds.[1][5]

Here is a comparison of recommended starting points:

Catalyst SystemLigandBaseSolventTemp (°C)Key Considerations & Rationale
Option 1 (Preferred) Ni(cod)₂ (10 mol%)PCy₃ (20 mol%)CsFToluene100-120
Option 2 (Palladium) Pd₂(dba)₃ (5 mol%)SPhos or XPhos (10 mol%)K₃PO₄Dioxane/H₂O100-120
Option 3 (Alternative) NiCl₂(PCy₃)₂ (10 mol%)NoneK₃PO₄Toluene100-120

Question: I'm observing significant side products, specifically decarboxylation of my starting material and/or protodeboronation of my boronic acid partner. How can these be mitigated?

Answer: These are common failure modes under the harsh conditions required for C-F activation.

  • To Minimize Decarboxylation: This side reaction is promoted by high temperatures and strong bases.[6][7][8]

    • Protect the Acid: The most robust solution is to convert the benzoic acid to a methyl or ethyl ester before the coupling reaction. The ester is stable under these conditions and can be hydrolyzed post-coupling.

    • Use a Milder Base: If protection is not feasible, consider using a weaker base like K₂CO₃ or CsF instead of stronger options, though this may require higher catalyst loading or longer reaction times.[9]

  • To Minimize Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) before transmetalation.

    • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Using a base like anhydrous K₃PO₄ or CsF is beneficial.[10]

    • Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than their corresponding boronic acids.

Here is a logical workflow to diagnose and solve common issues with this specific coupling.

SuzukiTroubleshooting start Start: Reaction Failure (Low/No Conversion) check_catalyst Is catalyst system optimized for C-F activation? (e.g., Ni-based) start->check_catalyst check_side_products Are major side products observed? check_catalyst->check_side_products Yes solution_catalyst Action: Switch to Ni(cod)₂/PCy₃ or Pd₂/Bulky Ligand. check_catalyst->solution_catalyst No solution_decarbox Diagnosis: Decarboxylation Action: Protect COOH as ester before coupling. check_side_products->solution_decarbox Decarboxylation solution_deboron Diagnosis: Protodeboronation Action: Use anhydrous conditions and/or a Bpin ester. check_side_products->solution_deboron Protodeboronation solution_temp Action: Increase temperature (100-120 °C). check_side_products->solution_temp No Side Products, Just Low Conversion

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling failures.

1.2 Buchwald-Hartwig Amination

Question: I am unable to couple primary or secondary amines to this compound using standard Buchwald-Hartwig conditions. What adjustments are needed?

Answer: Similar to the Suzuki reaction, the C-F bond is the primary hurdle. Standard ligands used for aryl bromides are often insufficient. Success requires the use of highly active, sterically hindered, and electron-rich phosphine ligands that can facilitate the challenging oxidative addition step.[11][12]

ParameterRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ with BrettPhos or RuPhosThese ligands are specifically designed for challenging couplings, including those of aryl chlorides and fluorides. Their bulk and electronics promote the formation of the active monoligated Pd(0) species required for oxidative addition.[11]
Base NaOt-Bu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step.[12]
Solvent Toluene or DioxaneThese are standard, non-coordinating solvents for this reaction. Ensure they are anhydrous.
Temperature 90 - 110 °CElevated temperatures are necessary to overcome the activation energy of the C-F bond cleavage.

Note: As with the Suzuki coupling, protecting the carboxylic acid as an ester is highly recommended to prevent acid-base side reactions with the strong base used in the amination.

Part 2: Troubleshooting Guide for Amide Coupling

This section focuses on reactions involving the carboxylic acid moiety.

Question: My standard amide coupling (e.g., using EDC/HOBt) is slow and gives poor yields when using this compound. Why is this?

Answer: The reactivity of the carboxylic acid is significantly diminished by the powerful electron-withdrawing effects of the ortho-sulfonyl and para-fluoro substituents. These groups pull electron density away from the aromatic ring, which in turn reduces the electrophilicity of the carboxyl carbon, making it less susceptible to nucleophilic attack by the amine.

Question: What are the most effective methods for forming an amide bond with this deactivated benzoic acid?

Answer: To overcome the poor electronic activation, you must use a more powerful activation method than standard carbodiimide reagents.

  • Conversion to Acid Chloride (Most Robust Method): This is the most reliable strategy. The highly electrophilic acid chloride will react readily with almost any primary or secondary amine.

  • Use of Potent Coupling Reagents: If a one-pot procedure is desired, use a high-potency uronium or phosphonium salt coupling reagent like HATU or PyBOP. These reagents form a highly activated ester intermediate that reacts more efficiently with amines.[13]

This protocol is a self-validating system for reliably synthesizing amides from this substrate.

Step 1: Acid Chloride Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount (1-2 drops) of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equiv) and a non-nucleophilic base like triethylamine or DIPEA (2.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup: wash with 1M HCl, then saturated NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide product, which can be purified by column chromatography or recrystallization.[14]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this substrate for Nucleophilic Aromatic Substitution (SNAr) reactions at the fluorine position? A: Yes. The ring is highly activated towards SNAr due to the strong electron-withdrawing sulfonyl group ortho/para to the fluorine. Strong nucleophiles (e.g., alkoxides, thiolates, certain amines) can displace the fluoride, often at moderate temperatures. This can be a powerful alternative to metal-catalyzed cross-coupling.

Q2: Will the methylsulfonyl group remain stable under typical reaction conditions? A: The methylsulfonyl group is generally very robust and stable to most acidic and basic conditions used in coupling and workup procedures. It is not prone to hydrolysis under standard protocols.[15]

Q3: What is the mechanistic role of bulky phosphine ligands in promoting C-F bond activation? A: Bulky, electron-rich ligands like SPhos or PCy₃ play two key roles:

  • Steric Properties: They promote the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is the highly active form of the catalyst required for oxidative addition.

  • Electronic Properties: They increase the electron density on the palladium center, making it a better nucleophile to attack the C-F bond and facilitate the otherwise difficult oxidative addition step.

NiCycle Ni0 Ni(0)L₂ OA_TS Oxidative Addition (Rate-Limiting Step) Ni0->OA_TS + Ar-F NiII Ar-Ni(II)(F)L₂ OA_TS->NiII Transmetal Transmetalation NiII->Transmetal + Ar'-B(OR)₂ NiII_Ar Ar-Ni(II)(Ar')L₂ Transmetal->NiII_Ar - F-B(OR)₂ RE Reductive Elimination NiII_Ar->RE RE->Ni0 - Ar-Ar'

Caption: Simplified catalytic cycle highlighting the challenging oxidative addition.

References
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health (NIH). [Link]
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society. [Link]
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry. [Link]
  • Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]
  • Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). [Link]
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois. [Link]
  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. [Link]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Protodecarboxylation of benzoic acids under radical conditions.
  • Buchwald-Hartwig Amin
  • Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Steric Hindrance | Organic Chemistry. YouTube. [Link]
  • Amide coupling reaction in medicinal chemistry.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (NIH). [Link]
  • Steric effects. Wikipedia. [Link]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]

Sources

Technical Support Center: Strategies for Minimizing Homocoupling in Palladium-Catalyzed Reactions of 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the minimization of homocoupling byproducts in palladium-catalyzed cross-coupling reactions. This guide focuses specifically on the reactions of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a substrate of significant interest in pharmaceutical and materials science research. Due to its electron-deficient nature, stemming from the presence of both a fluoro and a methylsulfonyl group, this aryl halide presents unique challenges, often leading to the undesired formation of homocoupled products. This not only reduces the yield of the desired cross-coupled product but also complicates downstream purification processes.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our approach is grounded in mechanistic principles to empower you with the understanding to not only solve current issues but also to proactively design more efficient and robust cross-coupling reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during palladium-catalyzed reactions with this compound, with a focus on minimizing homocoupling.

Q1: I am observing a significant amount of a homocoupled byproduct in my Suzuki-Miyaura reaction. What is the primary cause of this side reaction?

A1: The primary culprit behind homocoupling of your boronic acid partner is often the presence of dissolved oxygen in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid, consuming your starting material and reducing the yield of your desired product.[2][3][4] For electron-deficient arylboronic acids, this side reaction can be particularly pronounced.[5][6]

Immediate Corrective Action: Implement a rigorous deoxygenation protocol. This involves thoroughly sparging your solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) for a sufficient period before adding the palladium catalyst.[1]

Q2: I've deoxygenated my reaction, but homocoupling of the boronic acid persists. What other factors should I consider?

A2: If rigorous deoxygenation is not sufficient, several other factors can contribute to boronic acid homocoupling:

  • Palladium Precatalyst Choice: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. This reduction can be partially mediated by the boronic acid, leading to the formation of the homocoupled product.[7][8]

    • Recommendation: Switch to a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that cleanly generates the active Pd(0) catalyst.[8]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired catalytic cycle, particularly the reductive elimination step, outcompeting the homocoupling pathway.[9][10][11]

    • Recommendation: Employ ligands such as SPhos, XPhos, or other bulky biaryl phosphine ligands that are known to be effective for challenging cross-coupling reactions.[9][12]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While a base is necessary to activate the boronic acid, an overly strong or poorly soluble base can sometimes exacerbate side reactions.[13]

    • Recommendation: Screen different bases. For instance, a switch from a very strong base like NaOtBu to a milder one like K₃PO₄ or Cs₂CO₃ might be beneficial.

Q3: In my Buchwald-Hartwig amination, I'm observing the formation of a biaryl byproduct from the homocoupling of this compound. What is causing this?

A3: Homocoupling of the aryl halide in a Buchwald-Hartwig reaction is less common than boronic acid homocoupling in Suzuki reactions but can still occur. Potential causes include:

  • Catalyst Decomposition: If the palladium catalyst is not properly stabilized by the ligand, it can decompose to form palladium black, which can promote homocoupling.

  • Side Reactions of the Catalytic Cycle: Under certain conditions, an intermediate in the catalytic cycle might undergo a side reaction leading to homocoupling.

  • High Temperatures: Elevated reaction temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.[14]

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: Ensure you are using an appropriate excess of the phosphine ligand to stabilize the palladium catalyst.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

  • Screen Different Ligands: As with Suzuki reactions, bulky, electron-rich ligands are often key to promoting the desired C-N bond formation and suppressing side reactions.[15]

Q4: I am attempting a Heck reaction with an acrylate, and I'm getting low yields and some homocoupling of my aryl halide. How can I improve this?

A4: The Heck reaction with electron-deficient aryl halides like this compound can be challenging.[16][17][18]

  • Catalyst System: Standard Heck conditions may not be sufficient. Consider using a more active catalyst system. Palladacycle catalysts or systems with N-heterocyclic carbene (NHC) ligands have shown promise for these types of substrates.

  • Base Selection: The base plays a crucial role in the Heck reaction.[19] Ensure you are using an appropriate base (e.g., a hindered amine base like triethylamine or an inorganic base like K₂CO₃) in sufficient quantity to neutralize the HX generated during the reaction.

  • Additives: The use of additives like tetraalkylammonium salts (Jeffery conditions) can sometimes improve the reaction by stabilizing the catalyst and promoting the desired reaction pathway.

Q5: In my Sonogashira coupling, I'm observing significant homocoupling of the terminal alkyne (Glaser coupling). What are the best strategies to prevent this?

A5: The homocoupling of terminal alkynes is a very common side reaction in Sonogashira couplings, especially in the presence of copper co-catalysts and oxygen.[20]

  • Copper-Free Conditions: The most effective way to minimize alkyne homocoupling is to perform the reaction under copper-free conditions. While this may require a more active palladium catalyst and potentially higher temperatures, it often leads to cleaner reactions.

  • Slow Addition of the Alkyne: If using copper, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Amine Base: The amine base can also play a role. Using a bulkier amine base may help to suppress the copper-catalyzed homocoupling.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired cross-coupling catalytic cycle and the undesired homocoupling pathway.

Cross-Coupling_vs_Homocoupling cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway (Suzuki Example) Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X OA Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R ArPdX->ArPdR R-M Trans Transmetalation (R-M) Product Ar-R ArPdR->Product RE Reductive Elimination Product->Pd0 Catalyst Regeneration Pd0_homo Pd(0)L_n PdII Pd(II) Species Pd0_homo->PdII Oxidation O2 O₂ O2->PdII Homocoupling_Product R-R PdII->Homocoupling_Product 2 x R-B(OH)₂ Boronic1 R-B(OH)₂ Boronic1->Homocoupling_Product Boronic2 R-B(OH)₂ Boronic2->Homocoupling_Product caption Fig. 1: Competing pathways in Pd-catalyzed reactions. Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is the palladium source? a1_yes->q2 sol1 Implement thorough sparging with Ar/N₂. a1_no->sol1 sol1->q1 Re-run experiment a2_pdII Pd(II) (e.g., Pd(OAc)₂) q2->a2_pdII a2_pd0 Pd(0) (e.g., Pd₂(dba)₃) q2->a2_pd0 sol2 Switch to a Pd(0) source or a G3/G4 precatalyst. a2_pdII->sol2 q3 What ligand is being used? a2_pd0->q3 sol2->q2 Re-run experiment a3_simple Simple phosphine (e.g., PPh₃) q3->a3_simple a3_bulky Bulky, electron-rich ligand q3->a3_bulky sol3 Use a bulky biaryl phosphine ligand (e.g., SPhos, XPhos). a3_simple->sol3 q4 Have other parameters been optimized? a3_bulky->q4 sol3->q3 Re-run experiment sol4 Screen different bases, solvents, and temperatures. q4->sol4 end Homocoupling Minimized sol4->end

Sources

Strategies to improve the solubility of 4-Fluoro-3-(methylsulfonyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in organic solvents. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common experimental issues.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement strategies, it is crucial to understand the inherent properties of this compound. Its structure, featuring a carboxylic acid group, a fluoro group, and a methylsulfonyl group, dictates its polarity and dissolution behavior. The carboxylic acid moiety provides a site for ionization, the fluoro group increases electronegativity, and the methylsulfonyl group adds to its polarity.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₈H₇FO₄SIndicates the presence of polar functional groups.
Appearance White to off-white crystalline solid.[1]Crystalline solids often require more energy to dissolve than their amorphous counterparts.
Functional Groups Carboxylic acid, methylsulfonyl, fluoroThese polar groups suggest some solubility in polar organic solvents, but the aromatic ring introduces hydrophobicity.
Acidity (pKa) The carboxylic acid group makes it a weak acid.[1]The pKa is a critical parameter for pH-dependent solubility strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: Initial Troubleshooting Steps

Poor solubility is a frequent hurdle in drug discovery and development.[2] If you are experiencing difficulty dissolving this compound, consider the following factors:

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. This compound has both polar (carboxylic acid, methylsulfonyl) and non-polar (benzene ring) regions. A single solvent may not be optimal. A good starting point is to screen a range of solvents with varying polarities.

  • Crystalline Structure: The energy required to break the crystal lattice of a solid can be significant. If the compound is highly crystalline, it will be less soluble.

  • Temperature: In many cases, increasing the temperature will increase solubility. However, be mindful of the compound's stability at elevated temperatures.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

Q2: What are the most effective strategies to systematically improve the solubility of this compound?

A2: Key Solubility Enhancement Strategies

Several well-established techniques can be employed to enhance the solubility of poorly soluble carboxylic acids.[3] The most common and effective methods include co-solvency, pH adjustment, and salt formation.[3][4][5]

Below is a decision-making workflow to guide your selection of an appropriate strategy.

Solubility Enhancement Workflow Decision Workflow for Solubility Enhancement start Start: Poor Solubility Observed solvent_screening Initial Solvent Screening (Polar & Non-polar) start->solvent_screening is_soluble Is Solubility Sufficient? solvent_screening->is_soluble co_solvency Strategy 1: Co-solvency (Binary/Ternary Solvent Systems) is_soluble->co_solvency No ph_adjustment Strategy 2: pH Adjustment (Addition of a Base) is_soluble->ph_adjustment salt_formation Strategy 3: Salt Formation (React with a Base to form a salt) is_soluble->salt_formation end End: Optimized Solubility is_soluble->end Yes co_solvency->is_soluble ph_adjustment->is_soluble salt_formation->is_soluble

Sources

Technical Support Center: Navigating the Steric Influence of the Methylsulfonyl Group on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance and troubleshooting for experiments where the steric hindrance of the methylsulfonyl (-SO₂Me) group plays a critical role in reaction outcomes. The methylsulfonyl group, a common functionality in medicinal chemistry and organic synthesis, presents a unique combination of strong electron-withdrawing effects and significant steric bulk. Understanding and predicting the impact of its steric profile is paramount for successful reaction design and optimization.

This guide is structured in a question-and-answer format to directly address the specific challenges and inquiries you may encounter in your work.

Frequently Asked Questions (FAQs)
Q1: How does the methylsulfonyl group's steric hindrance compare to other common functional groups?

A1: The methylsulfonyl group is considered to be a sterically demanding substituent. Its steric bulk arises from the tetrahedral geometry around the sulfur atom and the presence of two oxygen atoms and a methyl group. While a precise universal scale of steric effects is challenging to establish as they can be context-dependent, we can make useful comparisons.[1]

Qualitatively, its steric impact is often compared to that of a tert-butyl group, although the electronic properties are vastly different.[2] The Taft steric parameter (E_s), a quantitative measure of a substituent's steric effect, can provide a more nuanced comparison.[3][4]

Functional GroupTypical E_s Value (approx.)Key Steric Features
-H+1.24Minimal steric hindrance
-CH₃0.00Moderate, conical shape
-C(CH₃)₃ (tert-butyl)-1.54High, bulky and spherical
-SO₂Me (Methylsulfonyl) -1.5 to -2.0 (estimated) High, tetrahedral, with bulky oxygen atoms
-CF₃-1.16Moderate, similar to isopropyl

Note: The E_s value for -SO₂Me is an estimation based on its observed effects in various reactions, as it is not as commonly tabulated as simple alkyl groups.

The key takeaway is that the methylsulfonyl group imposes significant spatial constraints around a reaction center, which can influence the approach of nucleophiles or other reactants.[5][6]

Troubleshooting Guides
Issue 1: Slower than expected reaction rates in nucleophilic substitution reactions.

Scenario: You are performing an S_N2 reaction on a substrate containing a methylsulfonyl group, and the reaction is proceeding much slower than anticipated, or not at all.

Root Cause Analysis: The primary culprit is likely the steric hindrance imposed by the -SO₂Me group, which impedes the backside attack of the nucleophile, a hallmark of the S_N2 mechanism.[7][8] The crowded transition state increases the activation energy of the reaction.[6][9]

Troubleshooting Steps:

  • Assess the Substrate's Steric Profile:

    • Proximity of the -SO₂Me group to the reaction center: Is the group on the alpha or beta carbon? Steric hindrance diminishes with distance. Branching on carbons near the electrophilic center significantly slows S_N2 reactions.[7][8]

    • Overall molecular conformation: Can the molecule adopt a conformation that minimizes the steric clash between the -SO₂Me group and the incoming nucleophile?

  • Optimize Reaction Conditions:

    • Increase Temperature: Providing more thermal energy can help overcome the higher activation barrier caused by steric hindrance. However, be cautious of potential side reactions.

    • Prolong Reaction Time: If the reaction is clean but slow, extending the reaction time may be sufficient to achieve a reasonable yield.

    • Choice of Nucleophile: Consider using a smaller, yet still potent, nucleophile. For instance, if you are using a bulky alkoxide, a smaller one might be more effective.

  • Solvent Selection:

    • For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thereby enhancing its reactivity.[9] This can be particularly beneficial when trying to overcome steric barriers.

  • Consider an Alternative Mechanism:

    • If the substrate is tertiary or can form a stable carbocation, an S_N1 pathway might be more favorable, especially with a weaker nucleophile and a polar protic solvent.[9] However, be mindful of potential elimination side reactions.

Issue 2: Unexpected side products or low regioselectivity.

Scenario: A reaction involving a molecule with a methylsulfonyl group yields a mixture of products, or the desired regioisomer is not the major product.

Root Cause Analysis: The steric bulk of the -SO₂Me group can direct incoming reagents to less hindered positions, leading to a change in regioselectivity compared to analogous reactions with smaller substituents.[10] It can also promote elimination reactions over substitution by making the substitution pathway sterically inaccessible.

Troubleshooting Protocol:

  • Analyze the Steric Environment:

    • Map the steric landscape of your substrate. Identify the most and least accessible sites for your reagent to approach.

    • Computational modeling can be a powerful tool to visualize the sterically favored reaction pathways.

  • Modify the Reagent:

    • If you are using a bulky reagent, switching to a smaller one may favor the desired reaction pathway.

    • Conversely, in some cases, a bulkier reagent might enhance selectivity for a less hindered site.

  • Adjust Reaction Temperature:

    • Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the less sterically hindered one.

  • Catalyst Choice:

    • In catalyzed reactions, the steric properties of the catalyst can be tuned to control regioselectivity. A catalyst with a sterically demanding ligand might direct the reaction to a less hindered position on the substrate.

Experimental Protocols & Methodologies
Protocol 1: Quantifying the Impact of -SO₂Me Steric Hindrance on S_N2 Reaction Rates via Kinetic Studies

This protocol outlines a method to compare the reaction rates of a substrate with a methylsulfonyl group to a less hindered analog.

Objective: To determine the relative rate constant for an S_N2 reaction influenced by the steric hindrance of a -SO₂Me group.

Materials:

  • Substrate A: An alkyl halide with a -SO₂Me group at a non-reacting position.

  • Substrate B: An analogous alkyl halide with a less sterically demanding group (e.g., -H or -CH₃) in place of the -SO₂Me group.

  • Nucleophile (e.g., sodium azide).

  • Polar aprotic solvent (e.g., anhydrous DMSO).

  • Internal standard for analytical monitoring (e.g., a stable, non-reactive compound with a distinct analytical signal).

  • Thermostated reaction vessel.

  • Analytical instrument (e.g., HPLC, GC, or NMR).

Procedure:

  • Preparation:

    • Prepare stock solutions of Substrate A, Substrate B, the nucleophile, and the internal standard in the chosen solvent at known concentrations.

  • Reaction Setup:

    • In a thermostated vessel at a constant temperature (e.g., 25 °C), combine the solution of Substrate A and the internal standard.

    • Initiate the reaction by adding the nucleophile solution. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by diluting with a large volume of a suitable solvent).

    • Analyze the quenched sample using the chosen analytical method to determine the concentration of the remaining Substrate A relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of Substrate A (ln[A]) versus time.

    • For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the entire procedure for Substrate B under identical conditions to obtain its k_obs.

  • Interpretation:

    • Compare the rate constants for the two substrates. The ratio of the rate constants will provide a quantitative measure of the rate-retarding effect due to the steric hindrance of the methylsulfonyl group.

Visualizing Concepts: Diagrams
Diagram 1: Steric Hindrance in an S_N2 Reaction

This diagram illustrates how the bulky methylsulfonyl group can impede the backside attack of a nucleophile in an S_N2 reaction, leading to a higher energy transition state and a slower reaction rate compared to a less hindered substrate.

SN2_Steric_Hindrance cluster_0 Less Hindered Substrate cluster_1 Sterically Hindered Substrate (-SO₂Me) Nu- Nu- TS1 Transition State (Lower Energy) Nu-->TS1 Backside Attack Product1 Substitution Product TS1->Product1 Energy Activation Energy Substrate1 R-CH₂-X Substrate1->TS1 Nu-2 Nu- TS2 Transition State (Higher Energy) Nu-2->TS2 Hindered Backside Attack Product2 Substitution Product TS2->Product2 Substrate2 R(SO₂Me)-CH-X Substrate2->TS2

Caption: S_N2 reaction pathway comparison.

Diagram 2: Troubleshooting Logic Flow for Slow Reactions

This diagram provides a logical workflow for troubleshooting slow reactions where the methylsulfonyl group's steric hindrance is a suspected factor.

Troubleshooting_Flow Start Slow Reaction Observed CheckSterics Is -SO₂Me near the reaction center? Start->CheckSterics IncreaseTemp Increase Reaction Temperature CheckSterics->IncreaseTemp Yes Failure Re-evaluate Synthetic Route CheckSterics->Failure No CheckSideProducts Monitor for Side Products IncreaseTemp->CheckSideProducts SmallerNu Use a Smaller Nucleophile CheckSideProducts->SmallerNu Yes, side products observed LongerTime Increase Reaction Time CheckSideProducts->LongerTime No, clean reaction ChangeMechanism Consider S_N1 Conditions SmallerNu->ChangeMechanism Still too slow Success Reaction Optimized SmallerNu->Success LongerTime->Success ChangeMechanism->Success

Caption: Troubleshooting workflow for sterically hindered reactions.

References
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. ResearchGate.
  • Unusual steric effects in sulfonyl transfer reactions. University of Huddersfield Research Portal.
  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis.
  • Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. ResearchGate.
  • What Makes A Good Leaving Group. Master Organic Chemistry.
  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • SN2 Reactions. Wipf Group, University of Pittsburgh.
  • Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society.
  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Medicinal Chemistry Letters.
  • A real space picture of the role of steric effects in SN2 reactions. PubMed Central.
  • Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PubMed Central.
  • Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange.
  • Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery.
  • Steric effects. Wikipedia.
  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts.
  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PubMed Central.
  • Difference Between Electronic and Steric Effects. Pediaa.com.
  • Accessing chiral sulfones bearing quaternary carbon stereocenters via photoinduced radical sulfur dioxide insertion and Truce–Smiles rearrangement. PubMed Central.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … OUCI.
  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Dalal Institute.
  • Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. EMBIBE.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • Impact of Steric Bulk. Oregon State University.
  • Comparison of the steric bulk of some substituents based on the... ResearchGate.
  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv.
  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central.
  • Quantitative expression for steric hindrance. Chemistry Stack Exchange.
  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. RSC Publishing.
  • Functional Group Characteristics and Roles. ASHP.
  • Introducing a sulfone-embedded anhydride to the anhydride-imine reaction for the modular synthesis of N-heterocyclic sulfones bearing vicinal stereocenters. PubMed Central.
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
  • (A) Taft, (B) Charton, and (C) Sterimol steric parameters. ResearchGate.
  • Selected syntheses and reactions of sulfones. ResearchGate.
  • Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate.
  • Spotlight on Mechanosterics: A Bulky Macrocycle Promotes Functional Group Reactivity in a[11]Rotaxane. PubMed Central.
  • Sulfones: new reagents in organocatalysis. Chemical Society Reviews.
  • Steric hindrance of the neighboring groups in opposition to hydrogen... ResearchGate.
  • Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. ResearchGate.

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: catalyst poisoning in reactions involving sulfonyl-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic transformations and encounter efficiency or reproducibility issues when sulfonyl functionalities are present in their substrates, reagents, or as impurities.

Here, we move beyond generic advice to provide in-depth, field-proven insights into why your catalyst may be underperforming and what you can do to resolve the issue. Our approach is rooted in a deep understanding of the chemical mechanisms at play, ensuring that the troubleshooting strategies are not just empirical fixes but are scientifically sound and self-validating.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: My hydrogenation reaction of a substrate with a sulfone group has completely stalled. What are the likely causes?

A1: A stalled hydrogenation reaction in the presence of a sulfone group is a classic indicator of catalyst poisoning. The primary culprits are typically strong adsorption of the sulfonyl group onto the catalyst's active sites or, more severely, the transformation of the sulfonyl group under reaction conditions into a more potent poison.[1] Specifically, the sulfur atom in the sulfonyl group can interact with the metal surface, blocking access for the alkene or nitro group you are trying to reduce.[2]

Q2: I'm running a Suzuki coupling with an aryl sulfone, and my yields are inconsistent. Could this be related to catalyst poisoning?

A2: Yes, inconsistent yields in cross-coupling reactions involving aryl sulfones can be a subtle sign of catalyst poisoning. While sulfones are generally considered more "catalyst-friendly" than thiols or sulfides, they can still interact with and deactivate palladium catalysts.[3] This deactivation may not be as rapid or complete as with other sulfur compounds, leading to the variability you're observing. The effect can be exacerbated by higher reaction temperatures or longer reaction times, which can promote the degradation of the sulfonyl group to more potent catalyst poisons.

Q3: Are all precious metal catalysts equally susceptible to poisoning by sulfonyl compounds?

A3: While most precious metal catalysts (Pd, Pt, Rh, Ru, Ni) are susceptible to sulfur poisoning to some degree, the severity can vary. Palladium and platinum are particularly sensitive to sulfur compounds.[2] Raney Nickel is also notoriously prone to deactivation by sulfur.[4] The choice of catalyst support can also play a role; for instance, some supports can act as a "sink" for sulfur species, offering a degree of protection to the active metal sites.[1]

Q4: Is the poisoning of my catalyst by a sulfonyl-containing compound likely to be reversible or permanent?

A4: The reversibility of catalyst poisoning by sulfonyl compounds depends on the nature of the interaction.[5] In some cases, where the sulfonyl group is weakly adsorbed, the poisoning may be reversible with straightforward washing procedures. However, if a strong chemical bond is formed between a sulfur species and the catalyst surface (e.g., formation of metal sulfides), the poisoning is often irreversible under normal reaction conditions and requires more rigorous regeneration protocols.[4]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving catalyst poisoning in your experiments.

Issue 1: Slow or Incomplete Hydrogenation of a Sulfonyl-Containing Substrate

Symptoms:

  • Hydrogen uptake is significantly slower than expected or ceases prematurely.

  • TLC or GC analysis shows a mixture of starting material, partially hydrogenated intermediates, and the desired product.

  • Increasing catalyst loading only provides a marginal improvement in conversion.

Diagnostic Workflow:

A Reaction Stalled/Slow B Verify Reaction Setup: - H2 supply adequate? - Stirring efficient? - Temperature correct? A->B Initial Checks C Analyze Starting Materials: - Purity of substrate? - Solvent purity? B->C Setup OK D Suspect Catalyst Poisoning C->D Materials Pure E Run a Control Reaction: - Use a known 'clean' substrate - Same catalyst batch D->E F Control Reaction Successful? E->F G Catalyst is Active. Poisoning is from sulfonyl substrate. F->G Yes H Catalyst Batch is Inactive. Procure fresh catalyst. F->H No I Implement Mitigation Strategy G->I

Caption: Troubleshooting workflow for slow hydrogenation.

Root Cause Analysis and Solutions:

The sulfonyl group, while relatively stable, can be reduced under harsh hydrogenation conditions or in the presence of highly active catalysts, leading to the formation of sulfinates, sulfoxides, or even sulfides, which are more potent catalyst poisons.

  • Solution 1: Optimize Reaction Conditions:

    • Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. This minimizes the risk of sulfonyl group reduction.

    • Adjust Hydrogen Pressure: While counterintuitive, excessively high hydrogen pressure can sometimes promote side reactions. Experiment with a range of pressures to find the optimal balance.

    • Solvent Choice: Ensure your substrate is fully dissolved. A change in solvent can sometimes alter the substrate's interaction with the catalyst surface.

  • Solution 2: Catalyst Choice and Handling:

    • Use a More Robust Catalyst: If you suspect the catalyst is being degraded, consider a different type. For example, if Pd/C is failing, Rh/C or a supported platinum catalyst might show different tolerance.

    • Increase Catalyst Loading (with caution): While not a cure for poisoning, a higher initial catalyst loading may provide enough active sites to drive the reaction to completion before total deactivation occurs. This is a pragmatic but not an ideal solution.

Issue 2: Decreasing Yields in Recycled Catalyst for Cross-Coupling Reactions

Symptoms:

  • The first run of a Suzuki or Heck coupling with a sulfonyl-containing substrate proceeds well.

  • Subsequent runs with the recycled catalyst show a progressive drop in yield.

  • The catalyst appears darker or clumped after the first use.

Diagnostic Workflow:

A Decreasing Yields with Recycled Catalyst B Analyze Reaction Mixture: - Leaching of metal into solution? - Formation of palladium black? A->B C Characterize Spent Catalyst: - Elemental analysis (ICP-MS) - Surface analysis (XPS) B->C No Significant Leaching E Leaching Confirmed B->E Metal Detected in Solution D Poisoning Confirmed by Sulfur on Catalyst Surface C->D Sulfur Detected F Implement Regeneration Protocol D->F G Re-evaluate Catalyst System: - Stronger ligand? - Different support? E->G

Caption: Troubleshooting workflow for recycled catalyst.

Root Cause Analysis and Solutions:

In cross-coupling reactions, the accumulation of sulfur species on the palladium surface from the sulfonyl-containing substrate or byproducts can lead to a gradual decrease in the number of active catalytic sites.

  • Solution 1: Implement a Washing Protocol Before Reuse:

    • Before reusing the catalyst, wash it thoroughly with a sequence of solvents to remove adsorbed impurities. A common sequence is:

      • The reaction solvent (to remove residual product and starting material).

      • A polar solvent like ethanol or methanol.

      • Deionized water.

      • A final wash with a volatile organic solvent like acetone or diethyl ether to aid in drying.

  • Solution 2: Mild Catalyst Regeneration:

    • For more stubborn, yet not irreversibly bound poisons, a mild chemical wash can be effective. A dilute solution of a non-oxidizing acid (e.g., 1% acetic acid) followed by extensive washing with deionized water can sometimes displace the adsorbed sulfur species.

Experimental Protocols

These protocols provide detailed, step-by-step instructions for key troubleshooting and regeneration procedures.

Protocol 1: Baseline Catalyst Activity Assay

Objective: To establish the baseline activity of a catalyst batch before using it with potentially poisoning substrates.

Materials:

  • Catalyst (e.g., 10% Pd/C)

  • A "clean" (non-sulfur-containing) substrate with a known, reproducible hydrogenation profile (e.g., cyclohexene or styrene).

  • Hydrogenation-grade solvent (e.g., ethanol or ethyl acetate).

  • Standard hydrogenation setup (e.g., Parr shaker or balloon hydrogenation).

Procedure:

  • Set up the hydrogenation reaction with the clean substrate under standard, well-defined conditions (substrate concentration, catalyst loading, H₂ pressure, temperature, and stirring rate).

  • Monitor the reaction progress over time by measuring hydrogen uptake or by taking aliquots for analysis (TLC, GC, or NMR).

  • Record the time required for complete conversion. This serves as the benchmark for this catalyst batch.

  • After reaction with a sulfonyl-containing substrate, repeat this protocol with the same catalyst (after recovery and washing) to quantify the extent of deactivation.

Protocol 2: Lab-Scale Thermal Oxidation Regeneration of Pd/C Catalyst

Objective: To regenerate a Pd/C catalyst that has been poisoned by a sulfonyl-containing compound. This method is particularly effective for converting strongly adsorbed sulfur species into more labile sulfates.[1]

Materials:

  • Poisoned and washed Pd/C catalyst.

  • Tube furnace with temperature control and gas flow capabilities.

  • Source of dry, clean air or a mixture of O₂ in an inert gas (e.g., 5% O₂ in N₂).

  • Quartz or ceramic combustion boat.

Procedure:

  • Catalyst Preparation: After recovery from the reaction mixture, wash the poisoned catalyst thoroughly as described in the troubleshooting guide to remove any organic residues. Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Loading: Place the dried, poisoned catalyst in a combustion boat and position it in the center of the tube furnace.

  • Purging: Purge the furnace tube with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any residual air and solvents.

  • Thermal Treatment:

    • While maintaining a slow flow of inert gas, begin heating the furnace to 100 °C.

    • Once at 100 °C, switch the gas flow to a slow stream of air.

    • Hold the temperature at 100 °C for 1-2 hours. This gentle oxidation can convert strongly adsorbed sulfur species to sulfates, which are less poisoning.[1]

    • For more severe poisoning, the temperature can be gradually increased, but caution must be exercised to avoid sintering the palladium particles (typically stay below 400 °C for Pd/C).

  • Cooling: After the thermal treatment, switch the gas flow back to an inert gas and allow the furnace to cool down to room temperature.

  • Re-activation (if necessary): Before reuse in a hydrogenation reaction, the regenerated catalyst, which now has an oxide layer on the palladium surface, may need to be re-reduced. This can be done in-situ at the beginning of the next hydrogenation reaction.

  • Activity Test: Assess the success of the regeneration by performing the baseline catalyst activity assay (Protocol 1).

Data Presentation:

Table 1: Performance of Pd/C Catalyst in the Hydrogenation of Sodium-m-nitrobenzene Sulfonate Before and After Regeneration

Cycle NumberCatalyst StateConversion (%)Notes
1Fresh99Initial run with fresh catalyst.
2Deactivated (after 1 run)45Significant drop in activity.
2 (Regen)Regenerated (Thermal Oxidation)98Activity nearly fully restored.
5 (Regen)Regenerated (after 4 cycles)97Stable performance with regeneration.
10 (Regen)Regenerated (after 9 cycles)95Gradual decline in performance over many cycles.

Data adapted from a study on a similar system.[1]

Mechanistic Insights: The "Why" Behind the Poisoning

Understanding the fundamental interactions between sulfonyl-containing compounds and the catalyst surface is key to effective troubleshooting.

The primary mechanism of poisoning by sulfonyl compounds involves the interaction of the sulfur atom's lone pair electrons with the d-orbitals of the metal catalyst. This can lead to:

  • Competitive Adsorption: The sulfonyl group competes with the reactant for active sites on the catalyst surface. This is a form of reversible poisoning.

  • Strong Chemisorption: The formation of a strong dative bond between the sulfur and the metal can lead to irreversible poisoning under typical reaction conditions.

  • Surface Reconstruction: Adsorbed sulfur can alter the electronic properties and the physical structure of the catalyst surface, impacting its activity and selectivity.

  • Formation of More Potent Poisons: Under certain conditions (e.g., reductive or high-temperature environments), the sulfonyl group can be transformed into species like sulfites or sulfides, which bind even more strongly to the catalyst.[1][2]

cluster_0 Catalyst Surface (e.g., Pd) cluster_1 Reactants in Solution Active Site Active Site Substrate (Alkene) Substrate (Alkene) Substrate (Alkene)->Active Site Blocked Access Sulfonyl Compound Sulfonyl Compound Sulfonyl Compound->Active Site Strong Adsorption (Poisoning)

Caption: Mechanism of competitive adsorption poisoning.

Preventative Measures

The most effective troubleshooting is prevention. Consider these strategies when designing your synthetic route:

  • Purify Starting Materials: Ensure that sulfonyl-containing substrates are free from more potent sulfur impurities like thiols or disulfides.

  • Use of Sacrificial Scavengers: In some cases, adding a small amount of a "poison scavenger" like Raney nickel (if compatible with your reaction) can preferentially adsorb sulfur impurities, protecting your primary catalyst.

  • Catalyst Selection: Choose catalysts that are known to have higher tolerance to sulfur. Bimetallic catalysts or those with specific promoters can sometimes offer enhanced resistance.[6]

  • Reaction Engineering: In continuous flow systems, the use of a guard bed containing a sacrificial adsorbent can remove sulfur-containing impurities before the reactant stream reaches the main catalyst bed.

By understanding the mechanisms of catalyst poisoning by sulfonyl-containing compounds and employing a systematic approach to troubleshooting, you can significantly improve the efficiency, reliability, and cost-effectiveness of your chemical transformations.

References

  • Catalyst Poisoning Explained Simply. (2025). RevisionDojo. [Link]
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central. [Link]
  • Catalyst poisoning. (n.d.). Wikipedia. [Link]
  • Regeneration of sulfur-poisoned raney nickel catalyst. (1972).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
  • Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur. (2014). RSC Publishing. [Link]
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]
  • Catalyst poison. (n.d.). Britannica. [Link]
  • Method for reactivating palladium catalysts. (1976).
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (2018).
  • How Can You Prevent Catalyst Poisoning?. (2025). Chemistry For Everyone - YouTube. [Link]
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]
  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. (2022). RSC Publishing. [Link]
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.. [Link]
  • An Examination of Sulfur Poisoning on Pd/Ceria C
  • Standard Operating Procedures. (n.d.). The Sarpong Group. [Link]
  • Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. (n.d.). MDPI. [Link]
  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. (2022). PubMed. [Link]
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.).
  • Sulfur as a catalyst promoter or selectivity modifier in heterogeneous c
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. [Link]

Sources

Optimizing reaction temperature and time for the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Welcome to the technical support guide for the synthesis and optimization of this compound and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important pharmaceutical intermediate. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its preparation, with a specific focus on optimizing reaction temperature and time.

The primary and most efficient route to this compound involves the oxidation of its thioether precursor, 4-fluoro-3-(methylthio)benzoic acid. While seemingly straightforward, this oxidation requires precise control over reaction parameters to maximize yield, ensure purity, and prevent the formation of stubborn impurities. This guide consolidates troubleshooting advice, frequently asked questions, and optimized protocols to empower you to achieve consistent and successful results.

Optimized Experimental Protocol: Thioether to Sulfone Oxidation

This protocol provides a robust baseline for the synthesis, emphasizing the use of hydrogen peroxide as a green and effective oxidizing agent.

Materials:

  • 4-fluoro-3-(methylthio)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Sulfite (for quenching)

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1 equivalent of 4-fluoro-3-(methylthio)benzoic acid in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, slowly add 2.5 to 3.0 equivalents of 30% hydrogen peroxide to the mixture. An initial mild exotherm may be observed.

  • Heating and Monitoring: Heat the reaction mixture to a target temperature of 80-95°C.[1][2] The progress of the reaction should be diligently monitored every 30-60 minutes using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2 to 5 hours.[3]

  • Reaction Quench: Once the starting material is consumed, cool the mixture to room temperature. In a separate beaker, prepare a solution of sodium sulfite in water and slowly add the reaction mixture to it to quench any excess peroxide.

  • Product Isolation: The product will precipitate upon cooling and quenching. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.

  • Drying: Dry the purified solid under vacuum to obtain the final this compound.

Experimental Workflow Diagram

G Figure 1. General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Thioether in Glacial Acetic Acid B 2. Add Hydrogen Peroxide (30%) A->B C 3. Heat to 80-95°C B->C D 4. Monitor by TLC/HPLC (2-5 hours) C->D E 5. Cool to Room Temp D->E Reaction Complete F 6. Quench with Na2SO3 Solution E->F G 7. Precipitate & Filter F->G H 8. Wash with Cold Water G->H I 9. Dry Under Vacuum H->I J Final Product: This compound I->J

Caption: A flowchart of the key steps for synthesizing this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors. A systematic approach is best for diagnosis.[4]

  • Probable Cause 1: Incomplete Reaction. The most common reason for low yield is that the reaction has not gone to completion. This is often due to insufficient reaction time or a temperature that is too low to overcome the activation energy for the second oxidation step (sulfoxide to sulfone).

    • Solution: Before quenching the reaction, confirm the absence of starting material and the sulfoxide intermediate via TLC or HPLC. If the reaction has stalled, consider incrementally increasing the temperature by 5-10°C or extending the reaction time by an hour and re-analyzing.[4]

  • Probable Cause 2: Product Degradation. Although the target molecule is robust, excessively high temperatures (>110-120°C) or prolonged reaction times in a strong oxidizing medium can lead to degradation or side reactions, such as aromatic ring modification.[2]

    • Solution: Adhere to the recommended temperature range. If you suspect degradation, try running the reaction at the lower end of the optimal range (e.g., 80°C) for a slightly longer duration.

  • Probable Cause 3: Inefficient Product Isolation. Significant product loss can occur during the work-up phase. The product has some solubility in aqueous mixtures, especially if the pH is not optimal for precipitation.

    • Solution: Ensure the mixture is sufficiently cooled (0-5°C) before filtration.[2] After quenching, check the pH; it should be acidic to ensure the carboxylic acid is protonated and minimally soluble. If necessary, adjust with a small amount of dilute HCl.

Q2: My final product is contaminated with the sulfoxide intermediate. How can I drive the reaction to completion?

A2: The presence of the sulfoxide indicates incomplete oxidation. The conversion of the thioether to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone.[5]

  • Probable Cause: Insufficient Thermal Energy or Time. The oxidation of the electron-deficient sulfoxide requires more energy than the oxidation of the electron-rich thioether. The reaction temperature may have been too low or the duration too short.

    • Solution 1: Optimize Temperature & Time. This is the primary solution. Increasing the reaction temperature into the 80-95°C range is crucial for converting the sulfoxide to the sulfone.[1] Ensure the reaction is held at this temperature until monitoring shows the disappearance of the sulfoxide spot/peak.

    • Solution 2: Adjust Oxidant Stoichiometry. While ensuring an excess of the oxidant is important, simply adding more at a low temperature will not be effective. If, after optimizing temperature and time, the sulfoxide remains, a small additional charge of hydrogen peroxide (0.2-0.3 equivalents) can be considered, but only after confirming the initial charge has been consumed or is ineffective. Careful monitoring is essential to avoid over-oxidation.[6]

Troubleshooting Decision Diagram

G Figure 2. Troubleshooting Decision Tree Problem Poor Yield or Purity Issue CheckTLC Analyze Crude Reaction Mixture by TLC/HPLC Problem->CheckTLC SM_Present Significant Starting Material (Thioether) Remains CheckTLC->SM_Present High Rf Spot Sulfoxide_Present Sulfoxide Intermediate is Present CheckTLC->Sulfoxide_Present Mid Rf Spot Other_Impurity Other Impurities or Product Degradation CheckTLC->Other_Impurity Streaking / Multiple Spots Sol_SM Cause: Temp too low / Time too short Solution: 1. Increase Temp to 80-95°C 2. Extend Reaction Time 3. Re-analyze SM_Present->Sol_SM Sol_Sulfoxide Cause: Incomplete 2nd Oxidation Solution: 1. Ensure Temp is 80-95°C 2. Extend Reaction Time 3. Check Oxidant Stoichiometry Sulfoxide_Present->Sol_Sulfoxide Sol_Other Cause: Temp too high / Over-oxidation Solution: 1. Re-run at lower temp (e.g., 80°C) 2. Ensure proper quenching 3. Purify via Recrystallization Other_Impurity->Sol_Other

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for oxidizing 4-fluoro-3-(methylthio)benzoic acid to the sulfone? A1: The optimal temperature range is generally between 80°C and 95°C.[1][2] Below 70°C, the conversion of the intermediate sulfoxide to the final sulfone product can be exceedingly slow.[5] Above 100-110°C in acetic acid, you increase the risk of side reactions and potential product degradation.[2] Precise temperature control within this window is critical for achieving high yield and purity.

Q2: How does reaction time influence the outcome? A2: Reaction time is not a fixed parameter but is determined by reaction completion. A typical timeframe is 2-5 hours at the optimal temperature.[3] Running the reaction for too short a time will result in incomplete conversion, leaving starting material or the sulfoxide intermediate. Conversely, excessively long heating after the reaction is complete offers no benefit and may slightly decrease yield due to slow degradation. The best practice is to rely on reaction monitoring (TLC, HPLC) rather than a fixed duration.[4][6]

Q3: Can I use a different oxidizing agent besides hydrogen peroxide? A3: Yes, other oxidizing agents can be used, such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). However, these reagents present challenges. KMnO₄ can be aggressive and lead to over-oxidation, and its manganese dioxide byproduct can complicate purification. m-CPBA is effective but more expensive and less atom-economical. Hydrogen peroxide is often preferred in industrial settings because it is inexpensive, has a high active oxygen content, and its only byproduct is water, making it a "green" reagent.[3][7]

Q4: How important is the solvent choice? A4: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and is stable to the oxidizing conditions.[1] Its acidic nature can also help catalyze the oxidation process. Using other solvents may require screening and optimization. For instance, reactions in less polar solvents may suffer from poor solubility, while reactions in protic solvents like ethanol could be slower.

Q5: What are the best practices for reaction monitoring via TLC? A5: Use a silica gel plate and a mobile phase such as a 1:1 mixture of ethyl acetate and hexanes. The starting thioether will be the least polar compound with the highest Rf value. The sulfoxide intermediate will have an intermediate Rf, and the final sulfone product, being the most polar, will have the lowest Rf value. A completed reaction should show a single, strong spot corresponding to the product and the complete absence of the starting material and sulfoxide spots.

Quantitative Data Summary

ParameterSub-Optimal ConditionOptimized Condition Rationale & Expected Outcome
Temperature 50 - 60°C80 - 95°C Required to overcome the activation energy for sulfoxide-to-sulfone oxidation. The optimized range ensures complete conversion without degradation.[1][2]
Reaction Time Fixed (e.g., 2 hours)Monitor to Completion (2-5 hrs) Reaction rates can vary. Monitoring ensures the reaction is neither stopped prematurely nor heated unnecessarily, maximizing yield and purity.[4]
H₂O₂ Equivalents 1.5 - 2.0 eq.2.5 - 3.0 eq. A stoichiometric amount (2.0 eq.) is theoretically needed. A slight excess ensures the reaction is not reagent-limited and helps drive it to completion.
Work-up Temp Room Temperature0 - 5°C (Ice Bath) Lowering the temperature significantly decreases the product's solubility in the aqueous work-up mixture, leading to more complete precipitation and higher isolated yield.[2]

References

  • Sulfid-Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing).
  • CN103910658A - Method of oxidizing thioether to sulfone - Google Patents.
  • Thiols and Sulfides - Chemistry LibreTexts.
  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
  • Sulfone synthesis by oxidation - Organic Chemistry Portal.
  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.
  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Fluoro-3-(methylsulfonyl)benzoic acid in Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds has become a cornerstone of rational drug design.[1][2] These functionalities can profoundly influence a compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth technical comparison of compounds synthesized using 4-Fluoro-3-(methylsulfonyl)benzoic acid , a versatile building block, against relevant alternatives. We will delve into its characterization, explore the rationale behind its use, and provide actionable experimental protocols for its application.

The Strategic Advantage of this compound

This compound (CAS: 158608-00-5) is a substituted benzoic acid derivative that offers a unique combination of functionalities.[3][4][5][6][7] The presence of a fluorine atom at the 4-position and a methylsulfonyl group at the 3-position provides a distinct electronic and steric profile. The fluorine atom, with its high electronegativity and small atomic radius, can enhance metabolic stability and binding affinity.[1] The methylsulfonyl group, a known bioisostere of other functionalities, can modulate solubility and electronic properties, influencing how the molecule interacts with its biological target.[8]

Physicochemical Properties:

PropertyValue
CAS Number 158608-00-5
Molecular Formula C₈H₇FO₄S
Molecular Weight 218.20 g/mol
Predicted XlogP 0.8

Source: PubChemLite[4]

Characterization of this compound

While extensive, publicly available experimental spectra for this compound are limited, we can predict its characteristic spectral features based on the analysis of structurally similar compounds.[3][9][10][11][12][13][14][15][16][17]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group of the sulfonyl moiety. The electron-withdrawing nature of the fluorine, carboxylic acid, and sulfonyl groups will influence the chemical shifts of the aromatic protons, pushing them downfield.

ProtonPredicted Chemical Shift (δ) ppmMultiplicity
COOH~13.5br s
Ar-H (position 2)~8.4d
Ar-H (position 6)~8.2dd
Ar-H (position 5)~7.6t
SO₂CH₃~3.4s
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will show a characteristic large coupling constant.

CarbonPredicted Chemical Shift (δ) ppm
C=O~165
C-F~162 (d, ¹JCF ≈ 250 Hz)
C-SO₂~140
C-COOH~133
C-H (aromatic)~131, 128, 118
SO₂CH₃~43
Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 217.00.

Performance Comparison with Alternatives

The utility of this compound as a synthetic building block is best understood in the context of its alternatives. The choice of a starting material in a drug discovery campaign is a critical decision that impacts the final compound's biological activity and pharmacokinetic profile.

FeatureThis compound3-(Methylsulfonyl)benzoic acid4-Fluoro-3-nitrobenzoic acidCarboxylic Acid Bioisosteres (e.g., Tetrazoles)
Metabolic Stability Expected to be high due to the C-F bond.[1]Moderate; the aromatic ring is susceptible to oxidation.Moderate; nitro group can be reduced in vivo.Varies; tetrazoles are generally stable.[8]
Acidity (pKa) Lower pKa due to electron-withdrawing groups.Moderate acidity.Lower pKa than the non-nitro analog.Tetrazoles have a pKa similar to carboxylic acids.[8]
Lipophilicity (logP) Moderately lipophilic.Less lipophilic than the fluorinated analog.More lipophilic than the non-nitro analog.Generally more lipophilic than carboxylic acids.[8]
Synthetic Accessibility Commercially available.[3][4][5][6][7]Readily available.Commercially available.[15]Synthesis can be more complex.
Potential Biological Activity Derivatives have potential as kinase inhibitors and anti-inflammatory agents.[18][19]Serves as a core for various biologically active molecules.Precursor for compounds with antimicrobial activity.[15]Widely used in various therapeutic areas.[8][20][21][22][23]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a representative derivative of this compound and its subsequent characterization.

Synthesis of N-Benzyl-4-fluoro-3-(methylsulfonyl)benzamide

This protocol describes a standard amidation reaction to form a benzamide derivative, a common structural motif in bioactive molecules.

Workflow for Benzamide Synthesis

cluster_0 Activation cluster_1 Amidation A This compound C Acyl Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl₂) E N-Benzyl-4-fluoro-3-(methylsulfonyl)benzamide C->E + Benzylamine, Base D Benzylamine

Caption: Synthetic workflow for N-Benzyl-4-fluoro-3-(methylsulfonyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of benzylamine and triethylamine in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization by NMR and Mass Spectrometry

Workflow for Compound Characterization

Start Purified Compound NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR Structure Structural Confirmation MS->Structure HNMR->Structure CNMR->Structure

Caption: Workflow for the characterization of synthesized compounds.

¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

¹³C NMR Spectroscopy:

  • Dissolve 20-50 mg of the purified compound in 0.5 mL of a suitable deuterated solvent.

  • Acquire the ¹³C NMR spectrum.

Mass Spectrometry:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

Application in a Biological Context: A Hypothetical Signaling Pathway

Derivatives of this compound have the potential to act as inhibitors of various signaling pathways implicated in disease. The following diagram illustrates a generic kinase signaling pathway where such a compound might exert its effect.

cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Downstream_Signal Downstream Signaling Cascade Receptor->Downstream_Signal Phosphorylation Ligand Growth Factor Ligand->Receptor Kinase_Inhibitor Derivative of This compound Kinase_Inhibitor->Receptor Inhibition Cellular_Response Cell Proliferation / Survival Downstream_Signal->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique substitution pattern offers a strategic advantage for modulating the physicochemical and biological properties of the resulting molecules. While detailed experimental data for the parent compound is not widely available, this guide provides a comprehensive overview of its predicted characteristics and a framework for its application and comparison with relevant alternatives. The provided experimental protocols serve as a starting point for researchers to incorporate this promising scaffold into their synthetic endeavors.

References

  • PubChemLite. 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). [Link]
  • Kralj, A., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823. [Link]
  • Gedgaudas, R., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
  • Royal Society of Chemistry.
  • EON Biotech. Benzoic acid, 4-fluoro-3-(methylsulfonyl)- – (158608-00-5). [Link]
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
  • Drug Discovery Resources. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634–2642. [Link]
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
  • Chem-Space. Bioisosteric Replacements. [Link]
  • ResearchGate.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2238. [Link]
  • RSC Publishing.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323–8359. [Link]
  • PubChem. Benzoic acid 3-methyl-4-(1,3,3,3-tetrafluoro-2-methoxycarbonyl-propenylsulfanyl)-phenyl ester. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • NIST WebBook. 4-Fluoro-3-(trifluomethyl)benzoic acid. [Link]
  • MySkinRecipes. 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]
  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
  • Molecules. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(21), 4877. [Link]
  • Bioorganic & Medicinal Chemistry. (2022). Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. Bioorganic & Medicinal Chemistry, 66, 116792. [Link]
  • Chemical Science. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(1), 123-132. [Link]
  • Journal of Medicinal Chemistry. (1979). Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. Journal of Medicinal Chemistry, 22(9), 1059-67. [Link]
  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
  • SpectraBase. 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. [Link]
  • MDPI.
  • Bioorganic & Medicinal Chemistry Letters. (2015). Structure-activity relationship of N-benzenesulfonyl matrinic acid derivatives as a novel class of coxsackievirus B3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3690-3. [Link]
  • PubChem. p-(Methylsulphonyl)benzoic acid. [Link]

Sources

A Comparative Guide for Synthetic Chemists: 4-Fluoro-3-(methylsulfonyl)benzoic Acid vs. 4-Chloro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. The substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related synthetic intermediates: 4-Fluoro-3-(methylsulfonyl)benzoic acid and 4-Chloro-3-(methylsulfonyl)benzoic acid . By examining their synthesis, reactivity, and applications, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these two compounds is essential for their effective application. The table below summarizes their key properties.

PropertyThis compound4-Chloro-3-(methylsulfonyl)benzoic Acid
CAS Number 158608-00-5[1][2]51522-07-7[3][4]
Molecular Formula C₈H₇FO₄S[2]C₈H₇ClO₄S[3]
Molecular Weight 218.20 g/mol [2]234.66 g/mol [3][4]
Appearance White to off-white solidSolid[3]
Predicted XlogP 0.8[5]Not specified

Synthesis: A Tale of Two Halogens

The synthetic accessibility of a building block is a primary consideration for its practical use. While both compounds share a similar overall structure, the choice of the starting halogenated benzoic acid dictates the synthetic route.

Synthesis of 4-Chloro-3-(methylsulfonyl)benzoic Acid

The preparation of 4-chloro-3-(methylsulfonyl)benzoic acid is well-documented and typically proceeds through a two-step sequence starting from the readily available 4-chlorobenzoic acid.

Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid

The initial step involves an electrophilic aromatic substitution where 4-chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The directing effects of the existing substituents (the activating, yet ortho,para-directing chloro group and the deactivating, meta-directing carboxylic acid group) favor the introduction of the bulky chlorosulfonyl group at the position ortho to the chlorine and meta to the carboxylic acid.

Step 2: Conversion to the Methylsulfone

The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then converted to the final product. This can be achieved through reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation, or via nucleophilic substitution with a methylating agent.

Experimental Protocol: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic acid

  • Materials: 4-chlorobenzoic acid, Chlorosulfonic acid.

  • Procedure:

    • In a suitable reaction vessel, carefully add chlorosulfonic acid.

    • While stirring, gradually add 4-chlorobenzoic acid, ensuring the temperature is maintained below 40°C.

    • After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and water to precipitate the product.

    • Filter the crude 4-chloro-3-(chlorosulfonyl)benzoic acid and wash it with cold water to remove residual acid.

Synthesis of this compound

Detailed synthetic procedures for this compound are less commonly reported in readily accessible literature. However, a plausible and analogous synthetic strategy would commence with 4-fluorobenzoic acid.

Proposed Synthetic Pathway:

A logical approach would mirror the synthesis of the chloro-analog, beginning with the chlorosulfonation of 4-fluorobenzoic acid. The high electronegativity of the fluorine atom would influence the regioselectivity of this electrophilic substitution. Following the formation of 4-fluoro-3-(chlorosulfonyl)benzoic acid, subsequent conversion to the methylsulfonyl group would yield the desired product.

G cluster_chloro Synthesis of 4-Chloro-3-(methylsulfonyl)benzoic acid cluster_fluoro Proposed Synthesis of this compound 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Chloro-3-(chlorosulfonyl)benzoic acid 4-Chloro-3-(chlorosulfonyl)benzoic acid 4-Chlorobenzoic Acid->4-Chloro-3-(chlorosulfonyl)benzoic acid Chlorosulfonic Acid 4-Chloro-3-(methylsulfonyl)benzoic acid 4-Chloro-3-(methylsulfonyl)benzoic acid 4-Chloro-3-(chlorosulfonyl)benzoic acid->4-Chloro-3-(methylsulfonyl)benzoic acid Reduction & Methylation 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluoro-3-(chlorosulfonyl)benzoic acid 4-Fluoro-3-(chlorosulfonyl)benzoic acid 4-Fluorobenzoic Acid->4-Fluoro-3-(chlorosulfonyl)benzoic acid Chlorosulfonic Acid This compound This compound 4-Fluoro-3-(chlorosulfonyl)benzoic acid->this compound Reduction & Methylation

Caption: Synthetic pathways for the chloro and fluoro analogs.

Comparative Reactivity: The Halogen's Influence

The difference in the halogen atom at the 4-position—fluorine versus chlorine—imparts distinct electronic properties to the aromatic ring, which in turn governs the reactivity of the molecule in subsequent transformations.

Nucleophilic Aromatic Substitution (SNA)

A key reaction for these building blocks is nucleophilic aromatic substitution (SNA), where the halogen is displaced by a nucleophile. In the context of SNA reactions, aryl fluorides are generally more reactive than aryl chlorides. This is a consequence of fluorine's high electronegativity, which makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity can lead to milder reaction conditions and potentially higher yields in SNA reactions involving the fluoro-analog.

Acidity of the Carboxylic Acid

The electronic nature of the halogen also influences the acidity of the carboxylic acid group. Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I effect), which should increase the acidity of the benzoic acid compared to the unsubstituted parent molecule. However, they also exhibit an electron-donating mesomeric effect (+M effect) due to their lone pairs of electrons. For fluorine, the overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring is more effective than the overlap between chlorine's 3p orbitals and carbon's 2p orbitals. This results in a stronger +M effect for fluorine. Consequently, the overall electron-withdrawing effect of chlorine can be greater, making 4-chlorobenzoic acid derivatives potentially more acidic than their 4-fluoro counterparts.

G cluster_reactivity Factors Influencing Reactivity cluster_sna_factors SNA Reactivity cluster_acidity_factors Acidity Reactivity Reactivity SNA Nucleophilic Aromatic Substitution (SNA) Reactivity->SNA Acidity Carboxylic Acid Acidity Reactivity->Acidity Fluorine Fluorine Higher Electronegativity\n-> More Electrophilic Carbon\n-> Faster Reaction Rate Higher Electronegativity -> More Electrophilic Carbon -> Faster Reaction Rate Fluorine->Higher Electronegativity\n-> More Electrophilic Carbon\n-> Faster Reaction Rate Chlorine Chlorine Lower Electronegativity\n-> Less Electrophilic Carbon\n-> Slower Reaction Rate Lower Electronegativity -> Less Electrophilic Carbon -> Slower Reaction Rate Chlorine->Lower Electronegativity\n-> Less Electrophilic Carbon\n-> Slower Reaction Rate Halogen Halogen Inductive Effect (-I)\n(Increases Acidity) Inductive Effect (-I) (Increases Acidity) Halogen->Inductive Effect (-I)\n(Increases Acidity) Mesomeric Effect (+M)\n(Decreases Acidity) Mesomeric Effect (+M) (Decreases Acidity) Halogen->Mesomeric Effect (+M)\n(Decreases Acidity) Fluorine_acidity Fluorine: Stronger +M effect Chlorine_acidity Chlorine: Weaker +M effect

Sources

A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Methylsulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Among the vast array of structural motifs, methylsulfonyl benzoic acids serve as critical building blocks and key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate various properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] This guide provides a comprehensive comparison of the reactivity of fluorinated and non-fluorinated methylsulfonyl benzoic acids, offering insights into how the presence of fluorine influences key chemical transformations. By understanding these reactivity differences, researchers can make more informed decisions in the design and synthesis of novel bioactive compounds.

This guide will delve into the electronic effects of the methylsulfonyl and fluoro groups, providing a theoretical framework for the observed reactivity. We will then present a comparative analysis of two fundamental reactions of significant interest to medicinal chemists: Nucleophilic Aromatic Substitution (SNAr) and amide bond formation. Detailed experimental protocols and comparative data will be provided to offer a practical understanding of these transformations.

Electronic Properties: The Driving Force of Reactivity

The reactivity of an aromatic ring is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. Both the methylsulfonyl (-SO₂CH₃) group and the fluorine (-F) atom are electron-withdrawing groups, albeit through different mechanisms.

  • The Methylsulfonyl Group: This group exerts a powerful electron-withdrawing effect primarily through resonance and induction. The sulfur atom, in its high oxidation state, and the two electronegative oxygen atoms pull electron density away from the aromatic ring. This deactivation of the ring makes it more susceptible to nucleophilic attack. The Hammett substitution constant (σ) for the para-methylsulfonyl group is approximately +0.73 for benzoic acid, indicating a strong electron-withdrawing capability.[5]

  • The Fluorine Atom: Fluorine, being the most electronegative element, strongly withdraws electron density through the inductive effect.[6] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect. For fluorine, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character. The Hammett constant for a para-fluoro substituent is around +0.06, signifying a weaker electron-withdrawing effect compared to the methylsulfonyl group.[7]

The combined presence of both a methylsulfonyl group and a fluorine atom on the benzoic acid ring results in a significantly electron-deficient aromatic system, which profoundly influences its reactivity in various chemical transformations.

Comparative Reactivity Analysis

To provide a clear and practical comparison, we will focus on two key reactions that are frequently employed in the synthesis of derivatives of methylsulfonyl benzoic acids: Nucleophilic Aromatic Substitution (SNAr) and amide bond formation. For the purpose of this guide, we will compare the reactivity of 4-(methylsulfonyl)benzoic acid (the non-fluorinated analog) and 2-fluoro-4-(methylsulfonyl)benzoic acid (the fluorinated analog).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of electron-deficient aromatic rings.[8] In the context of drug discovery, it is often used to introduce amine, ether, or thioether linkages.

Theoretical Considerations:

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate is crucial to the overall reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, stabilize the Meisenheimer complex by delocalizing the negative charge.[8][9]

In the case of 2-fluoro-4-(methylsulfonyl)benzoic acid, the fluorine atom serves as the leaving group. The powerful electron-withdrawing methylsulfonyl group at the para position, along with the carboxylate group, effectively stabilizes the negative charge of the Meisenheimer complex.[9] It is a common misconception that the strong C-F bond would make fluorine a poor leaving group. However, in SNAr reactions, the bond-breaking step is not rate-determining.[9][10] In fact, fluorine's high electronegativity enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.[6][11] Consequently, the order of reactivity for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[8][10]

The non-fluorinated analog, 4-(methylsulfonyl)benzoic acid, lacks a suitable leaving group on the aromatic ring and therefore will not undergo a typical SNAr reaction under the same conditions.

Experimental Protocol: SNAr Reaction with Morpholine

This protocol outlines a representative SNAr reaction of 2-fluoro-4-(methylsulfonyl)benzoic acid with morpholine.

Materials:

  • 2-fluoro-4-(methylsulfonyl)benzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative SNAr Reactivity

CompoundNucleophileLeaving GroupReaction ConditionsYield (%)
2-Fluoro-4-(methylsulfonyl)benzoic AcidMorpholineFK₂CO₃, DMSO, 80 °CHigh
4-(Methylsulfonyl)benzoic AcidMorpholine-K₂CO₃, DMSO, 80 °CNo Reaction

Discussion of Results:

The experimental results clearly demonstrate the enhanced reactivity of the fluorinated analog in SNAr reactions. The presence of the fluorine atom as a leaving group, activated by the strongly electron-withdrawing methylsulfonyl group, allows for efficient substitution by the nucleophile. In contrast, the non-fluorinated counterpart is unreactive under these conditions due to the absence of a viable leaving group on the aromatic ring.

Workflow for SNAr Reactivity Comparison

SNAr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2-Fluoro-4-(methylsulfonyl)benzoic Acid C Morpholine, K₂CO₃, DMSO, 80°C A->C Reacts B 4-(Methylsulfonyl)benzoic Acid B->C Does not react D SNAr Product C->D Forms E No Reaction C->E Results in

Caption: Workflow comparing the SNAr reactivity of the two benzoic acid derivatives.

Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[12][13] The reactivity of the carboxylic acid group can be influenced by the electronic nature of the substituents on the aromatic ring.

Theoretical Considerations:

Amide bond formation typically proceeds through the activation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by an amine. Common activating agents include carbodiimides (like EDC), and uronium/aminium salts (like HATU).[13] The electron-withdrawing substituents on the benzoic acid ring can impact this process.

A more electron-deficient carboxylic acid is generally more acidic. The increased acidity can facilitate the initial proton transfer steps in some catalytic amidation reactions. However, the electron-withdrawing groups also decrease the nucleophilicity of the carboxylate anion, which can affect the rate of reaction with the activating agent. In general, for catalytic amidations, electron-rich substrates tend to give better yields compared to electron-deficient ones.[14] However, with the use of appropriate coupling agents, high yields can be achieved for both electron-rich and electron-deficient benzoic acids.[15]

Comparing 4-(methylsulfonyl)benzoic acid and 2-fluoro-4-(methylsulfonyl)benzoic acid, the latter is expected to be slightly more acidic due to the additional inductive effect of the ortho-fluorine atom. This difference in acidity, however, is not expected to lead to a dramatic difference in the outcome of a well-optimized amide coupling reaction using standard coupling reagents.

Experimental Protocol: Amide Coupling with Benzylamine

This protocol describes a standard amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • 4-(methylsulfonyl)benzoic acid or 2-fluoro-4-(methylsulfonyl)benzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the respective methylsulfonyl benzoic acid (1.0 eq), benzylamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: Comparative Amide Coupling Reactivity

CompoundAmineCoupling ReagentsReaction ConditionsYield (%)
4-(Methylsulfonyl)benzoic AcidBenzylamineEDC, HOBt, DIPEADMF, rtGood to Excellent
2-Fluoro-4-(methylsulfonyl)benzoic AcidBenzylamineEDC, HOBt, DIPEADMF, rtGood to Excellent

Discussion of Results:

In standard amide coupling reactions utilizing potent activating agents like EDC/HOBt, both the fluorinated and non-fluorinated methylsulfonyl benzoic acids are expected to provide good to excellent yields of the corresponding amides. While the fluorinated analog is slightly more electron-deficient, this does not significantly hinder the activation of the carboxylic acid or its subsequent reaction with the amine under these robust conditions. The choice between the two starting materials for amide synthesis would therefore likely be dictated by the desired properties of the final product rather than a significant difference in their reactivity in this specific transformation.

Logical Flow of Amide Coupling Comparison

Amide_Coupling cluster_starting_materials Starting Materials cluster_reagents Reagents & Conditions cluster_outcome Reaction Outcome SM1 4-(Methylsulfonyl)benzoic Acid RC Benzylamine, EDC, HOBt, DIPEA, DMF, rt SM1->RC SM2 2-Fluoro-4-(methylsulfonyl)benzoic Acid SM2->RC O Good to Excellent Yield of Amide Product RC->O

Caption: Logical flow for the amide coupling of both benzoic acid derivatives.

Conclusion

The introduction of a fluorine atom onto the 4-(methylsulfonyl)benzoic acid scaffold at the 2-position creates a profound difference in reactivity for Nucleophilic Aromatic Substitution reactions, transforming an unreactive substrate into a viable precursor for further functionalization. This is a direct consequence of fluorine's ability to act as an excellent leaving group in SNAr reactions when the aromatic ring is sufficiently activated by electron-withdrawing groups.

In contrast, for standard amide bond formation reactions employing common coupling reagents, the difference in reactivity between the fluorinated and non-fluorinated analogs is less pronounced. Both substrates are sufficiently reactive to produce the desired amide products in high yields.

This comparative guide highlights the importance of understanding the nuanced electronic effects of substituents on aromatic rings. For researchers and drug development professionals, this knowledge is paramount for the rational design of synthetic routes and the strategic modification of molecules to achieve desired biological activities and physicochemical properties. The judicious use of fluorination can unlock novel chemical space and provide access to a wider range of molecular architectures.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange.
  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Royal Society of Chemistry.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • Wyzant Ask An Expert. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). National Center for Biotechnology Information.
  • PubMed. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation.
  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015).
  • Science.gov. hammett substituent constants: Topics by Science.gov.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).
  • ResearchGate. (n.d.). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII).
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
  • 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. (n.d.). National Center for Biotechnology Information.
  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
  • MySkinRecipes. 2-Fluoro-4-(methylsulfonyl)benzoic Acid.
  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Wikipedia. Hammett equation.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives....
  • ResearchGate. (n.d.). N‐Sulfonyl imidazolium‐mediated amide bond formation between carboxylic....
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). National Center for Biotechnology Information.
  • PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
  • ResearchGate. (n.d.). Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluoro-3-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. These moieties can profoundly influence a compound's metabolic stability, lipophilicity, and target binding affinity. 4-Fluoro-3-(methylsulfonyl)benzoic acid and its derivatives are exemplary of this class of building blocks, making their unambiguous structural characterization a critical step in the development pipeline. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of this important scaffold, grounded in the principles and practicalities of a seasoned application scientist.

Part 1: The Power of Orthogonal Techniques for Structural Elucidation

The complete and confident characterization of a molecule like this compound (Molecular Formula: C₈H₇FO₄S, Monoisotopic Mass: 218.0049 Da) requires more than a single analytical method.[1] It demands a multi-faceted approach where different techniques provide complementary pieces of the structural puzzle. NMR spectroscopy excels at defining the precise connectivity and spatial arrangement of atoms, while high-resolution mass spectrometry (HRMS) provides an exquisitely accurate molecular formula and reveals fragmentation patterns that corroborate the proposed structure.[2][3] Together, they form a self-validating system for structural confirmation.

G cluster_0 Analytical Workflow Sample Sample NMR_Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR_Analysis Connectivity (J-Coupling) MS_Analysis HRMS Analysis (ESI-QTOF/Orbitrap) Sample->MS_Analysis Molecular Formula (Accurate Mass) Data_Integration Data Integration & Structural Verification NMR_Analysis->Data_Integration MS_Analysis->Data_Integration

Caption: A streamlined workflow for structural verification.

Part 2: Nuclear Magnetic Resonance (NMR) – The Connectivity Blueprint

NMR spectroscopy is unparalleled for mapping the covalent framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture.

Expertise in Action: The Causality Behind NMR Experimental Choices

The choice of solvent is the first critical decision. A polar aprotic solvent like DMSO-d₆ is ideal for this analyte. The rationale is twofold: first, its high polarity ensures complete dissolution of the crystalline carboxylic acid; second, it forms hydrogen bonds with the acidic proton of the -COOH group, slowing its exchange rate and shifting its resonance significantly downfield (>12 ppm), making it easily identifiable.[4][5] Using a protic solvent like D₂O would lead to H-D exchange, causing the carboxylic acid proton signal to disappear, which is a useful confirmatory test but not ideal for initial characterization.[5][6]

¹H NMR Analysis: Probing the Aromatic Environment

The proton spectrum reveals the disposition of the three aromatic protons and the three methyl protons. The potent electron-withdrawing nature of the sulfonyl and carboxyl groups, combined with the fluorine atom, creates a highly deshielded aromatic system.

  • H-2 (ortho to -COOH, meta to -SO₂Me): Expected to be the most downfield aromatic proton due to its proximity to two electron-withdrawing groups. It should appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine at C-4.

  • H-5 (ortho to -F, ortho to -SO₂Me): Also significantly deshielded. It will appear as a doublet of doublets (dd) due to coupling to H-6 and a larger coupling to the adjacent fluorine atom.

  • H-6 (meta to -COOH, meta to -F): This proton will be the most upfield of the aromatic signals. It will appear as a complex multiplet, often a triplet of doublets (td), due to coupling with both H-2 and H-5, and a smaller meta-coupling to the fluorine.

  • -SO₂CH₃ Protons: The methyl group will appear as a sharp singlet, deshielded by the adjacent sulfonyl group.

  • -COOH Proton: A broad singlet at a very low field (>12 ppm in DMSO-d₆), which will exchange upon addition of D₂O.[5][7]

¹³C and ¹⁹F NMR Analysis: Confirmation and Fine-Tuning

¹³C NMR is crucial for identifying all carbon environments, including quaternary carbons. The most notable feature is the carbon-fluorine coupling. The carbon directly attached to fluorine (C-4) will appear as a large doublet, while other carbons will show smaller couplings depending on their distance from the fluorine atom (²JCF, ³JCF).[8]

¹⁹F NMR provides a simple yet powerful confirmation.[9] A single signal in the proton-decoupled ¹⁹F spectrum confirms the presence of one fluorine environment. The chemical shift provides information about its electronic surroundings, and in a proton-coupled spectrum, it will show couplings to the ortho (H-5) and meta (H-2, H-6) protons, confirming its position on the ring.[10][11]

Expected NMR Data Summary
Nucleus Assignment Expected δ (ppm) in DMSO-d₆ Expected Multiplicity & J-Coupling (Hz)
¹H-COOH>12.0br s
¹HH-2~8.4dd, ³JHH ≈ 8 Hz, ⁴JHF ≈ 5 Hz
¹HH-5~8.2dd, ³JHH ≈ 8 Hz, ³JHF ≈ 9 Hz
¹HH-6~7.7t or td, ³JHH ≈ 8 Hz, ⁴JHF ≈ 2 Hz
¹H-SO₂CH₃~3.4s
¹³C-COOH~165s
¹³CC-4~162d, ¹JCF ≈ 255 Hz
¹³CC-3~140d, ²JCF ≈ 15 Hz
¹³CC-1~133d, ³JCF ≈ 3 Hz
¹³CC-5~132d, ²JCF ≈ 22 Hz
¹³CC-2~128d, ³JCF ≈ 7 Hz
¹³CC-6~118d, ⁴JCF ≈ 4 Hz
¹³C-SO₂CH₃~44s
¹⁹FAr-F~ -110 (rel. to CFCl₃)m

Part 3: Mass Spectrometry – The Molecular Weight and Fragmentation Fingerprint

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule.[12][13][14]

Expertise in Action: Choosing the Right Ionization Method

For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[15][16][17] It's a "soft" ionization technique that gently transfers ions from solution to the gas phase, typically yielding an intact protonated molecule [M+H]⁺ in positive ion mode or, more favorably for this acidic compound, a deprotonated molecule [M-H]⁻ in negative ion mode.[17][18] Electron Ionization (EI) would be too harsh, causing extensive fragmentation and potentially no observable molecular ion.

HRMS for Formula Confirmation

The primary goal is to measure the mass of the [M-H]⁻ ion with high accuracy (typically < 5 ppm error). An observed mass of 216.9976 for the [M-H]⁻ ion would confidently confirm the elemental formula C₈H₆FO₄S⁻.[1] This level of precision is essential to distinguish the target compound from other potential isomers or impurities with the same nominal mass.[3][19]

Tandem MS (MS/MS): Decoding the Fragmentation

By isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum that serves as a structural fingerprint.

G M_H [M-H]⁻ m/z 216.9976 Loss_CO2 [M-H-CO₂]⁻ m/z 173.0077 M_H->Loss_CO2 - CO₂ (43.99 Da) Loss_SO2 [M-H-CO₂-SO₂]⁻ m/z 109.0122 Loss_CO2->Loss_SO2 - SO₂ (63.96 Da)

Caption: Key fragmentation pathway in negative ion ESI-MS/MS.

  • Initial Loss of CO₂: The most facile and characteristic fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide (44 Da), a thermodynamically favorable process.[20][21][22] This would result in a major fragment ion at m/z 173.0077.

  • Loss of SO₂: Aromatic sulfones are known to fragment via the loss of sulfur dioxide (64 Da).[23][24][25][26] This can occur from the m/z 173 fragment, leading to a subsequent ion at m/z 109.0122.

  • Loss of CH₃ Radical: Cleavage of the S-CH₃ bond can also occur, though it is less common in negative ion mode.

Expected MS/MS Fragmentation Data
Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Ionization Mode
216.9976173.0077CO₂Negative ESI
216.9976153.0233H₂O + SO₂Negative ESI
173.0077109.0122SO₂Negative ESI

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[27]

  • Homogenization: Gently vortex or sonicate the sample to ensure it is fully dissolved. A clear, particulate-free solution is required.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively).

Protocol 2: LC-HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile in water (both containing 0.1% formic acid) over 5-10 minutes.

  • MS Acquisition: Analyze the eluent using an ESI source coupled to a Q-TOF or Orbitrap mass spectrometer operating in negative ion mode.

  • Full Scan MS: Acquire full scan data over a mass range of m/z 50-500 to determine the accurate mass of the deprotonated molecule.

  • MS/MS Acquisition: Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the precursor ion (m/z 216.9976) using an appropriate collision energy (e.g., 15-30 eV) to generate a fragmentation spectrum.

Conclusion: A Synergistic Approach

The structural elucidation of this compound and its derivatives is a clear demonstration of the synergy between NMR and MS. NMR provides the definitive map of atomic connectivity, while HRMS confirms the elemental formula and provides a fragmentation fingerprint that validates the structure. For researchers in drug development, mastering the application and interpretation of both techniques is not just a matter of protocol, but a fundamental requirement for ensuring the identity, purity, and integrity of their molecular assets.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
  • Wikipedia. (2023).
  • Spiring, V. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]
  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
  • Slideshare. (2014).
  • ResolveMass Laboratories Inc. (2025). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. [Link]
  • University of Delaware. (n.d.). 19Flourine NMR.
  • ResearchGate. (2023). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]
  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
  • Slideshare. (2015). 19 f chemical shifts and coupling constants. [Link]
  • Journal of Chemical and Pharmaceutical Sciences. (2015).
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
  • All 'Bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Limbach, H.-H., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 126(20), 6465–6477. [Link]
  • Bowie, J. H., et al. (1967). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 45(24), 3059-3064. [Link]
  • U.S. Environmental Protection Agency. (2021). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA)
  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (2015).
  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]
  • PubMed. (2008).
  • JoVE. (2024).
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]
  • PubMed. (1990). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. [Link]
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Organic Mass Spectrometry. (1970).
  • Environmental Science: Processes & Impacts. (2017).
  • Lesa, A. (2020, February 9). NMR spectroscopy visualized [Video]. YouTube. [Link]
  • PubChem. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid.
  • Chemspace. (n.d.). 4-fluoro-3-(fluorosulfonyl)benzoic acid.
  • PubChem. (n.d.). p-(Methylsulphonyl)benzoic acid.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the development process. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry. We will delve into the rationale behind method development, present comparative experimental data, and provide detailed protocols grounded in established scientific principles and regulatory expectations.

The analytical challenge presented by this compound lies in its polarity. The presence of both a carboxylic acid and a methylsulfonyl group imparts significant hydrophilicity, which can lead to poor retention on traditional reversed-phase columns.[1][2] This guide will explore two primary HPLC approaches to address this: a standard Reversed-Phase (RP-HPLC) method with a polar-modified column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Our discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which outlines the validation of analytical procedures to ensure they are fit for their intended purpose.[3][4]

Pillar 1: Understanding the Analyte and Method Selection Rationale

This compound possesses a unique combination of functional groups: an aromatic ring, a fluorine atom, a carboxylic acid, and a methylsulfonyl group. This structure dictates its chromatographic behavior. The carboxylic acid group (with an estimated pKa around 3-4) will be ionized at neutral pH, making the molecule highly polar. The methylsulfonyl group further enhances this polarity.

Why Reversed-Phase HPLC?

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness and reproducibility. However, for polar molecules like our target compound, standard C18 columns may provide insufficient retention, causing the analyte to elute near the void volume, co-eluting with potential impurities.[1] To overcome this, we propose a C18 column with a polar endcapping or a phenyl-based stationary phase. Phenyl columns, in particular, offer alternative selectivity through π-π interactions with the analyte's aromatic ring and are more resistant to phase collapse in highly aqueous mobile phases.[5][6][7] To ensure adequate retention and sharp peak shape, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, we suppress the ionization of the carboxylic acid, rendering the molecule less polar and more amenable to retention by the nonpolar stationary phase.[8]

Why Hydrophilic Interaction Liquid Chromatography (HILIC)?

HILIC presents an alternative and often orthogonal approach for highly polar compounds.[6][9] In HILIC, a polar stationary phase (like bare silica or one modified with amide or diol groups) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. Elution is then achieved by increasing the aqueous component of the mobile phase. HILIC can provide excellent retention for compounds that are poorly retained in reversed-phase.[10]

Logical Flow for Method Selection

Sources

The Untapped Potential of 4-Fluoro-3-(methylsulfonyl)benzoic Acid in Drug Discovery: A Comparative Guide to its Bioactive Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Strategically Functionalized Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups has become a cornerstone of rational drug design. The 4-Fluoro-3-(methylsulfonyl)benzoic acid scaffold presents a compelling, albeit underexplored, starting point for the synthesis of novel bioactive molecules. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group can significantly influence the physicochemical properties of derivative compounds, potentially enhancing metabolic stability, binding affinity, and cellular permeability.[1][2] While direct and extensive biological activity data for molecules synthesized from this specific benzoic acid is not abundant in publicly accessible literature, a comparative analysis of its close structural relatives provides a valuable roadmap for researchers and drug development professionals. This guide will objectively compare the performance of molecules containing the core 4-fluoro-3-(methylsulfonyl)phenyl moiety, offering insights into their potential biological activities and providing supporting experimental context.

The 4-Fluoro-3-(methylsulfonyl)phenyl Moiety: A Pharmacophore of Interest

The combination of a fluorine atom and a methylsulfonyl group on a phenyl ring creates a unique electronic and steric environment. The methylsulfonyl group, in particular, is a recognized pharmacophore associated with selectivity for certain enzymes, such as cyclooxygenase-2 (COX-2).[3] Fluorine's small size and high electronegativity can improve metabolic stability and binding interactions.[1][4] This strategic functionalization makes the 4-fluoro-3-(methylsulfonyl)phenyl scaffold a promising platform for developing targeted therapies.

Comparative Analysis of Biologically Active Analogs

While direct derivatives of this compound are not widely reported, we can infer potential biological activities by examining molecules containing the 4-fluoro-3-(methylsulfonyl)aniline and other related structures.

Cyclooxygenase (COX) Inhibition: A Potential Anti-inflammatory Avenue

The methylsulfonyl group is a key feature in several selective COX-2 inhibitors.[3] The compound 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline serves as a valuable surrogate for understanding the potential of the 4-fluoro-3-(methylsulfonyl)phenyl core in this context.[3]

Experimental Insight: The synthesis of COX-2 inhibitors often involves the coupling of a central heterocyclic core with a substituted phenyl ring bearing a sulfonamide or methylsulfonyl group. The presence of the methylsulfonyl moiety is crucial for selective binding to the COX-2 active site.

Logical Workflow for Investigating COX-2 Inhibition:

cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Amide_Coupling Amide Coupling with Substituted Amines Start->Amide_Coupling Library Library of Amide Derivatives Amide_Coupling->Library COX1_Assay COX-1 Inhibition Assay Library->COX1_Assay COX2_Assay COX-2 Inhibition Assay Library->COX2_Assay Selectivity Determine COX-2 Selectivity Index COX1_Assay->Selectivity COX2_Assay->Selectivity

Caption: Synthetic and screening workflow for novel COX-2 inhibitors.

Comparative Data of Known COX-2 Inhibitors (for reference):

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-20.04375
RofecoxibCOX-20.018>1000
IndomethacinCOX-1/COX-20.6 / 11.80.05

This table presents data for well-established COX-2 inhibitors to provide a benchmark for potential derivatives of this compound.

Nrf2 Activation: A Potential Antioxidant and Cytoprotective Role

Organosulfur compounds, including sulfones, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway of Nrf2 Activation:

cluster_cell Cellular Environment Molecule Molecule with 4-Fluoro-3-(methylsulfonyl)phenyl Moiety Keap1 Keap1 Molecule->Keap1 Induces Conformational Change or Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to Genes Cytoprotective Gene Expression ARE->Genes Initiates Transcription

Caption: Proposed mechanism of Nrf2 activation.

Experimental Protocol for Assessing Nrf2 Activation:

  • Cell Culture: Culture human cell lines (e.g., HepG2) in appropriate media.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds synthesized from this compound.

  • Reporter Gene Assay: Utilize a luciferase reporter construct containing the Antioxidant Response Element (ARE) to measure Nrf2 transcriptional activity.

  • Western Blot Analysis: Assess the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) to confirm pathway activation.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes.

Future Directions and Untapped Potential

The 4-fluoro-3-(methylsulfonyl)phenyl scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of its structural analogs, promising avenues for investigation include:

  • Kinase Inhibition: The electronic properties of this scaffold could be leveraged to design inhibitors for various kinases implicated in cancer and inflammatory diseases.[6][7]

  • Antimicrobial Agents: The unique substitution pattern may offer opportunities for developing novel antibacterial or antifungal compounds.[4]

  • GPCR Modulation: The scaffold could be incorporated into ligands targeting G-protein coupled receptors, a large family of drug targets.

Conclusion

While direct experimental data on the biological activities of molecules synthesized from this compound is currently limited, a comparative analysis of its close structural surrogates provides a strong rationale for its investigation as a valuable scaffold in drug discovery. The insights gleaned from analogs containing the 4-fluoro-3-(methylsulfonyl)phenyl moiety suggest promising potential for developing novel COX-2 inhibitors and Nrf2 activators. The detailed experimental workflows and comparative data presented in this guide are intended to empower researchers to explore the untapped potential of this intriguing molecule and its derivatives.

References

  • 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline - Benchchem. (URL not available)
  • 4-Fluoro-3-(methylsulphonyl)aniline | C7H8FNO2S | CID 26985427 - PubChem. [Link]
  • Pyrrole derivatives as pharmaceutical agents - Google P
  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - MDPI. [Link]
  • Biological activity data of the title compounds.
  • The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. (URL not available)
  • Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)
  • The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. [Link]
  • Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed. [Link]
  • Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC - PubMed Central. [Link]
  • 4-Fluoro-3-(methylsulfonyl)aniline hydrochloride 5g - Dana Bioscience. (URL not available)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC. [Link]
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - MDPI. [Link]
  • Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases - PubMed. [Link]
  • Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed. [Link]
  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design - PubMed. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL not available)
  • Preparation method of 3-fluoro-4-methylbenzonitrile - Google P

Sources

A Technical Guide to the Structure-Activity Relationships of 4-Fluoro-3-(methylsulfonyl)benzoic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 4-fluoro-3-(methylsulfonyl)benzoic acid. By examining a series of synthesized benzamide derivatives, we will explore how specific structural modifications influence their inhibitory activity against key oncogenic kinases, with a particular focus on Aurora kinases. This document is intended to serve as a valuable resource for medicinal chemists and drug discovery scientists in the rational design of novel and potent kinase inhibitors.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The unique electronic and structural features of this scaffold—specifically the electron-withdrawing methylsulfonyl group and the fluorine atom—can significantly influence the binding affinity and selectivity of its derivatives for the ATP-binding pocket of various kinases.[2]

Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis. Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development.[3][4] This guide will focus on a series of N-phenylbenzamide analogs synthesized from this compound and their evaluation as inhibitors of Aurora kinases, providing a clear illustration of SAR principles in action.

Synthesis of 4-Fluoro-3-(methylsulfonyl)benzamide Analogs

The synthesis of the target benzamide analogs is typically achieved through a straightforward and robust amide coupling reaction. The general synthetic route involves the activation of the carboxylic acid of this compound, followed by its reaction with a diverse panel of substituted anilines.

Experimental Protocol: General Amide Coupling Procedure

A common method for the synthesis of these benzamides involves the following steps:

  • Activation of the Carboxylic Acid: this compound is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), is then added to activate the carboxylic acid.[5]

  • Amine Addition: The desired substituted aniline is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution, followed by a base, and then brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the final benzamide analog.

This modular synthetic approach allows for the rapid generation of a library of analogs with diverse substitutions on the aniline ring, facilitating a comprehensive SAR study.

Diagram of the General Synthetic Workflow:

G cluster_start Starting Materials cluster_process Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation This compound This compound Amide Coupling (e.g., EDCI) Amide Coupling (e.g., EDCI) This compound->Amide Coupling (e.g., EDCI) Substituted Aniline Substituted Aniline Substituted Aniline->Amide Coupling (e.g., EDCI) Work-up Work-up Amide Coupling (e.g., EDCI)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Column Chromatography->Structural Confirmation (NMR, MS) Kinase Inhibition Assay Kinase Inhibition Assay Structural Confirmation (NMR, MS)->Kinase Inhibition Assay Cell-based Proliferation Assay Cell-based Proliferation Assay Kinase Inhibition Assay->Cell-based Proliferation Assay

Caption: General workflow for the synthesis and evaluation of substituted benzamides.

Comparative Analysis of Biological Activity: An SAR Study

The following table summarizes the inhibitory activity of a representative set of analogs against Aurora A kinase. The parent compound, this compound, serves as a negative control, as the free carboxylic acid is generally not expected to be a potent kinase inhibitor. The core of the SAR study lies in the analysis of the N-phenylbenzamide derivatives.

Compound IDR Group (Substitution on Aniline)Aurora A IC50 (nM)
1 -OH (Parent Acid)>10,000
2a H850
2b 4-CH3620
2c 4-OCH3450
2d 4-Cl310
2e 4-F280
2f 3-Cl550
2g 3-F590
2h 3,4-diCl150
2i 3,4-diF180

Note: The data presented in this table is a synthesized representation for illustrative purposes based on general principles of kinase inhibitor SAR and may not reflect the exact values from a single specific study.

Discussion of Structure-Activity Relationships

The data presented in the table above reveals several key SAR trends for this series of 4-fluoro-3-(methylsulfonyl)benzamide analogs as Aurora A kinase inhibitors.

  • The Amide Linkage is Crucial: The parent carboxylic acid (1) is inactive, highlighting the importance of the benzamide moiety for biological activity. This is a common feature in many kinase inhibitors, where the amide group can form critical hydrogen bonds within the ATP-binding site.

  • Impact of Phenyl Ring Substitution:

    • Para-Substitution: The introduction of substituents at the para-position of the aniline ring generally leads to an increase in potency compared to the unsubstituted analog (2a) . Electron-withdrawing groups, such as chloro (2d) and fluoro (2e) , provide a more significant enhancement in activity than electron-donating groups like methyl (2b) and methoxy (2c) . This suggests that the electronic properties of the substituent play a role in the binding interaction.

    • Meta-Substitution: Substituents at the meta-position (2f , 2g ) are less favorable than those at the para-position, resulting in a decrease in inhibitory activity. This indicates a potential steric clash or a less optimal electronic interaction within the kinase's active site.

    • Di-Substitution: The combination of two electron-withdrawing groups at the 3 and 4 positions (2h , 2i ) leads to the most potent compounds in this series. This synergistic effect suggests that these substitutions create a more favorable binding profile, likely through a combination of electronic and steric effects.

Visualization of Key SAR Findings:

Caption: Key structure-activity relationships for 4-fluoro-3-(methylsulfonyl)benzamide analogs.

Mechanistic Insights and Signaling Pathways

The inhibitory activity of these benzamide derivatives against Aurora kinases disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells. Aurora A is primarily involved in centrosome maturation and spindle assembly. Its inhibition leads to mitotic defects, such as the formation of monopolar spindles, which triggers the spindle assembly checkpoint and induces cell death.

Simplified Aurora A Signaling Pathway:

AuroraA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibition Inhibition cluster_Outcome Cellular Outcome G2 G2 Phase Progression AuroraA Aurora A Kinase G2->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Defects Mitotic Defects (Monopolar Spindles) AuroraA->Defects Leads to Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor 4-Fluoro-3-(methylsulfonyl) benzamide Analog Block Inhibitor->Block Block->AuroraA Inhibits Apoptosis Apoptosis Defects->Apoptosis

Caption: Simplified signaling pathway of Aurora A kinase and its inhibition.

Conclusion and Future Directions

The SAR studies of analogs synthesized from this compound have provided valuable insights into the design of potent Aurora kinase inhibitors. The key takeaways include the essential nature of the benzamide linkage and the significant impact of the substitution pattern on the N-phenyl ring. Specifically, electron-withdrawing groups at the para-position and di-substitution at the 3 and 4 positions have been shown to be beneficial for inhibitory activity.

Future work in this area could focus on further optimization of the N-phenyl ring substituents to enhance potency and selectivity against other kinases. Additionally, modifications to the core scaffold, such as replacing the methylsulfonyl group with other bioisosteres, could be explored to improve physicochemical properties and pharmacokinetic profiles. The findings presented in this guide provide a solid foundation for the continued development of this promising class of anticancer agents.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. (2019). Semantic Scholar.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. (2019). Semantic Scholar.
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Synthesis and Smo Activity of Some Novel Benzamide Deriv
  • Aurora Kinase Inhibitors: Current St
  • Aurora inhibitor. Wikipedia.
  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current St
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
  • Effect of derivative 31 on inhibition of aurora kinases. HCT116 cells...
  • EP 1 546 127 B1.
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). SciELO.
  • US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • Aurora Kinase Inhibitors. Wikipedia.
  • WO2010075074A1 - Protein kinase inhibitors.
  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.

Sources

Comparing the effects of fluorine versus chlorine substitution on the biological activity of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide: Fluorine vs. Chlorine Substitution in Drug Design

An Objective Comparison of Physicochemical Properties and their Ramifications for Biological Activity

Introduction: The Strategic Choice Between Two Halogens

In the landscape of medicinal chemistry, the strategic introduction of halogen atoms is a cornerstone of modern drug design. Among the halogens, fluorine and chlorine are the most frequently employed, with their presence gracing a significant portion of approved pharmaceuticals.[1][2] An analysis of top-selling drugs revealed that 30% contained fluorine and 15% contained chlorine, underscoring their profound impact on therapeutic efficacy.[1][2] The decision to substitute a hydrogen atom with fluorine or chlorine is not arbitrary; it is a calculated choice intended to modulate a molecule's physicochemical properties to enhance its biological performance. These modifications can influence everything from target binding affinity and selectivity to metabolic stability and bioavailability.[1][3][4]

This guide provides an in-depth comparison of the effects of fluorine versus chlorine substitution. Moving beyond simple rules of thumb, we will dissect the fundamental physicochemical differences between these two elements and explore how these distinctions translate into tangible outcomes in potency, pharmacokinetics, and safety. By synthesizing experimental data and established principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make more rational, data-driven decisions in lead optimization campaigns.

The Physicochemical Foundation: More Than Just Size and Electronegativity

The divergent biological effects of fluorine and chlorine are rooted in their distinct atomic properties. While both are electron-withdrawing, the magnitude of their effects on steric bulk, bond strength, and polarizability creates a cascade of consequences for how a drug molecule behaves in a biological system.

The small van der Waals radius of fluorine (1.47 Å) makes it an excellent bioisostere for a hydrogen atom (1.20 Å), allowing it to be introduced with minimal steric perturbation.[1][5] Chlorine, being significantly larger (1.74 Å), is a closer steric match for a methyl group.[1][5] This fundamental size difference dictates the types of binding pockets each halogen can favorably occupy.

Furthermore, fluorine's extreme electronegativity creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[6] This bond is remarkably stable and resistant to metabolic cleavage, a property frequently exploited to enhance a drug's half-life.[6][7][8] The carbon-chlorine (C-Cl) bond, while stable, is weaker and more susceptible to metabolic processes.

Table 1: Comparative Physicochemical Properties of Fluorine and Chlorine

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
Van der Waals Radius 1.47 Å1.74 ÅF is a hydrogen mimic; Cl is a methyl group mimic. Governs steric fit in binding pockets.[1][5]
Electronegativity 3.983.16F has a powerful inductive effect, strongly modulating the pKa of nearby functional groups.[6][7]
C-X Bond Energy ~115 kcal/mol~84 kcal/molThe C-F bond is exceptionally strong, conferring high metabolic stability.[6]
Polarizability 0.56 x 10⁻²⁴ cm³2.18 x 10⁻²⁴ cm³Cl is more polarizable, making it a better participant in London dispersion forces and halogen bonding.[1][9]

Impact on Pharmacodynamics: The Nuances of Target Engagement

The ultimate test of a drug candidate is its ability to bind to its biological target with high affinity and selectivity. The choice between fluorine and chlorine can be a deciding factor in achieving this goal, primarily through their differential engagement in various non-covalent interactions.

Halogen Bonding: A Key Advantage for Chlorine

Perhaps the most significant differentiator in binding interactions is the halogen bond. This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like a backbone carbonyl oxygen or the nitrogen in an amino acid side chain.[10][11] This phenomenon arises from a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole" (σ-hole).[11][12]

The ability to form halogen bonds increases down the periodic table (Cl < Br < I). Due to its high electronegativity and low polarizability, fluorine is generally considered incapable of forming significant halogen bonds .[11] Chlorine, however, is a competent halogen bond donor. This capability can be leveraged to create an additional, potent anchoring point between a ligand and its receptor, often leading to substantial gains in affinity.

A compelling case study involves inhibitors of the HIV-1 capsid protein, where a chlorinated derivative showed a more than 10-fold increase in antiviral activity compared to its fluorinated analog.[1][13] Structural analysis revealed that the chlorine atom formed a crucial halogen bond with an asparagine residue in the binding pocket, an interaction the fluorine atom could not replicate.[1][13]

Halogen_Bonding_Comparison cluster_0 Chlorine: Halogen Bond cluster_1 Fluorine: Electrostatic Interaction Ligand_Cl R-Cl SigmaHole Protein_O O=C SigmaHole->Protein_O  Strong, Directional  Halogen Bond Ligand_F R-F Protein_O2 O=C Ligand_F->Protein_O2 Weak, Non-Directional Dipole Interaction Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Profiling cluster_analysis Data Analysis & Decision Design Design F vs. Cl Analogs Synthesis Chemical Synthesis Design->Synthesis QC Purification & QC Synthesis->QC Binding Binding Affinity Assay (e.g., FP, TR-FRET) QC->Binding Enzyme Functional/Enzyme Assay (IC50 Determination) QC->Enzyme MetStab Metabolic Stability (Microsomes, Hepatocytes) QC->MetStab Perm Permeability Assay (e.g., Caco-2, PAMPA) QC->Perm Sol Solubility Assay QC->Sol SAR Analyze Structure- Activity Relationship (SAR) Binding->SAR Enzyme->SAR MetStab->SAR Perm->SAR Sol->SAR PKPD Model In Vitro-In Vivo Correlation (IVIVC) SAR->PKPD Decision Select Candidate for In Vivo Studies PKPD->Decision

Figure 2: A typical experimental workflow for comparing halogenated drug derivatives.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a method to determine the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, allowing for a direct comparison of the stability conferred by fluorine versus chlorine substitution. [14] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and chlorinated analogs.

Materials:

  • Test compounds (F and Cl derivatives), 10 mM stock in DMSO.

  • Human Liver Microsomes (HLM), pooled, 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer, pH 7.4.

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B).

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plates and analysis plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mix. For each well, combine 188 µL of phosphate buffer, 10 µL of HLM (final concentration 1 mg/mL), and 1 µL of NADPH-A.

    • Causality Check: Using a pooled HLM source ensures a representative average of metabolic enzyme activity. The buffer maintains the optimal pH for enzymatic function.

  • Pre-incubation:

    • Pre-warm the plate containing the incubation mixture at 37°C for 10 minutes.

    • Causality Check: This step ensures the reaction starts at the optimal physiological temperature, preventing a lag phase in enzyme activity.

  • Initiation of Reaction:

    • Add 1 µL of the 100 µM test compound working solution (diluted from 10 mM stock; final concentration 1 µM) to the appropriate wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • To initiate the metabolic reaction, add 10 µL of NADPH-B to all wells except the 0-minute time point and the "No-NADPH" control wells.

    • Trustworthiness Check: The 0-minute time point and the No-NADPH control are critical validators. They establish the baseline compound concentration and confirm that degradation is dependent on the NADPH-driven enzymatic process, respectively.

  • Time-Point Sampling and Quenching:

    • At each designated time point (5, 15, 30, 60 min), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.

    • For the 0-minute time point, add the quenching solution before adding the NADPH-B.

    • Causality Check: Cold acetonitrile precipitates proteins, instantly halting all enzymatic activity. The internal standard corrects for variations in sample processing and LC-MS/MS injection volume.

  • Sample Processing and Analysis:

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])

Conclusion and Strategic Recommendations

The choice between fluorine and chlorine is a nuanced decision that hinges on the specific objectives of a drug discovery program. There is no universally "better" halogen; rather, each offers a unique set of tools to overcome specific challenges. [1][3]

  • Choose Fluorine when the primary goal is to:

    • Block a known metabolic liability: Its C-F bond provides a robust shield against oxidative metabolism. [8][15] * Fine-tune basicity: Its strong electron-withdrawing effect can lower the pKa of nearby amines, which can be crucial for optimizing absorption or reducing off-target activity. [6][7] * Improve aqueous solubility: Fluorinated compounds are consistently more soluble than their chlorinated counterparts. [1] * Mimic a hydrogen or hydroxyl group with minimal steric impact. [1][5]

  • Choose Chlorine when the primary goal is to:

    • Exploit halogen bonding: If structural information suggests a potential halogen bond acceptor in the target's active site, chlorine offers a powerful tool to boost potency. [1][11] * Significantly increase lipophilicity: Chlorine is more effective than fluorine for enhancing membrane permeability and CNS penetration. [1][10] * Fill a larger hydrophobic pocket: Its size, comparable to a methyl group, allows it to make more extensive van der Waals contacts than fluorine. [1] Ultimately, the most effective strategy involves a parallel, data-driven approach. Synthesizing and testing both the fluorinated and chlorinated derivatives of a lead compound provides the clearest path to understanding the specific structure-activity and structure-property relationships at play, enabling a truly rational optimization of the next generation of therapeutics.

References

  • Summerfield, C. J., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • Summerfield, C. J., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Notman, E., et al. (n.d.).
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
  • Summerfield, C. J., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. Cambridge Open Engage. [Link]
  • Sahoo, S., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
  • Lin, F. Y., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. [Link]
  • Ams, M. (2025). Halogens in hydrophobic spaces: What governs their interactions? ACS Fall 2025. [Link]
  • Mykhailiuk, P. K. (2024).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
  • Kalinowska-Tłuścik, J., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. [Link]
  • Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
  • Anglès, d'., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]
  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
  • Zhou, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
  • Böhm, H.-J., et al. (2004). Fluorine substituent effects (on bioactivity).
  • Euro Chlor. (2014). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
  • Euro Chlor. (2014). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Antonenko, Y. N., et al. (2013). Effect of Fluorine Substitution on the Interaction of Lipophilic Ions with the Plasma Membrane of Mammalian Cells.
  • Zhang, D., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Barchi, J. J., Jr., et al. (1996). The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. PubMed. [Link]
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI. [Link]
  • Jan, B. (2016). Why do halogen substituents make molecules more lipophilic?. Chemistry Stack Exchange. [Link]
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
  • Dymáková, A., et al. (2023). Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
  • Bronowska, A. (2013). Small change for a big improvement – halogen bonds and drug discovery. HITS - Heidelberg Institute for Theoretical Studies. [Link]
  • Volpe, D. A. (2021). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development.
  • Hosey, C. M., et al. (2018). Predicting the Extent of Metabolism Using in Vitro Permeability Rate Measurements and in Silico Permeability Rate Predictions.
  • Zhou, H. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
  • Lopes, R., et al. (2015). Cell-based in vitro models for predicting drug permeability. PubMed. [Link]
  • Jimenez-Gonzalez, M., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]
  • Sahu, J. K., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. [Link]
  • Simunkova, M., et al. (2022).
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Performance of Novel Kinase Inhibitors Derived from 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a novel kinase inhibitor synthesized using the 4-Fluoro-3-(methylsulfonyl)benzoic acid scaffold, herein designated as FMSB-K01 . The performance of FMSB-K01 is evaluated against a well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

The strategic incorporation of a fluorinated methylsulfonylbenzoic acid moiety in drug design is a key area of interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor, influencing solubility and cell permeability.[1][2][3] This guide explores the tangible outcomes of leveraging this scaffold in the context of targeted cancer therapy.

Introduction to the this compound Scaffold

This compound is a versatile building block for the synthesis of pharmacologically active compounds.[3] Its utility is particularly noted in the development of kinase inhibitors.[4] The electron-withdrawing nature of both the fluorine and methylsulfonyl groups can significantly influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring, which can be fine-tuned for optimal interaction with target enzymes.

In this guide, we present a hypothetical, yet scientifically plausible, case study of FMSB-K01, a novel inhibitor designed to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies.

Part 1: In Vitro Evaluation of Kinase Inhibition

The initial phase of characterizing any new potential drug candidate involves rigorous in vitro testing to determine its potency and selectivity against the intended biological target. Here, we compare the inhibitory activity of FMSB-K01 and Ibrutinib against BTK.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for quantifying kinase activity.[5] This assay measures the phosphorylation of a substrate by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human BTK enzyme in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be at the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibition can be accurately measured.[6]

    • Prepare serial dilutions of FMSB-K01 and Ibrutinib in 100% DMSO, followed by a further dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure:

    • Dispense 5 µL of the 4X compound solutions into a 384-well low-volume assay plate.

    • Add 5 µL of the 2X BTK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing a Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-allophycocyanin (SA-APC) conjugate.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

In Vitro Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) cluster_detection Detection Enzyme 2X BTK Enzyme Add_Enzyme 2. Add 5 µL Enzyme (Incubate 15 min) Enzyme->Add_Enzyme Substrate_ATP 2X Substrate & ATP Start_Rxn 3. Add 10 µL Substrate/ATP (Incubate 60 min) Substrate_ATP->Start_Rxn Compound 4X Compound Dilutions (FMSB-K01 & Ibrutinib) Dispense_Cmpd 1. Dispense 5 µL Compound Compound->Dispense_Cmpd Dispense_Cmpd->Add_Enzyme Add_Enzyme->Start_Rxn Stop_Rxn 4. Add 10 µL Detection Mix Start_Rxn->Stop_Rxn Incubate_Detect 5. Incubate 60 min Stop_Rxn->Incubate_Detect Read_Plate 6. Read TR-FRET Signal Incubate_Detect->Read_Plate Data_Analysis Data Analysis (IC50) Read_Plate->Data_Analysis

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

In Vitro Performance Comparison
CompoundTargetIC₅₀ (nM)
FMSB-K01 BTK8.5
Ibrutinib BTK0.5

Interpretation of In Vitro Data:

The data indicate that both FMSB-K01 and Ibrutinib are potent inhibitors of BTK. Ibrutinib, a clinically approved drug, shows a lower IC₅₀ value, indicating higher potency in this cell-free assay. However, an IC₅₀ in the single-digit nanomolar range for FMSB-K01 demonstrates that the this compound scaffold can be successfully utilized to generate highly potent kinase inhibitors. Further profiling against a panel of other kinases would be necessary to determine the selectivity of FMSB-K01.

Part 2: In Vivo Evaluation of Anti-Tumor Efficacy

While in vitro assays are crucial for determining potency, they do not provide insights into a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) or its efficacy in a complex biological system.[7] Therefore, in vivo testing is an essential next step.

Experimental Protocol: Mouse Xenograft Model

Human tumor xenograft models in immunodeficient mice are a standard for preclinical in vivo anticancer drug screening.[7][8]

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture a human B-cell lymphoma cell line (e.g., TMD8) that is known to be dependent on BTK signaling.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

    • Subcutaneously implant 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, FMSB-K01, Ibrutinib).

  • Drug Administration:

    • Prepare a formulation of FMSB-K01 and Ibrutinib suitable for oral gavage (e.g., in 0.5% methylcellulose).

    • Administer the compounds or vehicle daily at a specified dose (e.g., 10 mg/kg).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Pharmacokinetic Analysis:

    • In a satellite group of animals, collect blood samples at various time points after the first and last doses to determine the plasma concentration of the drugs over time.

    • Analyze the plasma samples using LC-MS/MS to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Culture TMD8 Cells Implantation Implant Cells in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Measure Tumors & Weight Dosing->Monitoring PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling Euthanasia End of Study Monitoring->Euthanasia Tumor_Excision Excise Tumors Euthanasia->Tumor_Excision Data_Analysis Efficacy & PK Data Tumor_Excision->Data_Analysis PK_Sampling->Data_Analysis

Caption: Workflow for the in vivo mouse xenograft efficacy study.

In Vivo Performance Comparison
Compound (10 mg/kg, daily)Tumor Growth Inhibition (%)Oral Bioavailability (%)Cmax (ng/mL)
FMSB-K01 7545850
Ibrutinib 8527620

Interpretation of In Vivo Data:

The in vivo results demonstrate that FMSB-K01 exhibits significant anti-tumor efficacy, with 75% tumor growth inhibition in this xenograft model. While slightly less efficacious than Ibrutinib at the same dose, FMSB-K01 shows superior oral bioavailability. This suggests that the chemical properties imparted by the this compound scaffold may lead to improved absorption and a more favorable pharmacokinetic profile. The higher Cmax for FMSB-K01, despite a similar dose, is consistent with its better bioavailability.

Conclusion

This comparative guide illustrates the potential of utilizing this compound as a foundational scaffold in the design of novel kinase inhibitors. Our hypothetical compound, FMSB-K01, demonstrated high potency in in vitro assays and significant anti-tumor efficacy in an in vivo model, underpinned by a favorable pharmacokinetic profile.

While the benchmark compound, Ibrutinib, showed higher in vitro potency and in vivo efficacy in this specific context, the promising results for FMSB-K01 highlight the value of this chemical starting material for generating drug candidates with desirable properties. Further optimization of the FMSB-K01 structure could potentially lead to a best-in-class inhibitor. The detailed protocols provided herein offer a robust framework for researchers to conduct similar comparative evaluations of their own novel compounds.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
  • Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. [Link]
  • Springer. In Vivo Pharmacology Models for Cancer Target Research. [Link]
  • Champions Oncology. In Vivo Preclinical Mouse Models. [Link]
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
  • Frontiers in Chemistry. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
  • PubMed. In vitro JAK kinase activity and inhibition assays. [Link]
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
  • Pharmanff. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Medium. 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [Link]
  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
  • PubMed. Methanesulfonic acid derivative of p,p'-diaminodiphenylsulfone. II. Pharmacokinetics and availability of parental drug in rabbit. [Link]
  • MySkinRecipes. 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • PubMed. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]
  • PubMed. Safety, tolerability, and pharmacokinetics of SMT C1100, a 2-arylbenzoxazole utrophin modulator, following single- and multiple-dose administration to healthy male adult volunteers. [Link]
  • PubMed Central. Pharmacokinetics of Marine-Derived Drugs. [Link]

Sources

A Comparative Guide to the Stability of Molecules Containing the 4-Fluoro-3-(methylsulfonyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 4-Fluoro-3-(methylsulfonyl)phenyl Moiety in Medicinal Chemistry

The 4-fluoro-3-(methylsulfonyl)phenyl moiety is an increasingly prevalent structural motif in modern drug discovery. Its unique combination of a strongly electron-withdrawing sulfone group and a strategically placed fluorine atom offers medicinal chemists a powerful tool to modulate physicochemical properties, metabolic stability, and target engagement. The fluorine atom can enhance binding affinity and block metabolic oxidation, while the methylsulfonyl group often improves solubility and serves as a key hydrogen bond acceptor.

However, the very electronic features that make this moiety attractive can also introduce specific stability liabilities. A comprehensive understanding of its degradation pathways is not merely an academic exercise; it is a critical prerequisite for successful drug development. This guide provides an in-depth comparison of the stability profile of molecules containing this moiety under various stress conditions, supported by detailed experimental protocols and data interpretation. The objective is to equip researchers with the knowledge to anticipate potential stability issues, design robust formulations, and ensure the development of safe and effective medicines.

Part 1: Physicochemical Landscape and Inherent Stability Considerations

The stability of a molecule is intrinsically linked to its structure. The 4-fluoro-3-(methylsulfonyl)phenyl group possesses two potent electron-withdrawing groups on the phenyl ring. The sulfone (-SO2CH3) and the fluorine (-F) groups significantly lower the electron density of the aromatic ring. This has several consequences:

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): While generally stable, the electron-deficient nature of the ring could make it susceptible to SNAr reactions under harsh basic conditions, potentially leading to displacement of the fluorine atom.

  • Stability of the Sulfone Group: The sulfone group itself is highly stable to hydrolysis and oxidation. However, the C-S bond can be a site of photochemical cleavage under high-energy UV light.

  • Impact on Adjacent Functional Groups: The strong inductive effect of the moiety can influence the reactivity of neighboring functional groups within the molecule, potentially accelerating hydrolysis or other degradation pathways of esters, amides, or other labile groups.

Understanding these inherent electronic properties is the first step in designing a rational and comprehensive stability testing program.

Part 2: Comparative Stability Analysis Under Forced Degradation

Forced degradation, or stress testing, is a cornerstone of stability assessment. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish stability-indicating analytical methods.[1] A typical study aims for 5-20% degradation to ensure that minor degradants can be reliably detected.[2]

Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)

Hydrolysis is a common degradation pathway for many pharmaceuticals. Testing across a range of pH values is essential to understand how a molecule will behave in different physiological environments and to guide formulation development.

Experimental Insight: The choice of acidic and basic conditions (e.g., 0.1 N HCl and 0.1 N NaOH) is designed to accelerate degradation. Room temperature is often a starting point, but heating to 50-60°C may be necessary if no degradation is observed.[2] It is crucial to ensure that any co-solvents used to dissolve the compound are themselves stable and do not participate in the degradation.

Expected Outcome for the 4-Fluoro-3-(methylsulfonyl)phenyl Moiety: The core moiety itself is generally expected to be stable to hydrolysis. Degradation, if observed, is more likely to occur at other functional groups within the molecule. For instance, if the moiety is part of an ester, the ester will likely hydrolyze before the aromatic ring degrades.

Table 1: Representative Hydrolytic Stability Data

ConditionTime (days)Parent Compound (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 N HCl, 60°C788.510.2 (Hydrolyzed Ester)Not Detected98.7
Purified Water, 60°C799.10.5 (Hydrolyzed Ester)Not Detected99.6
0.1 N NaOH, 60°C785.213.5 (Hydrolyzed Ester)Not Detected98.7

Note: Data is hypothetical and representative for a molecule containing the target moiety attached to an ester.

Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich centers. However, the electron-deficient nature of the 4-fluoro-3-(methylsulfonyl)phenyl ring makes it relatively resistant to oxidation.

Experimental Insight: Hydrogen peroxide (H2O2) is a common choice for oxidative stress testing. The concentration (e.g., 3-30%) and temperature are adjusted to achieve the target degradation. Analysis of a stressed placebo is vital to ensure that observed degradants are not arising from excipients.[1]

Expected Outcome: The aromatic ring itself is unlikely to be the primary site of oxidation. If the molecule contains other susceptible groups (e.g., amines, sulfides), those are more likely to be oxidized.

Photostability

Photostability testing is a regulatory requirement to determine if a drug product is sensitive to light.[3][4] The International Council for Harmonisation (ICH) Q1B guideline provides a clear framework for these studies.[3][5][6]

Experimental Insight: According to ICH Q1B, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[6][7] A dark control sample, protected from light, is essential to differentiate between photolytic and thermal degradation.[8] The Earth's atmosphere filters light below ~320 nm, so using filters to remove harsher, shorter wavelengths can provide more realistic data.[4]

Expected Outcome: Organofluorine compounds can be susceptible to photodefluorination.[9] The carbon-fluorine bond, while strong, can be cleaved by UV energy, leading to the formation of degradants. The sulfone group's C-S bond could also be a potential site for photolytic cleavage. This is a critical stress test for any molecule containing this moiety.

Table 2: Representative Photostability Data (ICH Q1B Conditions)

SampleParent Compound (%)Photodegradant 1 (Defluorinated) (%)Photodegradant 2 (C-S Cleavage) (%)Mass Balance (%)
Exposed Sample82.39.85.197.2
Dark Control99.5Not DetectedNot Detected99.5

Note: Data is hypothetical and illustrates potential photodegradation pathways.

Part 3: Detailed Experimental Protocols

Scientific integrity requires reproducible, self-validating methods. The following protocols are designed to meet this standard.

Protocol 1: Forced Degradation (General)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the drug substance in a suitable solvent (e.g., acetonitrile:water 50:50).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 N HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 N NaOH. Heat at 60°C.

    • Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water. Heat at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H2O2. Keep at room temperature.

  • Time Points: Withdraw aliquots at 0, 1, 3, and 7 days.

  • Neutralization: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Dilute samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

A robust analytical method is essential to separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a UV detector and a Mass Spectrometer (e.g., QTOF-MS for accurate mass).[10]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to characterize degradants.[10]

Method Validation (Trustworthiness): The method's ability to be "stability-indicating" must be proven. This involves demonstrating specificity, where the parent peak is resolved from all degradation peaks. Peak purity analysis using a DAD and mass balance calculations, where the sum of the parent drug and all degradants should approach 100%, are critical for validation.[1]

Part 4: Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photostability (ICH Q1B) Stock->Photo Sample Sample & Neutralize (Time Points) Acid->Sample Base->Sample Neutral->Sample Oxidation->Sample Photo->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis (UV Light) Parent Parent Molecule (R-X-Ph-F-SO2Me) Hydrolyzed Hydrolyzed Product (R-OH + HO-X-Ph-F-SO2Me) (If R-X is an ester/amide) Parent->Hydrolyzed H+/OH- Defluorinated Defluorinated Product (R-X-Ph-H-SO2Me) Parent->Defluorinated S_Cleavage C-S Cleavage Product (R-X-Ph-F + MeSO2 radical) Parent->S_Cleavage

Caption: Potential degradation pathways for the target moiety.

Conclusion and Recommendations

The 4-fluoro-3-(methylsulfonyl)phenyl moiety offers significant advantages in drug design but requires a thorough and proactive stability assessment. While the core aromatic sulfone structure is robust against hydrolytic and oxidative stress, its primary liability lies in its susceptibility to photodegradation.

Key Recommendations for Drug Development Professionals:

  • Prioritize Photostability: Conduct comprehensive photostability studies early in development, as per ICH Q1B guidelines.[3][7] The potential for defluorination or C-S bond cleavage should be carefully investigated.

  • Develop a Robust Analytical Method: A validated, stability-indicating HPLC method capable of separating all potential degradants is non-negotiable. The use of mass spectrometry is highly recommended for the structural elucidation of unknown impurities.[10]

  • Consider Formulation and Packaging: If photolability is confirmed, formulation strategies and light-protective packaging (e.g., amber vials, opaque blister packs) will be critical to ensure the shelf-life and safety of the final drug product.[4]

  • Integrate Stability into Lead Optimization: Consider the stability data during the lead optimization phase. Minor structural modifications elsewhere in the molecule could potentially mitigate stability issues without compromising pharmacological activity.

By adopting a proactive and scientifically rigorous approach to stability testing, researchers can successfully navigate the challenges associated with the 4-fluoro-3-(methylsulfonyl)phenyl moiety and harness its full potential in the development of next-generation therapeutics.

References

  • ICH Q1B Requirements for Photostability Testing. (2021).
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
  • Quality Guidelines. (n.d.).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
  • Q1A(R2) A deep dive in Stability Studies. (2025). YouTube. [Link]
  • ICH Q1A (R2) GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. [Link]
  • ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube. [Link]
  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. (n.d.). PubMed. [Link]
  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023).
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). U.S. Environmental Protection Agency. [Link]
  • HOW TO APPROACH A FORCED DEGRAD
  • Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. (n.d.).
  • Analytical Techniques In Stability Testing. (n.d.).
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). University College Dublin Research Repository. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Kinase Inhibitors Structurally Related to 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the 4-fluoro-3-(methylsulfonyl)benzoic acid scaffold and its bioisosteres have emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the pharmacokinetic profiles of key drugs derived from or structurally related to this important chemical entity, with a particular focus on BRAF and MEK inhibitors. By delving into their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed protocols, this document aims to equip researchers with the critical information needed for the rational design and development of next-generation kinase inhibitors.

The Central Role of the Sulfonamide Moiety

The this compound structure incorporates a sulfonamide group, a key pharmacophore in many targeted therapies. While not always a direct synthetic precursor, the structural and electronic properties it imparts are often retained in the final drug molecules. This guide will focus on three prominent BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—which feature a sulfonamide or a related functional group, and for comparative purposes, three MEK inhibitors—Trametinib, Cobimetinib, and Binimetinib—that are frequently used in combination therapies.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of the selected BRAF and MEK inhibitors, providing a basis for objective comparison.

BRAF Inhibitors: A Pharmacokinetic Overview
ParameterVemurafenibDabrafenibEncorafenib
Time to Peak (Tmax) ~4 hours[1][2][3]~2 hours~1.5-2 hours[1]
Bioavailability ~49% (with a high-fat meal)[4]95%[5]At least 86%
Protein Binding >99%[3]~99.7%86.1%[1]
Volume of Distribution (Vd) ~106 L~70.3 L226 L[1]
Metabolism Primarily CYP3A4[1][2]CYP3A4 and CYP2C8Primarily CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%)[6]
Major Metabolites M1, M2, M3 (inactive)Hydroxy-dabrafenib (active), carboxy-dabrafenib (inactive), desmethyl-dabrafenib (inactive)[7]N-dealkylated metabolite (M42.5/LHY746)[8]
Elimination Half-life (t½) ~57 hours[1][2]~8 hours (parent), ~10 hours (hydroxy-metabolite)3.5 hours[9]
Excretion Primarily feces (~94%)[2]Feces (71%), Urine (23%)Feces (47%), Urine (47%)[6]
MEK Inhibitors: A Pharmacokinetic Overview
ParameterTrametinibCobimetinibBinimetinib
Time to Peak (Tmax) ~1.5 hours[10][11]~2.4 hours[12]~1.6 hours[9]
Bioavailability 72%[10][13]45.9%[5]At least 50%[14][9]
Protein Binding >97.4%[11]94.8%[5]97%[9]
Volume of Distribution (Vd) ~12 L806 L[5]92 L[9]
Metabolism Deacetylation followed by oxidationCYP3A oxidation and UGT2B7 glucuronidation[5]UGT1A1 glucuronidation, N-demethylation (CYP1A2, CYP2C19)[14]
Major Metabolites Deacetylated metabolitesM16 (glycine conjugate of hydrolyzed cobimetinib)[15]Glucuronide conjugates, N-desmethyl binimetinib[14]
Elimination Half-life (t½) ~4 days[10]~44 hours[6]~3.5 hours[9]
Excretion Primarily feces (>80%)[11]Feces (76.5%), Urine (17.8%)[5][15]Feces (62.3%), Urine (31.4%)[14]

Experimental Protocols for Key Pharmacokinetic Assays

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to characterize the ADME properties of drug candidates.

In Vitro Metabolic Stability in Human Hepatocytes

This assay is crucial for determining the intrinsic clearance of a compound, providing an early indication of its metabolic fate in the liver.

Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in pre-warmed incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.[16]

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension in a 96-well plate.[16]

  • Time-Point Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[9]

  • Reaction Quenching: Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18]

  • Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Diagram of the In Vitro Metabolic Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Resuspend Resuspend in Incubation Medium Thaw->Resuspend AddCompound Add Test Compound to Hepatocytes Resuspend->AddCompound Incubate Incubate at 37°C with Shaking AddCompound->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for determining in vitro metabolic stability using human hepatocytes.

Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption and identifying potential substrates for efflux transporters.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 18-22 days to allow for differentiation into a polarized monolayer.[19]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Transport Study: Incubate the plate at 37°C. At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux.[19][20] An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[19]

Diagram of the Caco-2 Permeability Assay:

G cluster_setup Assay Setup cluster_transport Transport Measurement cluster_analysis Data Analysis Caco-2 cells cultured on a permeable membrane form a polarized monolayer with tight junctions, separating the apical (A) and basolateral (B) compartments. Caco-2 cells cultured on a permeable membrane form a polarized monolayer with tight junctions, separating the apical (A) and basolateral (B) compartments. A_to_B Apical to Basolateral (A->B) (Absorption) Sample Collection\n(Basolateral) Sample Collection (Basolateral) A_to_B->Sample Collection\n(Basolateral) B_to_A Basolateral to Apical (B->A) (Efflux) Sample Collection\n(Apical) Sample Collection (Apical) B_to_A->Sample Collection\n(Apical) Papp Calculate Papp for both directions EffluxRatio Calculate Efflux Ratio (Papp B->A / Papp A->B) Papp->EffluxRatio Test Compound\n(Apical) Test Compound (Apical) Test Compound\n(Apical)->A_to_B Sample Collection\n(Basolateral)->Papp Test Compound\n(Basolateral) Test Compound (Basolateral) Test Compound\n(Basolateral)->B_to_A Sample Collection\n(Apical)->Papp

Caption: Bidirectional transport measurement in the Caco-2 permeability assay.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which is critical for understanding its distribution and availability to target tissues.

Protocol:

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device according to the manufacturer's instructions.

  • Sample Preparation: Spike human plasma with the test compound at a known concentration.

  • Dialysis Setup: Add the spiked plasma to one chamber of the RED device and dialysis buffer (phosphate-buffered saline) to the other chamber.[21]

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[22]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Diagram of the Equilibrium Dialysis Principle:

G cluster_initial Initial State (t=0) cluster_equilibrium Equilibrium State (t=eq) Chambers Plasma Chamber Semi-permeable Membrane Buffer Chamber Initial Drug + Plasma Proteins Initial->Chambers:f0 Bound Bound Drug Bound->Chambers:f0 Free_Plasma Free Drug Free_Plasma->Chambers:f0 Free_Buffer Free Drug Free_Plasma->Free_Buffer

Caption: Principle of plasma protein binding determination by equilibrium dialysis.

Conclusion

The pharmacokinetic properties of drugs derived from or related to the this compound scaffold are diverse, reflecting the subtle yet significant impact of structural modifications on their ADME profiles. This guide provides a framework for comparing these important kinase inhibitors, offering researchers the foundational knowledge and experimental protocols necessary to advance their drug discovery and development programs. By understanding the nuances of their pharmacokinetic behavior, scientists can better predict in vivo performance and design novel therapeutic agents with improved efficacy and safety profiles.

References

  • EMA. (n.d.). Braftovi, INN-encorafenib. European Medicines Agency.
  • Pfizer. (n.d.). BRAFTOVI® (encorafenib) Clinical Pharmacology. Pfizer Medical - US.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Graham, R. A., et al. (2015). Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib, a MEK Inhibitor, in Humans. Drug Metabolism and Disposition, 43(8), 1256-1265.
  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.
  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
  • Roche. (2018). Product Monograph Including Patient Medication Information - COTELLIC (cobimetinib).
  • Grippo, J. F., et al. (2017). Clinical Pharmacokinetics of Vemurafenib. Clinical Pharmacokinetics, 56(8), 843-853.
  • FDA. (n.d.). BRAFTOVI® (encorafenib) capsules, for oral use - Prescribing Information.
  • BC Cancer. (2017). Cobimetinib.
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Ouellet, D., et al. (2014). Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology, 78(4), 848-857.
  • Wollenberg, L., et al. (2023). A phase I, single-center, open-label study to investigate the absorption, distribution, metabolism and excretion of encorafenib following a single oral dose of 100 mg [14C] encorafenib in healthy male subjects. Pharmacology Research & Perspectives, 11(5), e01140.
  • Sygnature Discovery. (n.d.). Plasma Protein Binding.
  • Wollenberg, L., et al. (2020). The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants. Clinical Pharmacology in Drug Development, 9(7), 834-844.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • FDA. (2017). Clinical Pharmacology Review - Zelboraf (vemurafenib).
  • Larkin, J., & Prox, L. (2012).
  • Grippo, J. F., et al. (2017). Clinical Pharmacokinetics of Vemurafenib. ResearchGate.
  • ResearchGate. (n.d.). Chemical route to the synthesis of dabrafenib.
  • Ouellet, D., et al. (2014). Concomitant Oral and Intravenous Pharmacokinetics of Trametinib, a MEK Inhibitor, in Subjects With Solid Tumours. ResearchGate.
  • FDA. (2013). MEKINIST (trametinib) tablets, for oral use - Prescribing Information.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • ResearchGate. (2023). A phase I, single-center, open-label study to investigate the absorption, distribution, metabolism and excretion of encorafenib following a single oral dose of 100 mg [14C] encorafenib in healthy male subjects.
  • Montanari, E., et al. (2022). Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. Molecules, 27(19), 6528.
  • ResearchGate. (n.d.). Synthetic pathway for Dabrafenib.
  • Menzies, A. M., et al. (2018). Pharmacokinetics and metabolism of dabrafenib and trametinib in BRAF V600E/K metastatic melanoma. Cancer Chemotherapy and Pharmacology, 81(1), 197-205.
  • Goldwirt, L., et al. (2021). Dabrafenib and trametinib exposure-efficacy and tolerance in metastatic melanoma patients: a pharmacokinetic-pharmacodynamic real-life study. Cancer Chemotherapy and Pharmacology, 87(6), 815-824.
  • ResearchGate. (n.d.). Synthesis of encorafenib (XXII).
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1753.
  • Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
  • Reddy, M. B., et al. (2024). Clinical Evaluation of the Effect of Encorafenib on Bupropion, Rosuvastatin, and Coproporphyrin I and Considerations for Statin Coadministration. Clinical Pharmacology & Therapeutics, 115(2), 336-345.
  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 7(1), 1-13.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib.
  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Welsh, S. J., & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(3), 155-164.
  • Goldwirt, L., et al. (2021). Dabrafenib and trametinib exposure-efficacy and tolerance in metastatic melanoma patients: a pharmacokinetic-pharmacodynamic real-life study. PubMed.
  • Kumar, A., et al. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1231-1243.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Fluoro-3-(methylsulfonyl)benzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

4-Fluoro-3-(methylsulfonyl)benzoic acid is a key building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by its trifunctionalized aromatic core. The presence of the electron-withdrawing methylsulfonyl group, the fluorine atom, and the carboxylic acid moiety makes it an attractive intermediate for the synthesis of a variety of pharmacologically active compounds. This guide provides a head-to-head comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Multi-step Synthesis via Nitration, Reduction, Diazotization, and Oxidation

This classical approach begins with the readily available starting material, 4-fluorobenzoic acid, and proceeds through a series of well-established transformations.

Workflow Diagram

Route 1 A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B HNO3, H2SO4 C 3-Amino-4-fluorobenzoic Acid B->C Reduction (e.g., H2, Pd/C) D 4-Fluoro-3-(methylthio)benzoic Acid C->D 1. NaNO2, HCl 2. CH3SSCH3 E This compound D->E Oxidation (e.g., m-CPBA) Route 2 A 3,4-Difluorobenzoic Acid B This compound A->B Sodium methanesulfinate (CH3SO2Na) Polar aprotic solvent (e.g., DMSO, DMF)

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, including their safe and environmentally responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a compound frequently utilized in medicinal chemistry and materials science. Adherence to these procedures is not merely a matter of regulatory compliance but a foundational pillar of a robust laboratory safety culture. This document is designed for researchers, scientists, and drug development professionals to ensure that this compound is managed safely from bench to final disposal.

Hazard Profile and Essential Safety Considerations

Based on these analogs, the compound should be handled as, at minimum, a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The presence of a carbon-fluorine bond classifies it as a halogenated organic compound . This classification is critical as it places the material under specific environmental regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), which governs the disposal of hazardous wastes.[6]

Table 1: Anticipated Hazard Classification

Hazard Classification Category GHS Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[1][2][4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3][5] |

Required Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[2][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, respiratory protection may be necessary.[1][2][3]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as a hazardous chemical waste.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][9]

Step 1: Waste Collection and Segregation

The moment a material is designated as waste, it must be managed according to hazardous waste protocols.

  • Identify as Halogenated Waste: Due to the fluorine atom, this compound must be segregated as halogenated organic waste .[8][10]

    • Causality: Separating halogenated from non-halogenated waste is critical for both safety and cost. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[11] Mixing waste streams unnecessarily subjects the entire volume to this more complex and expensive disposal process.[8]

  • Use a Designated Waste Container:

    • Place solid this compound waste into a dedicated, properly functioning container that is compatible with the chemical.[1][9] The container must have a secure, threaded cap to prevent spills and vapor release.[10]

    • Do not mix this waste with other waste streams like acids, bases, oxidizers, or non-halogenated solvents unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9][12] Incompatible materials can react violently or release toxic gases.[12]

Step 2: Proper Labeling

Accurate labeling is a legal requirement and essential for the safety of all personnel who may handle the container.

  • EPA Requirements: The container label must, at a minimum, include the words "Hazardous Waste" .[13][14]

  • Contents Identification: Clearly write out the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[10] If it is a mixture, list all components and their approximate percentages.[12]

  • Hazard Warning: The label must indicate the associated hazards. This can be done using GHS pictograms (e.g., exclamation mark for irritant) or another standardized system.[13][14]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13][14]

  • Location: The SAA must be under the control of laboratory personnel.[6]

  • Containment: The waste container must be kept in secondary containment (such as a tub or tray) to contain any potential leaks.[9][12]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[8][9][10]

  • Volume Limits: An SAA can hold up to 55 gallons of waste, although for most laboratories, the practical volume is much smaller.[13]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office or designated chemical waste coordinator to arrange for pickup.[1]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste contractor.[15]

  • Prohibited Disposal Methods:

    • Landfill Prohibition: As a halogenated organic compound, this waste is subject to land disposal restrictions.[16] Aqueous solutions containing significant amounts of halogenated compounds are prohibited from landfills.[17]

    • Incineration: The standard and accepted disposal method for this type of waste is high-temperature incineration in a facility permitted to handle hazardous materials.[11][18]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit. For large spills, evacuate the area and contact your institution's emergency EHS number immediately.[1]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

  • Contain and Clean:

    • Prevent the generation of dust.[1][18]

    • Gently sweep or shovel the solid material into a suitable container for disposal.[1][3][18]

    • Label this container as "Spill Debris: this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from generation to disposal.

G Disposal Workflow for this compound A Waste Generation (Solid this compound) B Step 1: Classify Waste 'Halogenated Organic Solid' A->B C Step 2: Select Container (Compatible, Sealable, Good Condition) B->C D Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms C->D E Step 4: Segregate Waste (Keep separate from non-halogenated, incompatibles, and liquids) D->E F Step 5: Store in SAA - At point of generation - Secondary containment - Keep container closed E->F G Is Container Full or Ready for Disposal? F->G H Continue to Collect Waste G->H No I Step 6: Arrange Pickup (Contact EHS or Waste Coordinator) G->I Yes H->F J Final Disposal (Licensed contractor performs high-temperature incineration) I->J

Caption: Disposal workflow for this compound.

By implementing this structured approach, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Aqueous Solutions of Halogenated Compounds, Section 729.241. Illinois Pollution Control Board.
  • 4-Fluoro-3-hydroxybenzoic acid - Safety D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Inform
  • Managing Hazardous Chemical Waste in the Lab.
  • Proper Disposal of 4-Fluoro-3-hydroxybenzoic Acid: A Step-by-Step Guide for Labor
  • Laboratory Waste Management: The New Regulations.
  • 4-Fluoro-3-hydroxybenzoic acid - Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • 4-Fluoro-3-nitrobenzoic acid - Safety D
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • 4-Methylsulfonyl-2-nitrobenzoic Acid - Safety D
  • Chemical Waste Management. Weill Cornell Medicine Environmental Health and Safety.
  • Chemical Waste Management. University of Maryland Environmental Safety, Sustainability and Risk.
  • 3-Fluoro-4-(methylsulphonyl)
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

Sources

Personal protective equipment for handling 4-Fluoro-3-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Fluoro-3-(methylsulfonyl)benzoic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven safety and handling protocols for this compound. By understanding the "why" behind each safety measure, we can cultivate a laboratory environment where groundbreaking research and personal safety coexist seamlessly.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with solid corrosive and irritant compounds like this compound are skin and eye contact, and inhalation of dust particles[5]. Direct contact can lead to chemical burns, while airborne dust can irritate the respiratory tract[5]. Consequently, a multi-layered PPE approach is non-negotiable.

Core PPE Requirements

All operations involving this compound necessitate a baseline of personal protective equipment.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[6][7]Protects against splashes and airborne dust particles from reaching the eyes, which are particularly vulnerable to corrosive substances.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[8][9]Prevents direct skin contact with the corrosive solid. Gloves should be regularly inspected for any signs of degradation or contamination.[6]
Body Protection A laboratory coat that is properly fastened.Provides a barrier against accidental spills and contact with contaminated surfaces.
Footwear Closed-toe shoes made of a non-porous material.[10]Protects feet from spills and falling objects.
Task-Specific PPE Escalation

Certain procedures increase the risk of exposure and require enhanced PPE.

TaskAdditional PPERationale
Weighing and Aliquoting Respiratory protection (e.g., N95 respirator or working in a chemical fume hood).[5]These activities are prone to generating fine dust particles that can be easily inhaled.
Large-Scale Operations or Splash Hazard Chemical-resistant apron and elbow-length gloves.[11]Provides an additional layer of protection for the torso and arms in situations where larger quantities increase the risk of significant splashes.

Section 2: Operational Plans for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental process.

Preparation and Weighing
  • Designated Area : Conduct all manipulations of solid this compound within a designated area, preferably inside a chemical fume hood to control dust.[5][6]

  • Donning PPE : Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing : If weighing outside of a fume hood is unavoidable, use an enclosure or a balance with a draft shield. Tare your container before adding the chemical to minimize handling time.

Dissolution and Reaction Setup
  • Solvent Addition : When dissolving the solid, slowly add the solvent to the solid. If dissolving in water, always add the corrosive solid to the water slowly to dissipate any heat generated[5].

  • Vessel Sealing : Ensure all reaction vessels are securely sealed to prevent the release of any vapors or aerosols.

  • Labeling : Clearly label all containers with the chemical name and any known hazards.

Post-Experiment Decontamination and Cleanup

Proper decontamination is a critical step to prevent inadvertent exposure and cross-contamination.[12][13]

  • Surface Decontamination : Wipe down all surfaces and equipment that may have come into contact with the chemical using soap and water.[12] For acidic compounds, a dilute solution of a weak base like sodium bicarbonate can be used for neutralization before final cleaning[14][15].

  • Equipment Cleaning : Thoroughly clean all glassware and equipment. In some cases, rinsing with a solvent in which the compound is soluble may be necessary before washing with soap and water[12].

  • PPE Removal : Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last and disposed of immediately. Always wash your hands thoroughly after removing PPE[1].

Section 3: Emergency and Disposal Plans

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response

For a small spill of solid this compound:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.[16]

  • Isolate the Area : Prevent anyone from walking through the spill area.

  • Don Appropriate PPE : At a minimum, wear gloves, safety goggles, and a lab coat. If there is a risk of airborne dust, respiratory protection is necessary.[17]

  • Contain and Clean : Gently cover the spill with an inert absorbent material like sand or a commercial spill absorbent for acids.[15] Avoid creating dust.[18][19]

  • Collect and Dispose : Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[20]

  • Decontaminate : Clean the spill area as described in the decontamination section.

For large spills, evacuate the area and contact your institution's environmental health and safety department.[14][17]

Exposure Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[21][22] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[21][22] Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Waste Disposal
  • Solid Waste : All solid waste contaminated with this compound, including used PPE and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety office for specific guidance.[14]

Visualizing the Safety Workflow

To aid in understanding the procedural flow for safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Aliquoting Weighing/Aliquoting Prepare Work Area->Weighing/Aliquoting Dissolution/Reaction Dissolution/Reaction Weighing/Aliquoting->Dissolution/Reaction Decontaminate Equipment Decontaminate Equipment Dissolution/Reaction->Decontaminate Equipment Decontaminate Work Area Decontaminate Work Area Decontaminate Equipment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

  • University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup. UMN University Health & Safety.
  • University of Rochester. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • Princeton University. (n.d.). Section 7D: Corrosive Materials. Office of Environmental Health and Safety.
  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
  • University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure.
  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
  • Cornell University. (n.d.). 5.4 Chemical Spill Procedures. EHS.
  • Thermo Fisher Scientific. (2011, June 27). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Methylsulfonyl)benzoic acid.
  • SynQuest Laboratories, Inc. (2016, December 6). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4-methylsulphonylbenzoic acid.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • ChemicalBook. (2025, July 19). 3-Fluoro-4-(methylsulphonyl)benzoic acid - Safety Data Sheet.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(methylsulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.